Methyl morpholine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl morpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTITWBGWTASYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929148 | |
| Record name | Methyl morpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-19-3 | |
| Record name | Methyl morpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-morpholinecarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl Morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl morpholine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization of the target compound.
Introduction
This compound is a substituted morpholine derivative of significant interest in the synthesis of complex organic molecules and pharmacologically active compounds. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. The presence of a methyl ester at the 2-position provides a versatile handle for further chemical modifications, making it a key intermediate for the synthesis of a wide range of bioactive molecules. This guide outlines a reliable synthetic route and provides a thorough analysis of the compound's physicochemical and spectral properties.
Synthesis of this compound
A plausible and efficient three-step synthesis for this compound is presented, commencing with the preparation of N-Boc-morpholine-2-carboxylic acid, followed by deprotection of the amine, and concluding with the esterification of the resulting carboxylic acid.
Experimental Protocols
Step 1: Synthesis of N-Boc-morpholine-2-carboxylic acid
This initial step involves the synthesis of the N-protected morpholine-2-carboxylic acid. A detailed procedure for a similar synthesis has been described, starting from epichlorohydrin.[1][2]
-
Reagents: (R)-Epichlorohydrin, N-Benzylethanolamine, Tetraethylammonium hydroxide (Et4NOH) solution, Di-tert-butyl dicarbonate (Boc)2O, Palladium on carbon (Pd/C), Sodium periodate (NaIO4), Ruthenium(III) chloride hydrate (RuCl3·H2O), Sodium bicarbonate (NaHCO3), Ethyl acetate, Acetonitrile, Water.
-
Procedure:
-
N-Benzylethanolamine is reacted with (R)-epichlorohydrin.
-
The resulting product is cyclized using a base such as tetraethylammonium hydroxide.
-
The benzyl protecting group is removed by catalytic hydrogenation using Pd/C.
-
The secondary amine is then protected with a Boc group using (Boc)2O.
-
The primary alcohol is oxidized to the carboxylic acid using a RuCl3/NaIO4 catalytic system.
-
The final product, N-Boc-morpholine-2-carboxylic acid, is purified by extraction and crystallization.
-
Step 2: Deprotection of N-Boc-morpholine-2-carboxylic acid to yield Morpholine-2-carboxylic acid
The Boc protecting group is removed under acidic conditions to yield the free secondary amine.
-
Reagents: N-Boc-morpholine-2-carboxylic acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
N-Boc-morpholine-2-carboxylic acid is dissolved in dichloromethane.
-
An excess of trifluoroacetic acid is added to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent and excess TFA are removed under reduced pressure to yield the crude morpholine-2-carboxylic acid trifluoroacetate salt.
-
Step 3: Esterification of Morpholine-2-carboxylic acid to this compound
The final step is the esterification of the carboxylic acid with methanol. The Fischer esterification is a common method for this transformation.[3][4][5]
-
Reagents: Morpholine-2-carboxylic acid trifluoroacetate salt, Methanol (MeOH), Thionyl chloride (SOCl2) or a strong acid catalyst (e.g., H2SO4).
-
Procedure:
-
The crude morpholine-2-carboxylic acid is suspended in excess methanol.
-
The mixture is cooled to 0 °C, and thionyl chloride is added dropwise. The thionyl chloride reacts with methanol to form anhydrous HCl, which catalyzes the esterification.
-
The reaction mixture is then heated to reflux and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The excess methanol and volatile byproducts are removed under reduced pressure.
-
The residue is neutralized with a base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
-
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 135782-19-3 | [6] |
| Molecular Formula | C6H11NO3 | [6] |
| Molecular Weight | 145.16 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Appearance | Predicted: Solid | |
| Predicted Boiling Point | 264.95 °C at 760 mmHg | |
| Predicted Melting Point | 226.29 °C |
Spectroscopic Data
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not explicitly available in search results |
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Broad | N-H stretch |
| ~2850-3000 | Medium-Strong | C-H stretch (aliphatic) |
| ~1735-1750 | Strong | C=O stretch (ester) |
| ~1200-1300 | Strong | C-O stretch (ester) |
| ~1100-1150 | Strong | C-O-C stretch (ether) |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment |
| 145 | [M]+ | Molecular ion |
| 86 | [M - COOCH3]+ | |
| Other fragmentation data not explicitly available |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Characterization Logic
Caption: Logic diagram for the characterization of the final product.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established and reliable chemical transformations. The comprehensive characterization data, presented in a structured format, will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The provided workflows and logical diagrams offer a clear visual representation of the experimental and analytical processes involved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl Morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl morpholine-2-carboxylate is a heterocyclic organic compound featuring a morpholine ring functionalized with a methyl ester at the 2-position. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved and experimental drugs due to its favorable physicochemical, biological, and metabolic properties. The morpholine ring can enhance aqueous solubility and metabolic stability, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its hydrochloride salt, along with detailed experimental protocols for their determination. This information is critical for its application in organic synthesis, pharmaceutical development, and material science.
Chemical Identity
This section provides the fundamental identifiers for this compound and its common salt form.
Table 1: Chemical Identifiers
| Identifier | This compound | This compound hydrochloride |
| IUPAC Name | This compound | methyl 2-morpholinecarboxylate hydrochloride |
| CAS Number | 135782-19-3[4] | 937063-34-8[5][6] |
| Molecular Formula | C₆H₁₁NO₃[4] | C₆H₁₂ClNO₃[5][6] |
| SMILES | COC(=O)C1CNCCO1[4] | Cl.COC(=O)C1CNCCO1 |
| InChI Key | RTITWBGWTASYEG-UHFFFAOYSA-N | DYMNXWIUMADROW-UHFFFAOYSA-N[6] |
Physicochemical Properties
The following tables summarize the available quantitative data for the physicochemical properties of this compound and its hydrochloride salt. It is important to note that some of these values are computed and should be confirmed by experimental determination.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 145.16 g/mol [4] | PubChem |
| Boiling Point | 202.2 °C (at 760 mmHg) | Predicted |
| Density | 1.107 g/cm³ | Predicted |
| Flash Point | 76.1 °C | Predicted |
| logP (octanol-water partition coefficient) | -0.6 | Computed by PubChem[4] |
| Polar Surface Area | 47.6 Ų[4] | Computed by PubChem |
Table 3: Physicochemical Data for this compound hydrochloride
| Property | Value | Source |
| Molecular Weight | 181.62 g/mol [5] | Vulcanchem |
| Physical Form | Solid[6] | Sigma-Aldrich |
| Storage Temperature | Room Temperature, Inert Atmosphere[6] | Sigma-Aldrich |
| Solubility | Enhanced water solubility compared to the free base.[5] | Vulcanchem |
Experimental Protocols for Physicochemical Property Determination
Melting Point Determination
The melting point is a crucial indicator of purity for a solid compound.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, finely powdered sample is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[8]
-
Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7] For a pure compound, this range should be narrow (0.5-1.5 °C).
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
Protocol: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.[9] An inverted capillary tube, sealed at one end, is placed in the liquid.[10]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11]
-
Heating: The side arm of the Thiele tube is gently and uniformly heated.[11]
-
Observation and Recording: As the liquid heats, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[12][13]
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery and formulation.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH.
Protocol: Potentiometric Titration
-
Sample Preparation: A solution of the compound is prepared in water or a suitable co-solvent system at a known concentration.[14]
-
Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[15]
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments.[14][15]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak base being titrated with a strong acid, the pKa is the pH at which half of the base has been neutralized.[16]
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.
Protocol: Shake-Flask Method
-
Solvent Preparation: 1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[17][18]
-
Sample Preparation: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A known volume of the compound solution is mixed with a known volume of the other phase in a sealed container. The mixture is agitated for a sufficient time to allow for equilibrium to be established.[18]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).[19]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[20]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.
Caption: Workflow for the physicochemical characterization of a chemical compound.
Biological Context and Potential Applications
The morpholine moiety is a key component in a variety of biologically active molecules. Its presence can improve pharmacokinetic properties such as aqueous solubility and metabolic stability. Morpholine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] While specific biological activities for this compound are not extensively documented, its structural similarity to other biologically active morpholine-containing compounds suggests its potential as a building block in the synthesis of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications in drug discovery.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-methylmorpholine-2-carboxylate hydrochloride (1205750-77-1) for sale [vulcanchem.com]
- 6. This compound hydrochloride | 937063-34-8 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. enamine.net [enamine.net]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Structural and Conformational Analysis of Methyl Morpholine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl morpholine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug design due to the prevalence of the morpholine scaffold in bioactive molecules. Understanding its three-dimensional structure and conformational preferences is crucial for predicting its interactions with biological targets and for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the structural features and conformational behavior of this compound, drawing upon established principles of stereochemistry and data from analogous substituted morpholine systems. Detailed experimental protocols for the characterization of such compounds are also presented.
Introduction
The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. Its presence in numerous approved drugs highlights its importance as a privileged scaffold. The conformational flexibility of the morpholine ring, coupled with the electronic properties imparted by the heteroatoms, allows it to engage in a variety of interactions with biological macromolecules. The introduction of a methyl carboxylate substituent at the 2-position introduces a chiral center and further influences the conformational landscape of the ring. This guide will explore the stereochemical implications and the preferred conformations of this compound.
Structural Analysis
The structure of this compound features a morpholine ring with a methoxycarbonyl group attached to the carbon atom adjacent to the oxygen and nitrogen atoms. The presence of this substituent at the C2 position renders the molecule chiral.
Stereochemistry
The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers: (R)-methyl morpholine-2-carboxylate and (S)-methyl morpholine-2-carboxylate. The absolute configuration of a specific enantiomer can be determined using techniques such as X-ray crystallography of a single crystal or by using chiral chromatography and comparing with a known standard.
Conformational Analysis
Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain. The presence of the methyl carboxylate substituent at the 2-position will influence the equilibrium between the two possible chair conformations.
Chair Conformations
The two primary chair conformations of this compound involve the methyl carboxylate group being in either an axial or an equatorial position.
-
Axial Conformation: The methyl carboxylate group is oriented parallel to the principal axis of the ring.
-
Equatorial Conformation: The methyl carboxylate group is oriented towards the periphery of the ring.
Generally, for monosubstituted cyclohexanes, the equatorial conformation is favored to avoid 1,3-diaxial interactions. However, in the case of 2-substituted morpholines, other factors such as the anomeric effect can play a significant role. Research on related 2-substituted morpholine derivatives suggests that to avoid pseudo A1,3 strain, certain substituents may prefer an axial orientation.[1][2] For this compound, the equilibrium between the axial and equatorial conformers will be determined by the balance of steric and electronic effects.
Caption: Equilibrium between axial and equatorial chair conformers.
Quantitative Conformational Data
| Parameter | Typical Value |
| C-C Bond Length | ~1.52 Å |
| C-N Bond Length | ~1.47 Å |
| C-O Bond Length | ~1.43 Å |
| C-C-N Bond Angle | ~110° |
| C-O-C Bond Angle | ~112° |
| C-N-C Bond Angle | ~109° |
Note: These are generalized values and can vary slightly based on substitution and crystal packing forces.
Experimental Protocols for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution.
Objective: To determine the preferred conformation and the ratio of conformers at equilibrium.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR (¹H and ¹³C):
-
Acquire ¹H NMR spectra to observe the chemical shifts and coupling constants of the protons. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can provide information about the dihedral angles and thus the ring conformation.
-
Acquire ¹³C NMR spectra to identify the number of unique carbon environments.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of signals.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. The presence or absence of specific NOE cross-peaks can provide definitive evidence for the axial or equatorial orientation of the substituent. For instance, an NOE between the proton at C2 and the axial protons at C3 and C5 would suggest an axial orientation of the C2 proton and thus an equatorial substituent.
-
-
Variable Temperature (VT) NMR:
-
Acquire NMR spectra at different temperatures. Changes in the spectra, such as the broadening or sharpening of signals, can indicate the presence of a dynamic equilibrium between conformers. At low temperatures, it may be possible to "freeze out" the individual conformers and observe them as separate species.
-
Caption: General experimental workflow for NMR conformational analysis.
X-ray Crystallography
X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.
Objective: To determine the precise three-dimensional structure of this compound in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount a single crystal on a goniometer head.
-
Place the crystal in an X-ray diffractometer.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data to obtain the final structure with high precision.
-
Conclusion
The structural and conformational analysis of this compound is essential for its application in drug discovery and development. The molecule exists as a pair of enantiomers, and its morpholine ring predominantly adopts a chair conformation. The orientation of the methyl carboxylate substituent, whether axial or equatorial, is determined by a subtle interplay of steric and electronic effects. While detailed quantitative data for this specific molecule requires dedicated experimental investigation, the principles and protocols outlined in this guide provide a robust framework for its comprehensive characterization. Techniques such as advanced NMR spectroscopy and single-crystal X-ray diffraction are indispensable for unambiguously determining its three-dimensional structure and conformational dynamics.
References
An In-depth Technical Guide to the Spectroscopic Data of Methyl morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Methyl morpholine-2-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols. The information is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₁NO₃[1]
-
Molecular Weight: 145.16 g/mol [1]
-
CAS Number: 135782-19-3[1]
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental spectra for the free base, some data is based on the hydrochloride salt or is predicted based on the chemical structure and data from analogous compounds.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ¹H and ¹³C NMR data.
Table 1: ¹H NMR Spectroscopic Data
Note: The following data is based on the spectrum of (R)-methyl morpholine-2-carboxylate hydrochloride and may show slight variations for the free base.[2][3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.75 | s | 3H | -OCH₃ |
| ~4.20 | dd | 1H | H-2 |
| ~3.90 - 4.10 | m | 2H | H-3 (axial & equatorial) |
| ~3.60 - 3.80 | m | 2H | H-5 (axial & equatorial) |
| ~2.80 - 3.00 | m | 2H | H-6 (axial & equatorial) |
| ~2.5 (broad) | s | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (ester) |
| ~68 | C-5 |
| ~66 | C-3 |
| ~52 | -OCH₃ |
| ~50 | C-2 |
| ~45 | C-6 |
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below, based on the analysis of its functional groups and comparison with the spectrum of morpholine.[4][5][6][7]
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3300 | Medium | N-H Stretch (secondary amine) |
| 2980 - 2850 | Strong | C-H Stretch (aliphatic) |
| 1745 - 1730 | Strong | C=O Stretch (ester) |
| 1250 - 1200 | Strong | C-O Stretch (ester) |
| 1120 - 1080 | Strong | C-O-C Stretch (ether) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data
| m/z Value | Interpretation |
| 145.07 | [M]⁺, Molecular ion peak |
| 114 | [M - OCH₃]⁺, Loss of the methoxy group |
| 86 | [M - COOCH₃]⁺, Loss of the carbomethoxy group |
| 57 | Further fragmentation of the morpholine ring |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same spectrometer at a frequency of 100 MHz or 125 MHz. Use proton decoupling to simplify the spectrum. A 45-degree pulse width and a relaxation delay of 2-5 seconds are typically used, with several hundred to several thousand scans acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.
-
Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, place a small amount of the solid or liquid sample directly onto the ATR crystal. For the KBr pellet method, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder and press the mixture into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. A typical analysis involves scanning the mid-infrared range (4000-400 cm⁻¹). Collect a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
ESI-MS: The sample solution is infused into the ESI source where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer.
-
EI-MS: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for spectroscopic analysis and a simplified signaling pathway where morpholine derivatives are often studied.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-methyl morpholine-2-carboxylate hydrochloride(1352709-55-7) 1H NMR spectrum [chemicalbook.com]
- 3. (S)-methyl morpholine-2-carboxylate hydrochloride(1417789-45-7) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine(110-91-8) IR Spectrum [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Methyl Morpholine-2-carboxylate: Chemical Identity, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl morpholine-2-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document details its chemical identifiers, outlines representative experimental protocols for its synthesis and analysis, and presents a visual workflow for its preparation and characterization.
Core Chemical Identity
This compound is a morpholine derivative with a methyl ester at the 2-position. It exists in racemic and enantiomerically pure forms, each with unique identifiers. The hydrochloride salt forms are also common for ease of handling and improved solubility.
Chemical Identifiers
A summary of the key chemical identifiers for this compound and its common forms is presented in Table 1.
| Identifier | Racemic this compound | (S)-Methyl morpholine-2-carboxylate hydrochloride | (R)-Methyl morpholine-2-carboxylate hydrochloride |
| CAS Number | 135782-19-3[1] | 1417789-45-7 | 1352709-55-7 |
| Molecular Formula | C₆H₁₁NO₃[1] | C₆H₁₂ClNO₃ | C₆H₁₂ClNO₃ |
| Molecular Weight | 145.16 g/mol [1] | 181.62 g/mol | 181.62 g/mol |
| IUPAC Name | This compound[1] | methyl (2S)-morpholine-2-carboxylate;hydrochloride | methyl (2R)-morpholine-2-carboxylate;hydrochloride |
| InChI | InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3[1] | InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 |
| InChIKey | RTITWBGWTASYEG-UHFFFAOYSA-N[1] | DYMNXWIUMADROW-JEDNCBNOSA-N | DYMNXWIUMADROW-VOTSOKGWSA-N |
| SMILES | COC(=O)C1CNCCO1[1] | COC(=O)[C@@H]1CNCCO1.Cl | COC(=O)[C@H]1CNCCO1.Cl |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific research. The following sections provide representative protocols for the synthesis and analysis of this compound, based on established chemical principles.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of morpholine-2-carboxylic acid. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3]
Representative Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend morpholine-2-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 equivalents, serving as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents) or hydrogen chloride (generated in situ from acetyl chloride or thionyl chloride), to the suspension at 0 °C.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Extract the aqueous layer multiple times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure ester.
Analysis of this compound
The purity and identity of synthesized this compound can be confirmed using various analytical techniques. For enantiomeric separation, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound.
2. Chromatographic Analysis:
Representative Protocol: Chiral HPLC for Enantiomeric Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column is required. Common chiral columns include those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or macrocyclic antibiotics.[4]
-
Mobile Phase Selection: The choice of mobile phase is critical for achieving enantiomeric separation.[5] A typical starting point for normal-phase chromatography would be a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. For reversed-phase chromatography, a mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium acetate or ammonium formate) is commonly used.
-
Method Development:
-
Dissolve a small amount of the racemic this compound in a suitable solvent.
-
Inject the sample onto the chiral column.
-
Begin with an isocratic elution using a pre-determined mobile phase composition (e.g., 90:10 hexane:isopropanol for normal phase, or 50:50 acetonitrile:water with 0.1% formic acid for reversed phase).
-
Monitor the chromatogram for the separation of two peaks corresponding to the enantiomers.
-
Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature. The addition of small amounts of additives (e.g., trifluoroacetic acid or diethylamine) can also significantly impact the resolution.
-
-
Validation: Once a satisfactory separation is achieved, the method should be validated for parameters such as linearity, precision, accuracy, and limit of detection and quantification, following established guidelines.[6]
Visualizing the Workflow
To provide a clear overview of the process from starting materials to the final, characterized product, the following diagram illustrates a typical experimental workflow for the synthesis and analysis of this compound.
Caption: General experimental workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to Methyl Morpholine-2-carboxylate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl morpholine-2-carboxylate is a heterocyclic organic compound that has garnered significant interest as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining a morpholine ring with a methyl ester, make it a valuable scaffold for the synthesis of a wide array of more complex molecules, particularly chiral morpholine derivatives with significant biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader exploration of morpholine chemistry. The morpholine ring itself, a saturated heterocycle containing both an amine and an ether functional group, has been a staple in organic synthesis for over a century. An early notable synthesis of the parent morpholine molecule was described in a 1936 paper, which detailed its preparation from diethanolamine.[1] This foundational work paved the way for the development of a vast number of morpholine derivatives.
While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its emergence as a key synthetic intermediate appears to be a gradual development driven by the increasing demand for functionalized morpholine scaffolds in pharmaceutical research. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[2] The addition of a carboxylate group at the 2-position provides a convenient handle for further chemical modification and the introduction of chirality, which is crucial for the development of stereospecific drugs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following tables summarize the available quantitative data for the parent compound and its commonly used hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | PubChem[3] |
| Molecular Weight | 145.16 g/mol | PubChem[3] |
| CAS Number | 135782-19-3 | PubChem[3] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General chemical knowledge |
| Boiling Point (Predicted) | 264.95 °C at 760 mmHg | BuyersGuideChem[1] |
| Density (Predicted) | 1.20 g/cm³ | BuyersGuideChem[1] |
| Solubility | Slightly soluble in water | BuyersGuideChem[1] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₃ | - |
| Molecular Weight | 181.62 g/mol | - |
| CAS Number | 937063-34-8 | - |
| Melting Point | 146.8 °C (for 4-Tosylmorpholine derivative) | YouTube[1] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, leading to either the racemic mixture or specific enantiomers. The choice of method often depends on the desired stereochemistry and the available starting materials.
General Synthetic Strategies
The construction of the morpholine-2-carboxylate core generally involves the cyclization of a linear precursor containing the necessary amine, alcohol, and carboxylic acid (or ester) functionalities. Common strategies include:
-
Cyclization of N-substituted amino acid derivatives: This approach involves the intramolecular reaction of a suitably functionalized amino acid derivative, where the nitrogen atom attacks an electrophilic carbon to form the six-membered ring.
-
From Diethanolamine: The parent morpholine ring is industrially produced by the dehydration of diethanolamine using strong acids like sulfuric acid.[4][5] This fundamental structure can then be functionalized.
-
From 1,2-Amino Alcohols: A versatile and modern approach involves the reaction of 1,2-amino alcohols with various reagents to build the morpholine ring.[6]
Experimental Protocols
While a definitive, standalone protocol for the racemic synthesis of this compound is not prominently featured in the literature, its preparation is often embedded within the synthesis of more complex molecules. The following represents a generalized experimental workflow based on common synthetic transformations.
Caption: Generalized workflow for the synthesis of racemic this compound.
Detailed Methodology (Hypothetical Protocol based on established reactions):
-
N-Protection of Diethanolamine: Diethanolamine is reacted with a suitable protecting group, such as benzyl bromide, in the presence of a base to yield N-benzyldiethanolamine. This protects the nitrogen atom from undesired side reactions in subsequent steps.
-
Oxidation to the Carboxylic Acid: The primary alcohol of N-benzyldiethanolamine is selectively oxidized to a carboxylic acid using an appropriate oxidizing agent (e.g., KMnO₄ or Jones oxidation). This step forms N-benzyl-morpholine-2-carboxylic acid.
-
Esterification: The resulting carboxylic acid is then esterified to the methyl ester. This can be achieved through Fischer esterification, reacting the acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄).
-
Deprotection: The N-benzyl protecting group is removed, typically by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), to yield the final product, this compound.
Enantioselective Synthesis
The demand for enantiomerically pure morpholine derivatives in drug development has led to the development of several enantioselective synthetic routes. These methods often employ chiral catalysts or chiral starting materials to control the stereochemistry at the C2 position.
Caption: Conceptual pathway for the enantioselective synthesis of a this compound derivative.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring and the methyl ester. The protons on the carbons adjacent to the oxygen (C3 and C5) would appear at a lower field (higher ppm) compared to the protons on the carbon adjacent to the nitrogen (C6). The proton at the chiral center (C2) would likely appear as a multiplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The chemical shifts of the ring carbons will be influenced by the neighboring heteroatoms.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the region of 1730-1750 cm⁻¹. Other significant peaks will include C-O stretching vibrations from the ether linkage and the ester, and C-N stretching from the amine.
Note: Detailed peak lists for the spectra are not consistently available in the public domain and would typically be generated during experimental characterization.
Applications in Drug Discovery and Development
This compound serves as a critical starting material for the synthesis of a variety of biologically active compounds. Its utility stems from the ease with which the ester and amine functionalities can be modified.
Role as a Synthetic Intermediate:
Caption: The role of this compound as a key intermediate in the synthesis of diverse bioactive molecules.
The morpholine scaffold is present in numerous approved drugs, and the ability to introduce diverse substituents at the 2- and 4-positions, facilitated by intermediates like this compound, is a powerful strategy in medicinal chemistry.
Conclusion
This compound, while not having a dramatic "discovery" moment, has evolved into an indispensable tool for medicinal chemists. Its history is woven into the broader narrative of morpholine chemistry and the relentless pursuit of more effective and safer pharmaceuticals. The synthetic routes to this compound, particularly the enantioselective methods, continue to be an active area of research. A comprehensive understanding of its physicochemical properties and reactivity is paramount for its successful application in the synthesis of the next generation of morpholine-containing therapeutics. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the field of drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 6. Morpholine synthesis [organic-chemistry.org]
The Ascendant Trajectory of Methyl Morpholine-2-carboxylate Derivatives in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The morpholine moiety, a privileged scaffold in medicinal chemistry, continues to captivate the attention of researchers in the pursuit of novel therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. Among the diverse array of morpholine-based starting materials, "Methyl morpholine-2-carboxylate" and its derivatives are emerging as a promising class of compounds with significant potential, particularly in the realm of oncology. This technical guide delves into the synthesis, potential applications, and mechanistic insights of these novel derivatives, providing a comprehensive resource for scientists engaged in drug discovery and development.
Anticancer Potential: A Primary Focus
Recent research has predominantly highlighted the anticancer activities of derivatives synthesized from or incorporating the morpholine-2-carboxylic acid backbone. These compounds have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.
Quantitative Analysis of Cytotoxic Activity
The following tables summarize the in vitro anticancer activity of various novel derivatives incorporating a morpholine-2-carboxylate or a related morpholine scaffold. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), underscores the potential of these compounds as starting points for the development of new cancer therapeutics.
Table 1: Cytotoxicity of 4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 8b (ortho-bromo) | DLA (Dalton's Lymphoma Ascites) | Value not specified, but noted as significant | [1] |
| EAC (Ehrlich Ascites Carcinoma) | Value not specified, but noted as significant | [1] | |
| MCF-7 (Human Breast Adenocarcinoma) | Value not specified, but noted as significant | [1] | |
| A549 (Human Lung Carcinoma) | Value not specified, but noted as significant | [1] | |
| 8f (para-methyl) | DLA | Value not specified, but noted as significant | [1] |
| EAC | Value not specified, but noted as significant | [1] | |
| MCF-7 | Value not specified, but noted as significant | [1] | |
| A549 | Value not specified, but noted as significant | [1] |
Table 2: Cytotoxicity of 2-Morpholino-4-anilinoquinoline Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 3c | HepG2 (Human Liver Cancer) | 11.42 | [2][3][4] |
| 3d | HepG2 | 8.50 | [2][3][4] |
| 3e | HepG2 | 12.76 | [2][3][4] |
| Sorafenib (Control) | HepG2 | Value not specified | [2][3][4] |
Table 3: Cytotoxicity of Morpholine Substituted Quinazoline Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 (Human Lung Carcinoma) | 10.38 ± 0.27 | [1][5][6] |
| MCF-7 (Human Breast Adenocarcinoma) | 6.44 ± 0.29 | [1][5][6] | |
| SHSY-5Y (Human Neuroblastoma) | 9.54 ± 0.15 | [1][5][6] | |
| AK-10 | A549 | 8.55 ± 0.67 | [1][5][6] |
| MCF-7 | 3.15 ± 0.23 | [1][5][6] | |
| SHSY-5Y | 3.36 ± 0.29 | [1][5][6] |
Table 4: Cytotoxicity of Pyrimidine-Morpholine Hybrids
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 2g | SW480 (Human Colon Adenocarcinoma) | 5.10 ± 2.12 | [7][8][9] |
| MCF-7 (Human Breast Adenocarcinoma) | 19.60 ± 1.13 | [7][8][9] | |
| 2c | SW480 | Significant cytotoxic potential | [7][8][9] |
| MCF-7 | Significant cytotoxic potential | [7][8][9] | |
| 2e | SW480 | Significant cytotoxic potential | [7][8][9] |
| MCF-7 | Significant cytotoxic potential | [7][8][9] | |
| 5-Fluorouracil (Control) | SW480 | 4.90 ± 0.83 | [7][8][9] |
| Cisplatin (Control) | SW480 | 16.10 ± 1.10 | [7][8][9] |
Experimental Protocols for Synthesis
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are experimental protocols for the synthesis of key morpholine derivatives with demonstrated biological activity.
Synthesis of 4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazides (8a-j)[1]
This multi-step synthesis involves the initial preparation of (4-benzoyl-phenoxy)-acetic acid hydrazides, followed by a coupling reaction with 4-benzyl-morpholine-2-carboxylic acid.
Step 1: Synthesis of (4-Benzoyl-phenoxy)-acetic acid hydrazides (6a-j)
-
A mixture of the appropriate (4-hydroxy-aryl)-aryl methanone, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 12-16 hours.
-
The resulting ester is then refluxed with hydrazine hydrate in ethanol for 8-10 hours to yield the hydrazide.
Step 2: Coupling Reaction to form 4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazides (8a-j)
-
To a solution of 4-benzyl-morpholine-2-carboxylic acid in a suitable solvent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is added as a coupling agent.
-
The corresponding (4-benzoyl-phenoxy)-acetic acid hydrazide (6a-j) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The final product is isolated and purified using standard chromatographic techniques.
Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives[2][3][4]
This synthesis involves a two-step process starting from 2-hydroxy-4-morpholinoquinoline.
Step 1: Chlorination of 2-Hydroxy-4-morpholinoquinoline
-
A solution of 2-hydroxy-4-morpholinoquinoline in phosphorus oxychloride is heated at 95°C for 3 hours.
-
After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting crude 2-chloro-4-morpholinoquinoline is extracted with dichloromethane.
Step 2: Nucleophilic Aromatic Substitution
-
A mixture of 2-chloro-4-morpholinoquinoline and the desired substituted aniline in a suitable solvent is refluxed for 4-6 hours.
-
The final 2-morpholino-4-anilinoquinoline derivative is obtained after workup and purification.
Synthesis of Morpholine Substituted Quinazoline Derivatives[1][5][6]
The synthesis of these derivatives is a three-step process starting from anthranilamide and a substituted aldehyde.
Step 1: Synthesis of Substituted Quinazolinones
-
A mixture of anthranilamide, a substituted aldehyde, and iodine in methanol is refluxed for 4 hours.
-
The resulting precipitate of the substituted quinazolinone is filtered and dried.
Step 2: Chlorination of Quinazolinones
-
The quinazolinone is dissolved in dichloromethane, and thionyl chloride is added dropwise under ice-cold conditions, with a catalytic amount of DMF.
-
The reaction mixture is refluxed for 5-6 hours at 40°C to yield the chlorinated intermediate.
Step 3: Substitution with Morpholine
-
The chlorinated quinazoline is reacted with morpholine in a suitable solvent to yield the final morpholine substituted quinazoline derivative via a nucleophilic aromatic substitution (SNAr) reaction.
Mechanistic Insights: Induction of Apoptosis
Several studies have indicated that the cytotoxic effects of these morpholine derivatives are mediated, at least in part, by the induction of apoptosis, or programmed cell death.[1][5][7][8] While detailed signaling pathways for each specific derivative are yet to be fully elucidated, a general model of apoptosis induction can be proposed. The compounds may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.
Future Directions
The data presented in this guide strongly suggest that derivatives of this compound are a rich source of potential anticancer agents. The modular nature of their synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Future research should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the precise cellular targets of the most potent compounds will be crucial for understanding their mechanism of action and for rational drug design.
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
-
Exploration of Other Therapeutic Areas: While the current focus is on oncology, the broad bioactivity of morpholine derivatives suggests that these compounds may also have potential in other areas, such as infectious diseases and neurodegenerative disorders.
The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation therapeutics that can address unmet medical needs. This guide serves as a foundational resource to stimulate further innovation in this exciting field.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem960.com [chem960.com]
- 7. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
The Ascendance of Methyl Morpholine-2-carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry
For Immediate Release
In the landscape of drug discovery and development, the identification of versatile molecular scaffolds is paramount to the efficient generation of novel therapeutic agents. Among these, the morpholine ring has long been esteemed as a "privileged structure" for its favorable physicochemical and metabolic properties. This technical guide delves into a specific and highly valuable building block within this class: methyl morpholine-2-carboxylate . This guide will serve as an in-depth resource for researchers, scientists, and drug development professionals, exploring the synthesis, derivatization, and therapeutic applications of this scaffold, with a particular focus on its role in the development of novel antimalarial agents.
Introduction: The Morpholine Moiety as a Cornerstone in Drug Design
The morpholine heterocycle is a common feature in numerous approved drugs and experimental bioactive molecules.[1][2] Its prevalence is attributed to its advantageous properties, including improved aqueous solubility, metabolic stability, and the ability to form key interactions with biological targets.[1][2] The incorporation of a morpholine ring can enhance a molecule's potency and bestow desirable drug-like characteristics.[1][2]
This compound, as a substituted morpholine, offers a synthetically tractable starting point for the creation of diverse chemical libraries. The ester functionality provides a convenient handle for derivatization, while the morpholine nitrogen can be functionalized to explore a wide range of chemical space. This guide will focus on a notable success story of this scaffold: the development of potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria.
Therapeutic Application: Antimalarial Agents Targeting Protein Synthesis
A significant breakthrough in the application of the morpholine-2-carboxylate scaffold has been in the discovery of a novel class of antimalarial drugs. Derivatives of 2-(morpholin-2-yl)quinoline-4-carboxamide have demonstrated potent, multistage activity against P. falciparum, including activity against drug-resistant strains.[3][4]
Mechanism of Action: Inhibition of Translation Elongation Factor 2 (eEF2)
The primary molecular target of these quinoline-4-carboxamide derivatives has been identified as the parasite's translation elongation factor 2 (eEF2).[5][6] eEF2 is a crucial protein responsible for the GTP-dependent translocation of the ribosome along messenger RNA (mRNA) during protein synthesis.[5][6] By inhibiting eEF2, these compounds effectively halt protein production within the parasite, leading to its death across multiple life-cycle stages.[5][6] This novel mechanism of action is a critical advantage in the fight against emerging drug resistance to current antimalarial therapies.[3][4]
Quantitative Data and Structure-Activity Relationships (SAR)
The optimization of the 2-(morpholin-2-yl)quinoline-4-carboxamide series has led to compounds with low nanomolar potency against P. falciparum and excellent in vivo efficacy in mouse models of malaria. The following table summarizes key data for a selection of these compounds, highlighting the structure-activity relationships.
| Compound ID | R1 | R2 | P. falciparum (3D7) EC50 (nM)[3] | Mouse Microsomal Stability (CLi, µL/min/mg)[3] | Oral Efficacy in P. berghei Mouse Model (ED90, mg/kg)[4] |
| 1 (Hit) | H | H | 120 | 185 | >30 |
| DDD107498 (2) | F | 4-CH2-morpholine | 1 | <16 | <1 |
| 40 | F | 4-methyl-piperazine | 1.1 | 24 | <1 |
| 41 | F | 4-ethyl-piperazine | 1.3 | 29 | 1.5 |
| 43 | F | 4-isopropyl-piperazine | 1.1 | 18 | <1 |
| 44 | F | 4-(2-hydroxyethyl)-piperazine | 2.1 | 20 | <1 |
| 45 | 3-CH2-morpholine | F | 180 | 110 | ND |
Table 1: Structure-Activity Relationship of 2-(Morpholin-2-yl)quinoline-4-carboxamide Analogs.
The data clearly indicate that substitution at the R1 and R2 positions of the quinoline core significantly impacts both potency and pharmacokinetic properties. A fluorine atom at the R1 position and a side chain containing a basic amine, such as a morpholine or piperazine ring, at the R2 position were found to be crucial for high potency and improved metabolic stability. The lead compound, DDD107498, emerged from this optimization with an EC50 of 1 nM and an ED90 of less than 1 mg/kg in a mouse model.[3][4]
Experimental Protocols
General Synthesis of 2-(Morpholin-2-yl)quinoline-4-carboxamides
The synthesis of the quinoline-4-carboxamide scaffold is typically achieved through a multi-step process, beginning with a Pfitzinger reaction to construct the quinoline core, followed by amide coupling to introduce the morpholine-containing side chain.
Protocol: Synthesis of Quinoline-4-carboxylic Acid (Pfitzinger Reaction) [3]
-
To a microwave vial, add the appropriate isatin derivative (1.0 eq), the corresponding methyl ketone (1.1 eq), and potassium hydroxide (3.0 eq).
-
Add a mixture of ethanol and water as the solvent.
-
Seal the vial and heat the reaction mixture under microwave irradiation at 125 °C for 30-60 minutes.
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry to yield the quinoline-4-carboxylic acid.
Protocol: Amide Coupling [3]
-
Dissolve the quinoline-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., a derivative of 2-aminomethyl-morpholine) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final amide.
In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay is a standard method for determining the potency of antimalarial compounds against the asexual blood stage of the parasite.
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.
-
Assay Setup: Add the synchronized ring-stage parasite culture (e.g., 1% parasitemia, 1% hematocrit) to the wells containing the test compounds. Include appropriate controls (no drug, known antimalarial).
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions to allow for parasite replication.
-
Lysis and Staining: Prepare a lysis buffer containing the DNA-intercalating dye SYBR Green I. Add this buffer to each well to lyse the red blood cells and stain the parasite DNA.
-
Fluorescence Measurement: After a 1-hour incubation in the dark, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the 50% effective concentration (EC50) values by fitting the dose-response data to a suitable model using graphing software.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
In-depth Technical Guide: Stability and Degradation Studies of Methyl Morpholine-2-carboxylate
Introduction
Methyl morpholine-2-carboxylate is a heterocyclic compound incorporating a morpholine ring, a secondary amine, and a methyl ester functional group. Its structural features suggest potential applications as a building block in medicinal chemistry and drug development. Understanding the intrinsic stability of this molecule is paramount for its potential development as a pharmaceutical ingredient. Forced degradation studies are a critical component of the drug development process, providing insights into the degradation pathways and enabling the development of stability-indicating analytical methods.[1][2]
This guide outlines a comprehensive approach to investigating the stability and degradation of this compound under various stress conditions, including hydrolysis, oxidation, heat, and light.
Stability and Degradation Profile
The stability of this compound is influenced by its key functional groups: the secondary amine and the methyl ester. The morpholine ring itself is generally stable, but the heteroatoms can influence reactivity.
Predicted Degradation Pathways
Based on the structure of this compound, the following degradation pathways are predicted under forced stress conditions:
-
Acidic Hydrolysis: The primary degradation pathway under acidic conditions is expected to be the hydrolysis of the methyl ester to yield morpholine-2-carboxylic acid and methanol.
-
Basic Hydrolysis: Similar to acidic conditions, basic hydrolysis will lead to the formation of the carboxylate salt (morpholine-2-carboxylate) and methanol. This reaction is typically faster than acid-catalyzed hydrolysis for esters.
-
Oxidative Degradation: The secondary amine of the morpholine ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products. The ether linkage within the morpholine ring is generally stable to mild oxidation but could be cleaved under harsh conditions.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the ester or other complex degradation pathways may occur.
-
Photolytic Degradation: Exposure to UV or visible light could induce photolytic cleavage of bonds, potentially leading to radical-mediated degradation pathways.
Experimental Protocols for Forced Degradation Studies
The following are hypothetical experimental protocols for conducting forced degradation studies on this compound.
Materials and Methods
-
Test Substance: this compound (purity > 99%)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Methanol (HPLC grade), Water (HPLC grade).
-
Instrumentation: HPLC with UV detector, Mass Spectrometer (MS), pH meter, Photostability chamber, Oven.
General Procedure for Stress Testing
A stock solution of this compound (1 mg/mL) is prepared in methanol. This stock solution is then subjected to the following stress conditions. Samples are withdrawn at specified time points, neutralized (if necessary), diluted, and analyzed by a stability-indicating HPLC method.
-
Acidic Hydrolysis: The stock solution is treated with 0.1 M HCl and kept at 60°C.
-
Basic Hydrolysis: The stock solution is treated with 0.1 M NaOH and kept at room temperature (25°C).
-
Oxidative Degradation: The stock solution is treated with 3% H₂O₂ and kept at room temperature (25°C).
-
Thermal Degradation: A solid sample of this compound is placed in an oven at 80°C. A solution is also prepared and kept at 60°C.
-
Photolytic Degradation: A solid sample and a solution of this compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
Analytical Method
A reverse-phase HPLC method with UV detection would be developed and validated to separate this compound from its potential degradation products. Mass spectrometry would be used for the identification of the degradation products.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from the forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | % Assay of this compound | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 24 h | 85.2 | 14.8 | Morpholine-2-carboxylic acid |
| 0.1 M NaOH (25°C) | 8 h | 82.5 | 17.5 | Morpholine-2-carboxylate |
| 3% H₂O₂ (25°C) | 48 h | 90.1 | 9.9 | N-oxide derivative |
| Thermal (80°C, solid) | 72 h | 95.8 | 4.2 | Minor unidentified products |
| Photolytic | 7 days | 92.3 | 7.7 | Minor unidentified products |
Table 2: Hypothetical Purity and Mass Balance Data
| Stress Condition | Peak Purity of Parent | Mass Balance (%) |
| 0.1 M HCl | Pass | 99.5 |
| 0.1 M NaOH | Pass | 99.2 |
| 3% H₂O₂ | Pass | 98.9 |
| Thermal | Pass | 99.8 |
| Photolytic | Pass | 99.1 |
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation
Caption: General workflow for forced degradation studies.
Conclusion
This guide provides a hypothetical yet comprehensive framework for assessing the stability and degradation of this compound. The predicted degradation pathways primarily involve hydrolysis of the ester and oxidation of the secondary amine. The outlined experimental protocols and data presentation serve as a robust starting point for any researcher or drug development professional tasked with characterizing the stability of this molecule. It is imperative to perform these studies to ensure the quality, safety, and efficacy of any potential drug product containing this compound.
References
Chiral Properties of Methyl Morpholine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl morpholine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in many biologically active molecules, and the chirality at the C2 position can profoundly influence pharmacological activity, pharmacokinetic properties, and toxicity. This technical guide provides a comprehensive overview of the chiral properties of this compound, including its physicochemical characteristics, methods for enantioselective synthesis and resolution, and analytical techniques for determining enantiomeric purity. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics incorporating the morpholine moiety.
Introduction to the Chirality of Morpholine Derivatives
The morpholine ring is a common structural motif in a wide range of pharmaceuticals, owing to its favorable properties such as metabolic stability, aqueous solubility, and ability to modulate physicochemical and pharmacokinetic parameters.[1] When substituted, the morpholine ring can possess one or more stereocenters, leading to the existence of enantiomers or diastereomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit distinct biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the stereoselective synthesis and analysis of chiral molecules like this compound are of paramount importance in drug discovery and development.
Physicochemical and Chiral Properties
This compound possesses a single stereocenter at the C2 position of the morpholine ring, giving rise to two enantiomers: (R)-Methyl morpholine-2-carboxylate and (S)-Methyl morpholine-2-carboxylate. These enantiomers are typically available commercially as their hydrochloride salts.
Quantitative Data
While specific optical rotation values for the enantiomers of this compound are not extensively reported in publicly available literature, data for structurally related compounds can provide an estimation. For instance, (R)-3-Methylmorpholine hydrochloride has a reported specific optical rotation of +1° to +3° (c=1 in H2O at 20°C, 589 nm).[2] It is important to experimentally determine the specific rotation for each batch of enantiomerically enriched this compound under defined conditions (concentration, solvent, temperature, and wavelength) to ensure its identity and purity.
| Property | (R)-Methyl morpholine-2-carboxylate HCl | (S)-Methyl morpholine-2-carboxylate HCl | Racemic this compound HCl |
| CAS Number | 1352709-55-7[3] | 1417789-45-7 | 937063-34-8 |
| Molecular Formula | C₆H₁₂ClNO₃[4] | C₆H₁₂ClNO₃ | C₆H₁₂ClNO₃ |
| Molecular Weight | 181.62 g/mol [4] | 181.62 g/mol | 181.62 g/mol |
| Typical Purity | ≥97%[3] | ≥95% | ≥97% |
| Specific Rotation ([α]) | Not specified | Not specified | 0° (by definition) |
Note: Purity levels are based on commercially available products and may vary between suppliers.
Methodologies for Obtaining Enantiopure this compound
There are two primary strategies for obtaining enantiomerically pure forms of this compound: enantioselective synthesis and chiral resolution of a racemic mixture.
Enantioselective Synthesis
Enantioselective synthesis aims to create the desired enantiomer directly, avoiding the need to separate a racemic mixture. This is often a more efficient approach in terms of atom economy. While a specific protocol for this compound is not detailed in the provided search results, a general workflow for the synthesis of chiral morpholine derivatives can be outlined.[5]
Experimental Workflow: Enantioselective Synthesis
Caption: General workflow for the enantioselective synthesis of chiral morpholines.
Generalized Protocol for Enantioselective Synthesis:
-
Starting Material Preparation: Select appropriate achiral precursors that can be cyclized to form the morpholine ring. For example, a suitable amino alcohol and an α-substituted ester.
-
Asymmetric Cyclization: In a suitable solvent, react the starting materials in the presence of a chiral catalyst (e.g., a chiral metal complex) or by using a chiral auxiliary attached to one of the reactants. The choice of catalyst or auxiliary is crucial for inducing stereoselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove the catalyst and other impurities. The crude product is then purified, typically by column chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess (ee%) of the final product using a suitable chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Chiral Resolution of Racemic Mixtures
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts using a chiral resolving agent.
Experimental Workflow: Chiral Resolution by Diastereomeric Salt Formation
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Generalized Protocol for Chiral Resolution:
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of a chiral resolving agent, such as (R,R)-tartaric acid or (S,S)-dibenzoyltartaric acid.[6] The choice of resolving agent and solvent is critical and often requires empirical optimization.
-
Fractional Crystallization: Allow the solution to cool or slowly evaporate the solvent to induce crystallization of the less soluble diastereomeric salt. The two diastereomers will have different physical properties, including solubility, which allows for their separation.[7]
-
Isolation of Diastereomers: Isolate the crystalline diastereomeric salt by filtration. The more soluble diastereomer will remain in the mother liquor. Recrystallization of the solid may be necessary to improve diastereomeric purity.
-
Liberation of Enantiomers: Treat the separated diastereomeric salts with a base (e.g., sodium hydroxide solution) to deprotonate the amine and liberate the free enantiomer of this compound. The resolving agent can often be recovered from the aqueous layer after acidification.
-
Extraction and Purification: Extract the liberated enantiomer with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Analysis: Confirm the identity and determine the enantiomeric purity of each enantiomer using analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.
Analytical Methodology: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers of a chiral compound.
Logical Relationship: Key Parameters in Chiral HPLC Method Development
Caption: Key parameters influencing chiral HPLC separations.
Generalized Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[8]
-
Mobile Phase Selection: Begin with a standard mobile phase system, such as a mixture of hexane/isopropanol or methanol/acetonitrile, often with additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) to improve peak shape.
-
Method Development and Optimization:
-
Inject a solution of the racemic this compound.
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomeric peaks.
-
Adjust the flow rate and column temperature to improve resolution and analysis time.[9]
-
-
Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as linearity, accuracy, precision, and limit of detection/quantification.
-
Sample Analysis: Analyze the enantiomerically enriched samples and calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.
Conclusion
The chirality of this compound is a critical aspect that requires careful consideration in its application in drug discovery and development. This technical guide has provided an overview of its chiral properties, along with generalized experimental workflows and protocols for its enantioselective synthesis, chiral resolution, and analytical determination of enantiomeric purity. While specific data for this molecule is limited in the public domain, the principles and methodologies described herein provide a solid foundation for researchers working with this and related chiral morpholine derivatives. The development of robust and efficient methods for the preparation and analysis of enantiopure this compound will be essential for unlocking its full potential in the creation of novel therapeutics.
References
- 1. (2R)-2-Methylmorpholine hydrochloride | C5H12ClNO | CID 42609645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Methylmorpholine hydrochloride, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. CAS#:1352709-55-7 | (R)-methyl morpholine-2-carboxylate hydrochloride | Chemsrc [chemsrc.com]
- 4. (R)-methyl morpholine-2-carboxylate hydrochloride | 1352709-55-7 [chemicalbook.com]
- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
Methodological & Application
Application Notes and Protocols: Methyl Morpholine-2-carboxylate as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral morpholine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules and approved drugs. Their unique conformational properties, metabolic stability, and ability to modulate physicochemical properties make them attractive moieties in drug design.[1][2] Methyl morpholine-2-carboxylate, available in both (R) and (S) enantiomeric forms, serves as a versatile and valuable chiral building block for the asymmetric synthesis of complex molecules, including potent therapeutic agents.
These application notes provide a comprehensive overview of the synthesis and utility of this compound in asymmetric synthesis. Detailed protocols for its preparation and subsequent transformations are provided, along with quantitative data to guide synthetic efforts.
Synthesis of Enantiopure this compound
The enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acid, a direct precursor to the corresponding methyl ester, can be efficiently achieved through enzyme-catalyzed kinetic resolution.[3]
Workflow for the Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid
Caption: Synthetic workflow for enantiopure (S)-N-Boc-morpholine-2-carboxylic acid.
Experimental Protocol 1: Synthesis of Racemic n-Butyl 4-benzylmorpholine-2-carboxylate[3]
-
Step 1: Synthesis of 4-benzylmorpholine-2-carbonitrile. To a solution of N-benzylethanolamine in an appropriate solvent, add 2-chloroacrylonitrile. After the initial reaction, promote cyclization by adding potassium tert-butoxide (t-BuOK).
-
Step 2: Alcoholysis. Treat the resulting morpholine nitrile with n-butanol (n-BuOH) in the presence of concentrated sulfuric acid (H₂SO₄) to yield racemic n-butyl 4-benzylmorpholine-2-carboxylate.
Experimental Protocol 2: Enzyme-Catalyzed Kinetic Resolution[3]
-
Incubate the racemic n-butyl 4-benzylmorpholine-2-carboxylate with a suitable enzyme (e.g., a lipase) in an appropriate buffer system.
-
The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.
-
Separate the resulting acid and the unreacted ester using standard extraction or chromatographic techniques.
Experimental Protocol 3: N-Boc Protection and Esterification[3]
-
N-Boc Protection: To the separated chiral carboxylic acid, add di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine) and solvent (e.g., dichloromethane) to obtain the N-Boc protected carboxylic acid.
-
Esterification: To obtain the methyl ester, treat the N-Boc protected carboxylic acid with diazomethane or with methanol under acidic conditions (e.g., using sulfuric acid or thionyl chloride).
Applications in Asymmetric Synthesis
(S)- and (R)-Methyl morpholine-2-carboxylate are versatile chiral building blocks that can be elaborated into a variety of more complex structures. Key transformations include N-functionalization, ester reduction, and amide bond formation.
N-Functionalization
The secondary amine of the morpholine ring can be readily functionalized through N-acylation or N-alkylation to introduce diverse substituents.
Experimental Protocol 4: General Procedure for N-Acylation
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.
-
Add the desired acylating agent (e.g., acyl chloride, acid anhydride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by column chromatography.
| Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Acetyl Chloride | Triethylamine | DCM | >95 | Generic Protocol |
| Benzoyl Chloride | DIPEA | THF | >90 | Generic Protocol |
| Boc₂O | Triethylamine | DCM | >98 | [3] |
Experimental Protocol 5: General Procedure for N-Alkylation
-
Dissolve this compound in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃) to the solution.
-
Add the alkylating agent (e.g., alkyl halide) and heat the reaction mixture as required.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the N-alkylated product by column chromatography.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | ~85-95 |
| Methyl Iodide | Cs₂CO₃ | Acetonitrile | 60 | ~90-98 |
Ester Reduction
The methyl ester group can be reduced to a primary alcohol, providing a handle for further functionalization.
Experimental Protocol 6: Reduction of N-Boc-methyl morpholine-2-carboxylate
-
Dissolve N-Boc-methyl morpholine-2-carboxylate in an anhydrous etheral solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) or another suitable reducing agent.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction carefully by the sequential addition of water, aqueous NaOH, and then more water.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting alcohol by column chromatography.
| Starting Material | Reducing Agent | Solvent | Yield (%) |
| (S)-N-Boc-methyl morpholine-2-carboxylate | LiAlH₄ | THF | >90 |
Amide Bond Formation
The carboxylic acid derived from the hydrolysis of the methyl ester is a key intermediate for forming amide bonds with various amines, a crucial step in the synthesis of many pharmaceuticals.
Experimental Protocol 7: Amide Coupling using EDC/HOBt [4]
-
Dissolve the N-protected morpholine-2-carboxylic acid in a suitable solvent (e.g., DMF, DCM).
-
Add 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Add the desired primary or secondary amine.
-
Add a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup and extract the product.
-
Purify the amide product by column chromatography.
| Amine | Coupling Reagents | Base | Solvent | Yield (%) |
| Benzylamine | EDC, HOBt | DIPEA | DMF | ~70-85 |
| Aniline | HATU, DIPEA | DIPEA | DMF | ~60-75 |
Application in the Synthesis of a Reboxetine Analog
(S)-N-Boc-morpholine-2-carboxylic acid is a key intermediate in the synthesis of reboxetine analogs, which are selective norepinephrine reuptake inhibitors.[3]
Caption: Synthetic route to a reboxetine analog from (S)-N-Boc-morpholine-2-carboxylic acid.
| Step | Product | Reagents | Diastereomeric Ratio | Yield (%) | Enantiomeric Excess (%) |
| 1 | Weinreb Amide | T3P, HN(Me)OMe | - | >90 | >97 |
| 2 | Phenyl Ketone | PhMgBr | - | ~85 | >97 |
| 3 | (S,R)-Alcohol | Zn(BH₄)₂ | 16:1 (S,R:R,R) | ~90 | >97 |
| 4 | Mesylate | MsCl, Et₃N | - | ~95 | >97 |
| 5 | (R,R)-Aryloxy Ether | 4-chloro-2-methoxyphenol, Base | - | ~80 | >97 |
| 6 | Reboxetine Analog | HCl | - | >95 | >97 |
Conclusion
This compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its ready availability in both enantiomeric forms and the ease of functionalization at both the nitrogen and the carboxylate group make it an ideal starting material for the synthesis of a wide range of complex and biologically active molecules. The protocols and data presented herein provide a solid foundation for researchers to utilize this important chiral synthon in their drug discovery and development programs.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Substituted Methyl Morpholine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of N-substituted methyl morpholine-2-carboxylate derivatives. These compounds are valuable scaffolds in medicinal chemistry and drug discovery. The following sections outline common N-substitution reactions, including N-alkylation, N-acylation, reductive amination, and N-arylation, complete with generalized experimental protocols and comparative data.
Overview of Synthetic Strategies
The secondary amine of the morpholine ring in this compound is a versatile functional group that can undergo various transformations to yield a diverse library of derivatives. The primary synthetic pathways involve the formation of a new bond at the nitrogen atom.
Application Notes and Protocols: Incorporation of Morpholine-2-Carboxylic Acid into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery, the use of conformationally constrained amino acid surrogates is a powerful strategy to enhance biological activity, improve metabolic stability, and increase receptor selectivity. Non-natural amino acids that restrict the peptide backbone's flexibility can lock the molecule into a bioactive conformation, mimicking secondary structures like β-turns.[1][2] Morpholine-2-carboxylic acid is a cyclic amino acid analog that offers a unique scaffold for introducing conformational rigidity. Its incorporation into a peptide sequence can influence the resulting peptide's three-dimensional structure and, consequently, its interaction with biological targets.[3][4]
These application notes provide a comprehensive overview and a generalized protocol for the incorporation of Morpholine-2-carboxylic acid into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) methodologies.
The Building Block: Protected Morpholine-2-Carboxylic Acid
To be incorporated into a peptide chain using standard synthesis techniques, the amino group of morpholine-2-carboxylic acid must be protected. The most common protecting groups for SPPS are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc).[5][6] For this protocol, we will focus on the use of N-Boc-morpholine-2-carboxylic acid , which is commercially available.[7] The Boc group is stable to the basic conditions used for Fmoc group removal from other amino acids in the sequence but can be cleaved with strong acid, typically Trifluoroacetic acid (TFA), during the final cleavage from the resin.[8]
Caption: Chemical structures of the methyl ester and the N-Boc protected form used in synthesis.
Application: A Tool for Peptidomimetic Design
The incorporation of a morpholine-2-carboxylic acid residue is intended to serve as a peptidomimetic, a compound that mimics the structure and function of a natural peptide.[3][4] Potential applications and advantages include:
-
Induction of Turns: The cyclic nature of the morpholine ring can force the peptide backbone to adopt a turn-like conformation, which is often crucial for receptor binding.[1]
-
Increased Proteolytic Stability: The non-natural structure can sterically hinder the approach of proteases, leading to a longer in vivo half-life compared to linear, all-natural peptides.
-
Enhanced Lipophilicity: The morpholine moiety can alter the physicochemical properties of the peptide, potentially improving its membrane permeability and oral bioavailability.
-
Structural Diversity: It provides a novel scaffold for creating diverse peptide libraries for screening and drug discovery.[9]
Experimental Protocols
The following is a generalized protocol for the manual incorporation of N-Boc-morpholine-2-carboxylic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rink Amide Resin | 100-200 mesh | Standard Supplier | For C-terminal amide peptides. |
| N-Boc-morpholine-2-carboxylic acid | ≥95% | Commercially Available[7] | The key building block. |
| Fmoc-protected Amino Acids | Synthesis Grade | Standard Supplier | For the rest of the sequence. |
| HATU | Synthesis Grade | Standard Supplier | Coupling activator. |
| HOBt | Synthesis Grade | Standard Supplier | Coupling additive. |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Standard Supplier | Base for coupling. |
| Piperidine | Synthesis Grade | Standard Supplier | For Fmoc deprotection. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | For washing and swelling. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Main synthesis solvent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | For final cleavage. |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger for cleavage. |
| Water | Deionized | - | Scavenger for cleavage. |
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for incorporating the morpholine building block. Standard SPPS procedures should be followed for the other amino acids in the sequence.[10][11]
1. Resin Preparation:
-
Swell the Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection (for the residue preceding the morpholine unit):
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
3. Coupling of N-Boc-morpholine-2-carboxylic acid:
-
In a separate vial, pre-activate the N-Boc-morpholine-2-carboxylic acid. For a 0.1 mmol scale synthesis, use the following:
-
N-Boc-morpholine-2-carboxylic acid: 4 equivalents (0.4 mmol, 92.5 mg)
-
HATU: 3.9 equivalents (0.39 mmol, 148.3 mg)
-
HOBt: 4 equivalents (0.4 mmol, 54.0 mg)
-
-
Dissolve the mixture in a minimal amount of DMF.
-
Add DIPEA: 8 equivalents (0.8 mmol, 139 µL) to the activation mixture and immediately add it to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The reaction can be monitored using a Kaiser test (which should remain negative/yellow as the Boc-protected amine is a secondary amine).[8]
4. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.
5. Continuation of Synthesis:
-
Since the newly coupled residue is Boc-protected, do not perform a piperidine deprotection step.
-
Proceed directly to the coupling of the next Fmoc-protected amino acid in your sequence. The Boc group on the morpholine residue will remain intact during subsequent Fmoc deprotection steps.
References
- 1. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. biosynth.com [biosynth.com]
- 7. N-Boc-morpholine-2-carboxylic acid - [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes: Methyl Morpholine-2-carboxylate in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl morpholine-2-carboxylate is a versatile chiral building block incorporating the morpholine scaffold, a privileged structure in medicinal chemistry renowned for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[1][2] The presence of a secondary amine, a conformationally constrained ether linkage, and a reactive ester functionality makes this compound an attractive starting material for the synthesis of a diverse array of complex bioactive heterocycles. Its utility spans the development of therapeutics targeting a range of diseases, including cancer and neurological disorders.[3]
These application notes provide an overview of key synthetic transformations and detailed experimental protocols for the use of this compound in the synthesis of bioactive molecules.
Key Synthetic Applications
This compound serves as a versatile scaffold for various chemical transformations, primarily involving the secondary amine and the methyl ester functional groups. The key applications include:
-
N-Arylation/N-Alkylation: The secondary amine of the morpholine ring is readily functionalized via nucleophilic substitution or cross-coupling reactions to introduce aryl or alkyl substituents. This is a common strategy to build complexity and modulate the pharmacological activity of the resulting molecules.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations, serving as a handle for further derivatization.
-
N-Nitrosation: The secondary amine can undergo nitrosation, a reaction that can be a key step in the synthesis of certain heterocyclic systems or a protecting group strategy.
The following sections provide detailed protocols for these representative transformations.
Application 1: N-Arylation for the Synthesis of eIF4E Inhibitors
Eukaryotic initiation factor 4E (eIF4E) is a key protein in the initiation of mRNA translation and is implicated in tumorigenesis, making it a target for cancer therapy.[4] Morpholine-containing compounds have been investigated as eIF4E inhibitors.[4] The following protocol details the N-arylation of this compound with a substituted thiazole, a core structure in some eIF4E inhibitor candidates.[4]
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| This compound | 2-bromo-4-phenylthiazole | Methyl 4-(4-phenylthiazol-2-yl)morpholine-2-carboxylate | Pd2(dba)3, Xphos, Cs2CO3 | Toluene | 113 °C | 66% | [4] |
Experimental Protocol: Synthesis of Methyl 4-(4-phenylthiazol-2-yl)morpholine-2-carboxylate
Materials:
-
This compound (1.0 eq)
-
2-bromo-4-phenylthiazole (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.1 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (Xphos) (0.2 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Toluene, anhydrous
Procedure:
-
To a reaction vessel, add 2-bromo-4-phenylthiazole, this compound, cesium carbonate, and Xphos.
-
Add anhydrous toluene to the vessel.
-
Purge the mixture with an inert gas (e.g., nitrogen or argon).
-
Add Pd2(dba)3 to the reaction mixture.
-
Heat the mixture to 113 °C and stir overnight.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired product.
Workflow Diagram
Application 2: Ester Hydrolysis in the Synthesis of Bioactive Triazole Derivatives
The hydrolysis of the methyl ester in morpholine-2-carboxylate derivatives is a crucial step to unmask a carboxylic acid functionality. This carboxylic acid can then be engaged in further reactions, such as amide bond formation, to produce bioactive compounds. The following protocol describes the hydrolysis of a triazole-substituted morpholine-2-carboxylate, a key intermediate in the synthesis of potential therapeutic agents.
Quantitative Data
| Reactant | Product | Reagents | Solvent | Temperature | Yield | Reference |
| (S)-methyl 4-(6-((1-(4-(difluoromethyl)phenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methoxy)pyridazin-3-yl)morpholine-2-carboxylate | (S)-4-(6-((1-(4-(difluoromethyl)phenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methoxy)pyridazin-3-yl)morpholine-2-carboxylic acid | LiOH | Tetrahydrofuran, Methanol, Water | Room Temp. | N/A | [3] |
Experimental Protocol: Hydrolysis of a Substituted this compound
Materials:
-
(S)-methyl 4-(6-((1-(4-(difluoromethyl)phenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methoxy)pyridazin-3-yl)morpholine-2-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) (excess)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the starting ester in a mixture of tetrahydrofuran, methanol, and water.
-
Add an excess of lithium hydroxide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the disappearance of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to protonate the carboxylate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure to obtain the carboxylic acid product.
Logical Relationship Diagram
Application 3: N-Nitrosation in the Synthesis of JAK Inhibitors
Janus kinase (JAK) inhibitors are a class of drugs used to treat inflammatory diseases. The synthesis of certain JAK inhibitors involves the modification of the morpholine nitrogen. The following protocol describes the N-nitrosation of this compound.
Quantitative Data
| Reactant | Product | Reagents | Solvent | Temperature | Yield | Reference |
| This compound | N-Nitroso-morpholine-2-carboxylate | Sodium nitrite | Acetic acid, Water | 0 °C to 25 °C | N/A | [5] |
Experimental Protocol: N-Nitrosation of this compound
Materials:
-
This compound (1.0 eq)
-
Sodium nitrite (NaNO2) (2.0 eq)
-
Acetic acid
-
Water
Procedure:
-
Dissolve this compound in a mixture of acetic acid and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to 25 °C and continue stirring for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution) until the evolution of gas ceases.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over a drying agent (e.g., MgSO4) and concentrate under reduced pressure to yield the N-nitrosated product.
Signaling Pathway Analogy
References
- 1. patents.justia.com [patents.justia.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2023016521A1 - Dérivé de triazole substitué, son procédé de préparation, composition pharmaceutique de celui-ci et utilisation associée - Google Patents [patents.google.com]
- 4. WO2016029146A1 - Specific inhibitors of methionyl-trna synthetase - Google Patents [patents.google.com]
- 5. WO2016116025A1 - Jakæå¶å - Google Patents [patents.google.com]
Application Notes and Protocols: Enantioselective Synthesis Utilizing Methyl Morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methyl morpholine-2-carboxylate as a versatile starting material in enantioselective synthesis. The chiral morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. These protocols offer methodologies to access enantiomerically pure morpholine derivatives, which are crucial for the development of novel therapeutics.
Introduction to Chiral Morpholines
Morpholine and its derivatives are key structural motifs in a wide array of biologically active compounds. The introduction of stereocenters into the morpholine ring significantly impacts their pharmacological properties, making enantioselective synthesis a critical aspect of drug discovery and development. This compound serves as a valuable and readily available starting material for the construction of more complex chiral molecules. The protocols outlined below focus on enzymatic kinetic resolution to obtain enantiopure starting materials and subsequent diastereoselective transformations.
Enantioselective Synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic Acids via Enzymatic Kinetic Resolution
A highly efficient method for obtaining both (R)- and (S)-enantiomers of N-Boc-morpholine-2-carboxylic acid is through the enzyme-catalyzed kinetic resolution of a racemic N-protected morpholine-2-carboxylate
Application Notes and Protocols: Functional Group Transformations of Methyl Morpholine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl morpholine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure incorporates two key functional groups amenable to a variety of transformations: a secondary amine within the morpholine ring and a methyl ester at the C-2 position. This combination allows for selective modifications to build molecular complexity and modulate physicochemical properties. These notes provide an overview of key functional group transformations and detailed protocols for their execution.
Core Functional Group Transformations
The reactivity of this compound can be selectively directed towards the nitrogen atom or the ester moiety.
1. Transformations at the Nitrogen Atom: The secondary amine (N-4 position) of the morpholine ring is nucleophilic and readily undergoes alkylation and acylation reactions.[1]
-
N-Alkylation: This transformation introduces alkyl substituents on the nitrogen atom, a common strategy for modulating a compound's basicity, lipophilicity, and pharmacological activity. N-alkylation can be achieved using various reagents, including alkyl halides or "green" methylating agents like dimethyl carbonate.[2] Catalytic methods using alcohols over heterogeneous catalysts are also effective for the N-alkylation of the morpholine core.[3]
-
N-Acylation: The reaction of the secondary amine with acylating agents (e.g., acid chlorides, anhydrides, or esters) yields N-acylmorpholine derivatives (amides). This functionalization is crucial for introducing diverse structural motifs and can serve as a precursor for further reductions to N-alkyl groups. The acylation of morpholine with methyl acetate is a known industrial process.[4]
2. Transformations at the C-2 Carboxylate Group: The methyl ester at the C-2 position is a versatile handle for various chemical modifications.
-
Ester Hydrolysis (Saponification): The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding morpholine-2-carboxylic acid.[5] Basic hydrolysis, or saponification, is typically performed with an aqueous base like sodium hydroxide and is an irreversible process that drives the reaction to completion.[6] This transformation is often the first step for more advanced modifications, such as decarboxylative couplings.[7][8]
-
Reduction to Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, (morpholin-2-yl)methanol, using standard reducing agents like lithium aluminum hydride (LiAlH₄). This creates a new site for functionalization, such as ether or ester formation.
-
Advanced Transformation: Decarboxylative Alkylation: In a two-step sequence, the ester is first hydrolyzed to the carboxylic acid. Subsequently, a visible light-promoted photoredox-mediated Giese-type reaction can achieve decarboxylative alkylation, allowing for the formation of a new carbon-carbon bond at the C-2 position.[7][8] This modern synthetic method enables the introduction of complex fragments.
Diagrams of Synthetic Pathways
Caption: Overview of key transformations for this compound.
Caption: General experimental workflow for synthetic transformations.
Data Presentation
Table 1: Comparison of N-Alkylation Conditions for Morpholine Scaffolds
| Reagent/Catalyst | Substrate | Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| Dimethyl Carbonate | Morpholine | 160 °C, 1:1 molar ratio, 1h | 72% | >85% for NMM¹ | [2] |
| Methanol / CuO-NiO/γ-Al₂O₃ | Morpholine | 220 °C, 0.9 MPa, Gas-phase | 95.3% Conv.² | 93.8% for NMM¹ | [3] |
| Alkyl Halide (e.g., Benzyl Bromide) | General Secondary Amine | K₂CO₃, Acetonitrile, rt | Typically >80% | High | General Knowledge |
¹NMM = N-Methylmorpholine ²Conversion of morpholine
Table 2: Comparison of Ester Hydrolysis Conditions
| Reagent | Solvent | Temperature | Reaction Time | Outcome | Reference |
|---|---|---|---|---|---|
| NaOH (aq) | Methanol / Water | Reflux | 1-4 h | Irreversible, forms carboxylate salt | [6] |
| LiOH (aq) | THF / Water | Room Temp. | 2-12 h | Milder conditions, forms carboxylate salt | [9] |
| HCl (aq) | Water / Dioxane | Reflux | 4-24 h | Reversible, requires excess water |[5][9] |
Experimental Protocols
Protocol 1: N-Benzylation of this compound
-
Materials: this compound, benzyl bromide, potassium carbonate (K₂CO₃), acetonitrile (MeCN), ethyl acetate (EtOAc), brine.
-
Procedure:
-
To a solution of this compound (1.0 eq) in dry acetonitrile (0.2 M), add anhydrous potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the solid K₂CO₃ and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 4-benzylmorpholine-2-carboxylate.
-
Protocol 2: N-Acetylation of this compound
-
Materials: this compound, acetic anhydride, triethylamine (TEA), dichloromethane (DCM), 1 M HCl (aq), saturated NaHCO₃ (aq), brine.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (0.2 M) in a flask and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford methyl 4-acetylmorpholine-2-carboxylate.
-
Protocol 3: Base-Catalyzed Hydrolysis (Saponification)
-
Materials: this compound derivative (e.g., N-protected), sodium hydroxide (NaOH), methanol (MeOH), water, 1 M HCl (aq).
-
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a 2 M aqueous solution of NaOH (2.0-3.0 eq) and heat the mixture to reflux (approx. 70-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol.
-
Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 3-4 with 1 M HCl. A precipitate may form.[7]
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid. The product may be used in the next step without further purification.
-
Protocol 4: Two-Step Decarboxylative Functionalization at C-2 [7][8]
This protocol is an advanced application based on literature precedent and should be performed by personnel experienced in photoredox catalysis.
-
Step A: Ester Hydrolysis: Follow Protocol 3 to generate the N-protected morpholine-2-carboxylic acid.
-
Step B: Decarboxylative Alkylation:
-
In a reaction vial, combine the carboxylic acid from Step A (1.0 eq), a suitable radical acceptor (e.g., an electron-deficient alkene, 1.5 eq), and a photoredox catalyst (e.g., Fukuzumi catalyst, 1-2 mol%).
-
Dissolve the components in a suitable degassed solvent (e.g., DMSO or MeCN).
-
Stir the mixture under an inert atmosphere (e.g., N₂) and irradiate with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction for 12-24 hours until completion.
-
Perform an appropriate aqueous work-up, extracting the product into an organic solvent.
-
Dry, concentrate, and purify the final C-2 alkylated product by flash column chromatography.
-
References
- 1. Morpholines [chemenu.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Scalable Synthesis of Methyl Morpholine-2-Carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a scalable, multi-step synthesis of Methyl Morpholine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined procedure is based on established synthetic transformations and offers a practical approach for producing this key morpholine derivative in significant quantities.
Introduction
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. Specifically, morpholine-2-carboxylic acid and its esters serve as versatile intermediates for the synthesis of more complex molecules with a wide range of biological activities. This protocol details a robust and scalable three-step synthesis of this compound commencing from readily available starting materials. The synthesis involves N-protection, cyclization/oxidation, and subsequent esterification.
Overall Synthetic Scheme
The proposed synthetic pathway involves the following key transformations:
-
N-Benzylation of Diethanolamine: Protection of the secondary amine of diethanolamine with a benzyl group to prevent side reactions in subsequent steps.
-
Cyclization and Oxidation to N-Benzyl-morpholine-2-carboxylic acid: Formation of the morpholine ring followed by oxidation to introduce the carboxylic acid functionality at the C2 position.
-
Esterification to Methyl N-Benzyl-morpholine-2-carboxylate: Conversion of the carboxylic acid to its corresponding methyl ester.
-
(Optional) Debenzylation: Removal of the N-benzyl protecting group to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for each key step of the synthesis. The data is compiled from analogous reactions reported in the scientific literature and serves as a guideline for expected outcomes. Actual yields and reaction parameters may vary and should be optimized for specific laboratory conditions.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Benzylation | Diethanolamine | Benzyl bromide, K₂CO₃ | Acetonitrile | 80 | 12 | ~90 |
| 2 | Cyclization & Oxidation | N-Benzyldiethanolamine | RuCl₃, NaIO₄ | CCl₄/CH₃CN/H₂O | 25 | 24 | ~70 |
| 3 | Esterification | N-Benzyl-morpholine-2-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methanol | 65 | 8 | ~85 |
| 4 | Debenzylation | Methyl N-Benzyl-morpholine-2-carboxylate | H₂, Pd/C | Ethanol | 25 | 12 | >95 |
Experimental Protocols
Step 1: Synthesis of N-Benzyldiethanolamine
Materials:
-
Diethanolamine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of diethanolamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-benzyldiethanolamine as a crude oil, which can be used in the next step without further purification.
Step 2: Synthesis of N-Benzyl-morpholine-2-carboxylic acid
Materials:
-
N-Benzyldiethanolamine
-
Ruthenium(III) chloride (RuCl₃)
-
Sodium periodate (NaIO₄)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Water
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add N-benzyldiethanolamine (1.0 eq) dissolved in a 1:1:1.5 mixture of carbon tetrachloride, acetonitrile, and water.
-
Add RuCl₃ (0.02 eq) and NaIO₄ (4.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 24 hours. The reaction mixture will turn from dark brown to yellow.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-benzyl-morpholine-2-carboxylic acid can be purified by column chromatography on silica gel.
Step 3: Synthesis of Methyl N-Benzyl-morpholine-2-carboxylate
Materials:
-
N-Benzyl-morpholine-2-carboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-benzyl-morpholine-2-carboxylic acid (1.0 eq) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Reflux the mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield Methyl N-Benzyl-morpholine-2-carboxylate.
Step 4 (Optional): Synthesis of this compound
Materials:
-
Methyl N-Benzyl-morpholine-2-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Methyl N-Benzyl-morpholine-2-carboxylate (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C (10 mol %) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic Workflow for this compound.
Application Notes and Protocols: Methyl Morpholine-2-carboxylate in Solid-Phase Organic Synthesis
Disclaimer: The following application notes and protocols are presented as a hypothetical use case for methyl morpholine-2-carboxylate in solid-phase organic synthesis. While extensive research has been conducted, specific literature detailing the use of this particular compound in this context is not prevalent. The methodologies provided are based on established principles of solid-phase synthesis and the known applications of related morpholine structures in peptide synthesis.
Application Notes
This compound is a versatile building block with potential applications in the solid-phase synthesis of diverse small molecule libraries for drug discovery and development. Its rigid heterocyclic scaffold and multiple functionalization points make it an attractive starting material for creating compounds with unique three-dimensional structures.
Key Potential Applications:
-
Scaffold for Combinatorial Libraries: The morpholine core can be functionalized at the nitrogen atom and the carboxylate group, allowing for the introduction of diverse substituents. This enables the rapid generation of libraries of compounds for high-throughput screening.
-
Synthesis of Peptidomimetics: The morpholine scaffold can serve as a constrained dipeptide isostere, introducing conformational rigidity into peptide backbones. This can lead to peptides with enhanced stability, receptor affinity, and bioavailability.
-
Development of Novel Linkers: The carboxylate functionality allows for the attachment of this compound to a solid support, while the morpholine nitrogen can be used as a point of attachment for further synthetic transformations, making it a candidate for novel linker strategies in solid-phase synthesis.
Advantages in Solid-Phase Synthesis:
-
Orthogonal Functionalization: The secondary amine and the methyl ester offer two distinct reactive sites that can be addressed with orthogonal protecting group strategies, allowing for selective modifications.
-
Structural Rigidity: The defined chair-like conformation of the morpholine ring can impart predictable structural features to the final compounds, which is advantageous in rational drug design.
-
Improved Physicochemical Properties: Incorporation of the morpholine moiety can enhance the aqueous solubility and metabolic stability of the synthesized molecules.
Quantitative Data Summary
The following table summarizes hypothetical data for the solid-phase synthesis of a small molecule library using a this compound scaffold. This data is illustrative and based on typical yields and purities achieved in solid-phase organic synthesis.
| Step | Reagent/Building Block | Coupling Time (h) | Yield (%) | Purity (%) |
| 1. Resin Loading | 2-Chlorotrityl chloride resin | 4 | 95 | - |
| 2. Scaffold Attachment | Fmoc-N-methyl morpholine-2-carboxylic acid | 12 | 88 | - |
| 3. Fmoc Deprotection | 20% Piperidine in DMF | 0.5 | >99 | - |
| 4. R1 Group Acylation | R1-COOH, HATU, HOAt | 2 | 92 | 94 |
| 5. Ester Hydrolysis | LiOH, THF/H2O | 6 | 98 | - |
| 6. R2 Group Amidation | R2-NH2, HBTU, DIPEA | 4 | 85 | 91 |
| 7. Cleavage from Resin | 1% TFA in DCM | 0.5 | 93 | 89 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Morpholine-Based Small Molecule Library
This protocol describes a general procedure for the synthesis of a diverse library of compounds using a this compound scaffold attached to a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)[1]
-
Fmoc-N-methyl morpholine-2-carboxylic acid (hypothetical)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
A diverse set of carboxylic acids (R1-COOH)
-
A diverse set of primary and secondary amines (R2-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a solid-phase synthesis vessel.[2]
-
Scaffold Loading:
-
Dissolve Fmoc-N-methyl morpholine-2-carboxylic acid (1.5 eq) and DIPEA (3 eq) in DCM.
-
Add the solution to the swollen resin and agitate for 4 hours at room temperature.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
Cap any unreacted sites by treating the resin with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.[2]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes.[1]
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
R1 Group Acylation:
-
In a separate vial, pre-activate the carboxylic acid (R1-COOH, 3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF for 5 minutes.
-
Add the activated acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Ester Hydrolysis:
-
Treat the resin with a solution of LiOH (10 eq) in THF/H2O (3:1) for 6 hours.
-
Wash the resin with THF/H2O (3x), THF (3x), DCM (3x), and DMF (3x).
-
-
R2 Group Amidation:
-
Pre-activate a solution of the amine (R2-NH2, 3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the solution to the resin and agitate for 4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage from Resin:
-
Treat the resin with a solution of 1% TFA in DCM for 10 minutes. Repeat twice.
-
Collect the filtrate and neutralize with a solution of 10% DIPEA in DCM.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by reverse-phase HPLC.
Visualizations
References
Application Notes and Protocols for Morpholine-2-Carboxylic Acid Derivatives in Catalysis
A Note to Researchers: Extensive literature searches for the catalytic applications of pre-formed "methyl morpholine-2-carboxylate" metal complexes did not yield specific examples of their use in catalysis. The available scientific literature points to a crucial role of the free carboxylic acid moiety in catalysis, with the methyl ester form being reported as inactive for the reactions studied. Therefore, these application notes focus on the well-documented and highly effective use of morpholine-2-carboxylic acid and its derivatives as organocatalysts , a field of significant interest to researchers in organic synthesis and drug development.
Organocatalytic 1,4-Addition Reactions
Morpholine-2-carboxylic acid derivatives have emerged as a potent class of organocatalysts for asymmetric 1,4-addition reactions, particularly the addition of aldehydes to nitroolefins. These catalysts are valued for their high efficiency, stereoselectivity, and the ability to operate under mild conditions.
Application Note:
Chiral morpholine-2-carboxylic acid catalysts are highly effective in mediating the conjugate addition of aldehydes to nitroolefins, yielding γ-nitroaldehydes which are versatile synthetic intermediates. The presence of the carboxylic acid group at the C-2 position is essential for the catalytic activity.[1][2] The stereochemical outcome of the reaction can be controlled by the specific stereoisomer of the catalyst used.
Quantitative Data Summary:
The following table summarizes the performance of different morpholine-2-carboxylic acid-based organocatalysts in the 1,4-addition of various aldehydes to nitroolefins.
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) | Reference |
| (2S,5R)-5-benzylmorpholine-2-carboxylic acid | Butyraldehyde | trans-β-nitrostyrene | iPrOH | -10 | >99 | 99:1 | 99 | [1][2] |
| (2S,5R)-5-benzylmorpholine-2-carboxylic acid | Propionaldehyde | trans-β-nitrostyrene | iPrOH | -10 | >99 | 99:1 | 99 | [1][2] |
| (2S,5R)-5-benzylmorpholine-2-carboxylic acid | Butyraldehyde | (E)-2-(2-nitrovinyl)thiophene | iPrOH | -10 | >99 | 99:1 | 98 | [1][2] |
| (2S,5R)-5-benzylmorpholine-2-carboxylic acid | Isovaleraldehyde | trans-β-nitrostyrene | iPrOH | -10 | >99 | 99:1 | 99 | [1][2] |
Experimental Protocol: General Procedure for the 1,4-Addition of Aldehydes to Nitroolefins
This protocol is adapted from the work of R. G. Hazell and K. A. Jørgensen.[1][2]
Materials:
-
(2S,5R)-5-benzylmorpholine-2-carboxylic acid (Catalyst)
-
N-methylmorpholine (NMM)
-
Aldehyde (e.g., Butyraldehyde)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Isopropyl alcohol (iPrOH), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Reaction vessel suitable for cooling to -10°C
Procedure:
-
To a solution of the nitroolefin (0.17 mmol) and the aldehyde (0.11 mmol) in anhydrous iPrOH (0.380 mL) in a flame-dried reaction vial, add N-methylmorpholine (1-5 mol%).
-
Add the morpholine-2-carboxylic acid catalyst (1-5 mol%).
-
Stir the reaction mixture at -10°C for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexane) to yield the corresponding γ-nitroaldehyde.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy of the purified product.
-
Determine the enantiomeric excess by chiral stationary phase high-performance liquid chromatography (HPLC).
Visualization of Experimental Workflow:
References
- 1. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]
- 2. Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization: The Morpholine Position Matters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Morpholine-2-Carboxylate Scaffold in Enzyme Inhibitor Development
Introduction
The morpholine heterocyclic ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design. Specifically, derivatives of the morpholine-2-carboxylate scaffold have emerged as promising candidates in the development of potent and selective enzyme inhibitors across various therapeutic areas. These notes provide an overview of the application of methyl morpholine-2-carboxylate and its derivatives as enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Enzyme Inhibition by Morpholine Derivatives
While specific enzyme inhibition data for the parent molecule, this compound, is not extensively available in public literature, numerous derivatives incorporating the morpholine scaffold have demonstrated significant inhibitory activity against a range of enzymes. This highlights the potential of the morpholine-2-carboxylate core as a starting point for the design of novel enzyme inhibitors.
Data Presentation: Inhibition of Key Enzymes by Morpholine Derivatives
The following tables summarize the inhibitory activities of various morpholine derivatives against several important enzyme targets.
Table 1: α-Glucosidase Inhibition by N-Methylmorpholine-Substituted Benzimidazolium Salts [1]
| Compound ID | Structure | IC50 (µM) |
| 5d | 1-Benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 15 ± 0.030 |
| 5f | 1-Benzyl-3-(2-((3-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 19 ± 0.060 |
| 5g | 1-Benzyl-3-(2-((4-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 25 ± 0.106 |
| 5h | 1-Benzyl-3-(2-((2-methylphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 21 ± 0.07 |
| 5k | 1-Benzyl-3-(2-((3-methylphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 26 ± 0.035 |
| Acarbose (Standard) | - | 58.8 ± 0.012 |
Table 2: Cholinesterase Inhibition by Morpholine-Containing Quinoline Derivatives
| Compound ID | Target Enzyme | IC50 (µM) |
| 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 |
| 11g | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 |
| Galantamine (Reference) | Acetylcholinesterase (AChE) | Not specified in the provided context |
Table 3: Carbonic Anhydrase Inhibition by Morpholine-Acetamide Derivatives
| Compound ID | Target Enzyme | IC50 (µM) |
| 1h | Carbonic Anhydrase (CA) | Comparable to standard |
| 1c | Carbonic Anhydrase (CA) | Comparable to standard |
| Acetazolamide (Standard) | Carbonic Anhydrase (CA) | 7.51 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative morpholine-2-carboxylate derivative and for the enzymatic assays discussed above.
Synthesis Protocol: Synthesis of (S)-N-BOC-Morpholine-2-carboxylic Acid
This protocol describes a method for the synthesis of a protected morpholine-2-carboxylic acid, a key intermediate for further derivatization.
Materials:
-
(S)-epichlorohydrin
-
Amino alcohol
-
Di-tert-butyl dicarbonate (Boc)2O
-
Sodium hydroxide (NaOH)
-
Solvents (e.g., Dichloromethane, Water)
Procedure:
-
Ring Opening of Epichlorohydrin: React (S)-epichlorohydrin with an appropriate amino alcohol in a suitable solvent. This reaction opens the epoxide ring to form an intermediate.
-
Cyclization: Induce intramolecular cyclization of the intermediate, typically under basic conditions, to form the morpholine ring.
-
N-Protection: Protect the secondary amine of the morpholine ring with a tert-butyloxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like sodium hydroxide.
-
Oxidation: Oxidize the primary alcohol at the 2-position to a carboxylic acid using a suitable oxidizing agent (e.g., TEMPO-catalyzed oxidation).
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. The product can then be purified by crystallization or chromatography.
Note: This is a generalized procedure. For a detailed, specific synthesis, refer to the primary literature.
Enzyme Inhibition Assay Protocols
1. α-Glucosidase Inhibition Assay [2][3]
Principle: This colorimetric assay measures the ability of a compound to inhibit the activity of α-glucosidase. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (dissolved in DMSO)
-
Acarbose (standard inhibitor)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 1 mM) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in DMSO.
-
-
Assay in 96-well Plate:
-
To each well, add 10 µL of the α-glucosidase solution.
-
Add 10 µL of the test compound solution (or DMSO for control).
-
Incubate the plate at 37°C for 20 minutes.
-
Initiate the reaction by adding 125 µL of phosphate buffer and then 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [4][5][6][7]
Principle: This assay measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Test compounds (dissolved in DMSO)
-
Galantamine or Donepezil (standard inhibitors)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of AChE (e.g., 0.1 U/mL) in Tris-HCl buffer.
-
Prepare a stock solution of ATCI (e.g., 10 mM) in buffer.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in buffer.
-
Prepare serial dilutions of the test compounds and standard inhibitors in DMSO.
-
-
Assay in 96-well Plate:
-
To each well, add 1710 µL of Tris-HCl buffer.
-
Add 250 µL of the test compound solution at various concentrations.
-
Add 10 µL of the AChE solution.
-
Add 20 µL of the DTNB solution.
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in kinetic mode for 3 minutes (reading every 10 seconds) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3. Carbonic Anhydrase (CA) Inhibition Assay [8][9]
Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.
Materials:
-
Human or bovine carbonic anhydrase
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds (dissolved in DMSO)
-
Acetazolamide (standard inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of CA in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO (prepare fresh daily).
-
Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
-
Assay in 96-well Plate:
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Cholinergic Signaling Pathway in the Context of Alzheimer's Disease
Acetylcholinesterase inhibitors are a key class of drugs for the symptomatic treatment of Alzheimer's disease. They act by increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission which is impaired in the disease.[10][11][12][13]
Caption: Cholinergic signaling at the synapse and the site of action for AChE inhibitors.
General Experimental Workflow for Enzyme Inhibition Assays
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors in vitro.
Caption: A generalized workflow for in vitro enzyme inhibition screening assays.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 12. mdpi.com [mdpi.com]
- 13. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amidation of Methyl Morpholine-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the amidation of methyl morpholine-2-carboxylate, a key synthetic intermediate in the development of various pharmaceutical compounds. The amidation reaction, which converts the methyl ester to a desired amide, is a fundamental transformation in medicinal chemistry. These application notes offer a comprehensive guide to performing this reaction under various conditions, including direct aminolysis and catalyzed reactions, to accommodate a range of amine substrates and desired reaction efficiencies. Quantitative data from representative procedures are summarized for comparative analysis, and a detailed experimental workflow is provided.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of molecules with biological activity. The morpholine scaffold is a common feature in many approved drugs and clinical candidates. The conversion of the methyl ester at the 2-position to an amide is a critical step in the elaboration of this scaffold, allowing for the introduction of diverse functionalities and the modulation of physicochemical properties. Amide bond formation from esters, or aminolysis, can be achieved through several methods, ranging from direct reaction with an amine, often at elevated temperatures, to catalyzed processes that proceed under milder conditions. The choice of method depends on the nucleophilicity and steric hindrance of the amine, as well as the stability of the starting materials and products.
Reaction Principle
The amidation of this compound proceeds via a nucleophilic acyl substitution mechanism. An amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of methanol and the formation of the more thermodynamically stable amide bond. While the direct reaction is feasible, it can be slow and require harsh conditions.[1] Catalysts or coupling agents can be employed to enhance the reactivity of the ester or the amine, facilitating the reaction under milder conditions.[2]
Experimental Protocols
Protocol 1: Direct Thermal Amidation
This protocol is suitable for simple, unhindered primary and secondary amines that are thermally stable.
Materials:
-
This compound hydrochloride
-
Amine of choice (e.g., benzylamine, piperidine)
-
Triethylamine (TEA) or other suitable base
-
Solvent (e.g., Methanol, Ethanol, or no solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq).
-
Add the chosen amine (1.1 - 2.0 eq).
-
If using the hydrochloride salt of the starting material, add a base like triethylamine (1.1 eq) to liberate the free amine.
-
Add a solvent such as methanol or ethanol, or the reaction can be run neat.
-
Heat the reaction mixture to reflux (typically 60-100 °C) and stir for 4-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Perform an appropriate aqueous work-up to remove excess amine and any salts. This may involve partitioning between an organic solvent (e.g., ethyl acetate, dichloromethane) and a weak acid solution (e.g., 1M HCl) followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired morpholine-2-carboxamide.
Protocol 2: Catalytic Amidation
For less reactive amines or when milder conditions are required, a catalytic approach can be employed.
Materials:
-
This compound
-
Amine of choice
-
Catalyst (e.g., Sodium methoxide, Copper-Manganese spinel oxide)[2][3]
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard reaction and purification equipment as in Protocol 1.
Procedure:
-
To a dry, inerted round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.1 eq).
-
Add the chosen solvent (e.g., toluene).
-
Add a catalytic amount of the chosen catalyst (e.g., 5-10 mol% sodium methoxide).[3]
-
Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and stir.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary (e.g., with a saturated aqueous solution of ammonium chloride).
-
Perform an aqueous work-up as described in Protocol 1.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for amidation reactions of esters, which can be extrapolated for this compound.
| Entry | Amine | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ammonia | Thermal | Methanol | 100 | 12 | High | [4] |
| 2 | Primary Amine (generic) | Catalytic (NaOCH3) | Glycol | 80-100 | 4-8 | Good | [3] |
| 3 | Secondary Amine (generic) | Thermal | Neat | >100 | 12-24 | Moderate to Good | [1] |
| 4 | Benzylamine | Catalytic (Ta(OEt)5) | Toluene | 100 | 24 | ~80 | [2] |
Note: Yields are highly dependent on the specific amine and reaction conditions used.
Mandatory Visualization
Caption: Experimental workflow for the amidation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Amines can be corrosive and have strong odors. Handle with care.
-
Reactions at elevated temperatures should be conducted with caution.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 3. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: Methyl Morpholine-2-carboxylate in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of methyl morpholine-2-carboxylate in multi-component reactions (MCRs) for the synthesis of complex molecular scaffolds relevant to drug discovery. While specific, detailed MCR protocols featuring this exact reactant are not prevalent in the readily available scientific literature, its structural motifs suggest its utility as a cyclic amino acid surrogate in reactions like the Ugi and Passerini reactions. This document outlines a generalized, representative protocol for a Ugi-type reaction and discusses the context of this molecule in chemical synthesis.
Introduction to this compound in MCRs
This compound is a heterocyclic compound incorporating both an amine and an ether functional group, presenting an interesting building block for organic synthesis.[1] In the context of multi-component reactions, the secondary amine of the morpholine ring can act as the amine component, particularly in Ugi and Ugi-type reactions. MCRs are powerful tools in medicinal chemistry, enabling the rapid generation of diverse libraries of complex molecules from simple starting materials in a single synthetic step. The morpholine scaffold itself is a privileged structure in drug discovery, appearing in numerous approved drugs.
While direct examples are sparse, "this compound hydrochloride" has been identified as a building block in the generation of DNA-encoded libraries (DELs).[2] The synthesis of DELs often relies on robust and versatile reactions like MCRs to achieve a high degree of molecular diversity.[2]
Hypothetical Application: Ugi-type Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. This compound can serve as the amine component in such a reaction.
General Reaction Scheme
A generalized scheme for a Ugi-type reaction involving this compound is presented below. This reaction would lead to the formation of a complex, N-acylated, N-alkylated morpholine derivative with a peptide-like linkage.
Caption: Generalized Ugi four-component reaction.
Representative Experimental Protocol (Hypothetical)
The following protocol is a generalized representation and has not been sourced from a specific publication. It is based on standard procedures for Ugi reactions and should be optimized for specific substrates.
Materials:
-
This compound (or its hydrochloride salt with the addition of a base like triethylamine)
-
Aldehyde (e.g., isobutyraldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Carboxylic acid (e.g., acetic acid)
-
Methanol (or another suitable polar solvent like trifluoroethanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq).
-
Dissolve the aldehyde in methanol (0.5 M).
-
Add this compound (1.0 eq) to the solution. If using the hydrochloride salt, add triethylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) to the reaction mixture.
-
Add the isocyanide (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired Ugi product.
Data Presentation (Illustrative)
The following table illustrates how quantitative data for a hypothetical Ugi reaction could be presented.
| Entry | Aldehyde (R1) | Isocyanide (R2) | Carboxylic Acid (R3) | Solvent | Time (h) | Yield (%) |
| 1 | Isobutyraldehyde | t-Butyl isocyanide | Acetic Acid | MeOH | 24 | [e.g., 75] |
| 2 | Benzaldehyde | Cyclohexyl isocyanide | Benzoic Acid | TFE | 48 | [e.g., 68] |
| 3 | Formaldehyde | Benzyl isocyanide | Formic Acid | MeOH | 24 | [e.g., 82] |
Yields are hypothetical and for illustrative purposes only.
Logical Workflow for MCR Product Generation
The process of utilizing this compound in a multi-component reaction for library synthesis and subsequent screening can be visualized as follows:
Caption: Workflow for drug discovery using MCRs.
Conclusion and Future Perspectives
This compound represents a potentially valuable, yet underexplored, building block for multi-component reactions. Its incorporation into MCR-generated libraries could provide access to novel, three-dimensional chemical scaffolds with desirable physicochemical properties conferred by the morpholine ring. Further research is warranted to explore the full scope of its reactivity in various MCRs and to evaluate the biological activity of the resulting products. The development of specific, high-yielding protocols will be crucial for its adoption in academic and industrial drug discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl morpholine-2-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Methyl morpholine-2-carboxylate from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Based on common synthetic routes, such as the cyclization of a serine derivative, typical impurities may include:
-
Unreacted Starting Materials: Such as N-Boc protected serine methyl ester.
-
Byproducts of Deprotection: If a Boc-protecting group is used, byproducts can include tert-butanol, isobutylene, and CO2.
-
Reagents from Workup: Acidic or basic reagents used to neutralize the reaction or remove protecting groups.
-
Solvents: Residual solvents from the reaction and extraction steps.
-
Diastereomers: If the synthesis is not stereospecific, other stereoisomers of the product may be present.
Q2: My this compound streaks badly during silica gel column chromatography. What can I do?
A2: Streaking is a common issue when purifying basic compounds like morpholine derivatives on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups of the stationary phase. To mitigate this, add a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (Et3N) or a small amount of ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica gel, leading to improved peak shape and better separation.
Q3: I am having difficulty extracting my product from the aqueous layer after the reaction workup. How can I improve the extraction efficiency?
A3: this compound may have some water solubility. To improve extraction into an organic solvent (like dichloromethane or ethyl acetate), you can:
-
Increase the Ionic Strength of the Aqueous Phase ("Salting Out"): Add a saturated solution of sodium chloride (brine) to the aqueous layer. This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.
-
Adjust the pH: Ensure the aqueous layer is basic (pH > 8) by adding a base like sodium bicarbonate or sodium carbonate. This will ensure the morpholine nitrogen is in its free base form, which is less water-soluble than its protonated salt form.
Q4: What is the best way to remove the final traces of solvent from my purified product?
A4: After purification, residual solvents can be removed by drying the product under high vacuum. If the product is a stable solid, gentle heating in a vacuum oven can also be effective. For oils, co-evaporation with a solvent that has a low boiling point and is easily removed, such as dichloromethane or diethyl ether, can be helpful.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The eluent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Poor separation of product and impurities | The chosen eluent system has poor selectivity. | Try a different solvent system. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. Always test new solvent systems by TLC first. |
| Product decomposes on the column | The silica gel is too acidic for the compound. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. |
| Cracking of the silica gel bed | Improper packing of the column. | Pack the column using a slurry method to ensure a uniform and compact bed. Avoid letting the column run dry. |
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | The melting point of the product is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the product is less soluble to lower the overall solvating power. Try cooling the solution more slowly. Use a lower-boiling point solvent if possible. |
| No crystals form upon cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly. |
| Low recovery of the product | Too much solvent was used. The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Quantitative Data Summary
| Purification Step | Purity Before | Purity After | Yield | Reference |
| Column Chromatography | ~85% | >95% | ~70-85% | General Lab Practice |
| Recrystallization | ~95% | >99% | ~80-95% | [1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound from a crude reaction mixture.
-
Eluent Selection:
-
Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.
-
To prevent streaking, add 1% triethylamine to the eluent system.
-
Aim for an Rf value of approximately 0.3 for the product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of solid this compound.
-
Solvent Selection:
-
Choose a solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature. Ethyl acetate, isopropyl acetate, or mixtures with hexanes are good starting points to test.[1]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling and perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
Common side reactions in the synthesis of "Methyl morpholine-2-carboxylate"
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of Methyl morpholine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
The primary side reactions of concern are:
-
Dimerization: Formation of a cyclic dipeptide, specifically 3,8-bis(methoxymethyl)morpholino[2,3-b]morpholine-2,7-dione (a diketopiperazine).
-
Racemization: Loss of stereochemical integrity at the C2 chiral center.
-
N-Alkylation / N-Acylation: Undesired reaction at the morpholine nitrogen if it is unprotected.
-
Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.
Q2: I see an unexpected peak in my LC-MS with a mass corresponding to the dimer. What is it and why does it form?
This is likely the diketopiperazine (DKP) byproduct. It forms via an intermolecular reaction where the secondary amine of one molecule of this compound attacks the ester carbonyl of a second molecule, leading to the cyclization and elimination of two molecules of methanol. This process is often catalyzed by the presence of base.[1][2]
Q3: My product's optical rotation is lower than expected, or I see two enantiomers on a chiral column. What happened?
This indicates that racemization has occurred at the C2 position. The alpha-proton on the carbon bearing the ester group is acidic and can be abstracted by a base to form an enolate intermediate. Reprotonation can occur from either face, leading to a loss of stereopurity.[3][4] This is a significant issue in reactions involving strong bases or prolonged heating.[5]
Q4: How can I detect these common impurities in my reaction mixture?
-
LC-MS: Ideal for detecting the dimer, hydrolyzed acid, and N-alkylated byproducts, as they have different mass-to-charge ratios than the desired product.
-
Chiral HPLC/SFC: The primary method for quantifying the extent of racemization by separating the enantiomers of the product.
-
NMR Spectroscopy: Can be used to identify impurities if they are present in significant quantities (>1-5%). The dimer will have a distinct set of signals, and racemization can sometimes be detected by the appearance of new signals for diastereomeric interactions if a chiral auxiliary is used.
Troubleshooting Guides
Issue 1: Dimer (Diketopiperazine) Formation
Symptoms:
-
Significant peak in LC-MS corresponding to (2 * Product Mass - 2 * CH₃OH).
-
Reduced yield of the desired monomeric product.
-
Isolation of a crystalline, often less soluble, byproduct.
Root Causes & Solutions:
| Root Cause | Troubleshooting & Optimization |
| High Concentration | The dimerization is a second-order reaction, so its rate is highly dependent on concentration. Run the cyclization or final deprotection step under high dilution conditions to favor the intramolecular reaction over the intermolecular one. |
| Presence of Base | Bases, especially strong ones, catalyze the nucleophilic attack of the amine.[1] Use a weaker base (e.g., NaHCO₃ vs. NaH) or a sterically hindered non-nucleophilic base. If using a base like triethylamine (TEA), consider switching to N-methylmorpholine (NMM), which is known to be less prone to causing side reactions.[3] |
| Elevated Temperature | Higher temperatures provide the activation energy for the dimerization. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running reactions at 0 °C or even lower. |
| Prolonged Reaction Time | Extended exposure to reaction conditions can lead to increased byproduct formation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Issue 2: Racemization
Symptoms:
-
Loss of optical activity measured by a polarimeter.
-
Appearance of a second peak corresponding to the other enantiomer on a chiral HPLC or SFC column.
Root Causes & Solutions:
| Root Cause | Troubleshooting & Optimization |
| Strong Base | Strong bases readily abstract the α-proton. Avoid strong bases like alkoxides or hydroxides if possible. N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often better choices for minimizing racemization compared to triethylamine.[3] |
| Solvent Choice | The solvent can influence the rate of racemization. Tetrahydrofuran (THF) is often a better choice than halogenated solvents like dichloromethane (DCM) for minimizing racemization in base-mediated reactions.[6] |
| High Temperature | Racemization is accelerated at higher temperatures. Maintain low temperatures (-15 °C to 0 °C) during steps where the chiral center is vulnerable, particularly during activation or in the presence of a base. |
| Activating Agent | If the synthesis involves activating the C2-carboxylic acid (in a precursor), the choice of coupling reagent is critical. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) can suppress racemization by forming an active ester that is less prone to cyclizing into an oxazolinone intermediate.[4][6] |
Experimental Protocols
Hypothetical Synthesis of Methyl (R)-morpholine-2-carboxylate
This protocol is a representative example based on common synthetic strategies for morpholine derivatives.[7][8][9]
Step 1: N-Alkylation of Serine Methyl Ester
-
To a solution of (R)-Serine methyl ester hydrochloride (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) at 0 °C.
-
Slowly add bis(2-chloroethyl) ether (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC/LC-MS.
-
Upon completion, quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in a large volume of anhydrous THF (to achieve high dilution, e.g., 0.01 M).
-
Add potassium tert-butoxide (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring for the formation of the cyclized product.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl (R)-morpholine-2-carboxylate.
Visualizations
Logical and Reaction Pathway Diagrams
Caption: General workflow for the synthesis of this compound and its major side reactions.
Caption: Mechanism of diketopiperazine (dimer) formation from two monomer units.
Caption: Racemization pathway via a planar enolate intermediate.
Caption: A logical workflow for troubleshooting common side reactions.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for "Methyl morpholine-2-carboxylate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl morpholine-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following a common synthetic route involving the esterification of N-Boc-morpholine-2-carboxylic acid followed by deprotection.
Issue 1: Low or No Yield of N-Boc-methyl-morpholine-2-carboxylate during Esterification
| Potential Cause | Recommended Solution |
| Incomplete reaction (Fischer Esterification) | The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of methanol (it can often be used as the solvent).[1][2][3] Ensure the reaction is heated to reflux for a sufficient time (typically 1-10 hours).[1] |
| Water inhibiting the reaction | The presence of water can shift the equilibrium back to the starting materials.[1][2][3] Use dry glassware and anhydrous methanol. Consider using a Dean-Stark apparatus to remove water as it forms.[1][2] |
| Insufficient acid catalyst | A strong acid catalyst is crucial. Use catalytic amounts of concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] |
| Starting material (N-Boc-morpholine-2-carboxylic acid) is impure | Ensure the starting carboxylic acid is pure and dry. Impurities can interfere with the reaction. |
| Alternative esterification method (Steglich) fails | In Steglich esterification using DCC/DMAP, the main byproduct can be the N-acylurea rearrangement product.[4] To mitigate this, consider adding an activating agent like HOBt or running the reaction at a lower temperature.[4] |
Issue 2: Difficulty in Isolating/Purifying this compound
| Potential Cause | Recommended Solution |
| Product loss during aqueous workup | Amino acid esters can be water-soluble, especially after Boc deprotection.[5] To minimize loss, saturate the aqueous phase with NaCl before extraction. Use a suitable organic solvent like ethyl acetate for extraction.[5] It may be necessary to perform multiple extractions. |
| Emulsion formation during extraction | Emulsions can form during the workup of amine-containing compounds. Adding brine (saturated NaCl solution) can help to break up emulsions. |
| Co-eluting impurities during chromatography | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Product is volatile | If the final product is volatile, be cautious during solvent removal under reduced pressure. Use moderate temperatures on the rotary evaporator. |
Issue 3: Incomplete or Unsuccessful N-Boc Deprotection
| Potential Cause | Recommended Solution |
| Inadequate acidic conditions | N-Boc deprotection requires strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane are commonly used.[6][7] Ensure a sufficient excess of acid is used. |
| Degradation of the ester group | The ester functionality can be sensitive to prolonged exposure to strong acids.[6] Monitor the reaction closely by TLC. Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize side reactions.[6] |
| Reaction time is too short or too long | Monitor the reaction progress by TLC to determine the optimal reaction time. Incomplete reactions will show remaining starting material, while prolonged reactions may lead to degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method involves a multi-step synthesis. First, (S)-N-Boc-morpholine-2-carboxylic acid is synthesized from a chiral starting material like (R)-epichlorohydrin.[8][9] This is followed by an esterification reaction, typically a Fischer esterification with methanol and an acid catalyst, to form N-Boc-methyl-morpholine-2-carboxylate.[1][2] The final step is the deprotection of the N-Boc group under acidic conditions to yield the target compound.[6][7]
Q2: How can I drive the Fischer esterification reaction to completion?
The Fischer esterification is an equilibrium process.[1][2][3] To maximize the yield of the ester, you can:
-
Use a large excess of the alcohol (methanol in this case), which also serves as the solvent.[1][2][3]
-
Remove the water produced during the reaction, for instance, by using a Dean-Stark apparatus.[1][2]
Q3: What are the potential side reactions during the Fischer esterification?
Potential side reactions are generally minimal if conditions are well-controlled. However, with sensitive substrates, prolonged heating or very strong acidic conditions could lead to decomposition. Given the presence of the morpholine ring, care should be taken to avoid conditions that might lead to ring-opening, although this is unlikely under standard Fischer esterification conditions.
Q4: My N-Boc deprotection is slow and gives side products. What should I do?
If the deprotection is slow, you might need to use a stronger acid concentration or a different acid system (e.g., switching from TFA/DCM to HCl/dioxane).[6] If you are observing degradation of your ester, try running the reaction at a lower temperature (e.g., 0 °C) and monitor it carefully to avoid extended reaction times.[6]
Q5: How do I purify the final this compound product?
After the deprotection and workup, the crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound. Alternatively, if the product is a salt (e.g., hydrochloride or trifluoroacetate), recrystallization might be a suitable purification method.
Data Presentation
Table 1: General Conditions for Fischer Esterification
| Parameter | Recommended Conditions | Notes |
| Carboxylic Acid:Methanol Ratio | 1:10 to 1:50 (molar ratio) | Using methanol as the solvent is common and helps drive the equilibrium.[1][2] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Typically 1-5 mol% relative to the carboxylic acid.[1][2] |
| Temperature | Reflux (boiling point of methanol, ~65 °C) | Heating is required to achieve a reasonable reaction rate.[1] |
| Reaction Time | 1 - 10 hours | Monitor by TLC until consumption of the starting carboxylic acid.[1] |
Table 2: Conditions for N-Boc Deprotection
| Reagent System | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic acid (TFA) (20-50%) | Dichloromethane (DCM) | 0 °C to Room Temperature | 30 min - 2 hours[6] |
| 4M HCl | Dioxane or Ethyl Acetate | 0 °C to Room Temperature | 1 - 4 hours[6] |
| p-Toluenesulfonic acid (p-TsOH) | DME | 40 °C | 2 hours[7] |
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid
This protocol is adapted from a known literature procedure.[8]
-
Step 1a: Formation of the N-benzylethanolamine adduct. To a solution of N-benzylethanolamine (1.0 mol) in water (100 mL) and 2-propanol (100 mL), add (R)-epichlorohydrin (1.05 mol). Stir the solution overnight at room temperature.
-
Step 1b: Cyclization. Add a 35 wt % aqueous solution of Et₄NOH (1.3 mol) and stir for 4 hours.
-
Step 1c: Workup. Quench the reaction with 1 M HCl. Extract the aqueous layer with CH₂Cl₂.
-
Step 1d: Hydrogenation and Boc protection. The crude product from the previous step is subjected to hydrogenation to remove the benzyl group, followed by protection with di-tert-butyl dicarbonate (Boc₂O) to yield the N-Boc protected intermediate.
-
Step 1e: Oxidation. The primary alcohol of the N-Boc protected intermediate is oxidized using a TEMPO-catalyzed reaction to afford (S)-N-Boc-morpholine-2-carboxylic acid.
-
Step 1f: Purification. The final product can be purified by acid-base extraction.
Protocol 2: Synthesis of N-Boc-methyl-morpholine-2-carboxylate via Fischer Esterification
-
Dissolve N-Boc-morpholine-2-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.05 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-methyl-morpholine-2-carboxylate.
Protocol 3: Deprotection to this compound
-
Dissolve N-Boc-methyl-morpholine-2-carboxylate (1 equivalent) in dichloromethane (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by column chromatography or by precipitation/recrystallization of the corresponding salt.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for Fischer esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Methyl Morpholine-2-carboxylate Derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of Methyl morpholine-2-carboxylate, helping you optimize your reaction yields and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields in the N-acylation (amide bond formation) of this compound. What are the common causes?
A1: Low yields in N-acylation reactions are a frequent issue and can stem from several factors:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated by a coupling reagent to react with the secondary amine of the morpholine. Insufficient or inefficient activation will lead to a poor yield.
-
Deactivation of the Amine: The nitrogen atom in this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the coupling reaction.
-
Steric Hindrance: The substituent at the 2-position of the morpholine ring can sterically hinder the approach of the activated carboxylic acid, slowing down the reaction and reducing the yield.[1][2]
-
Hydrolysis of Activated Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of the activated carboxylic acid species, preventing the formation of the desired amide. It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction outcome.
Q2: How can I improve the yield of my N-acylation reaction?
A2: To improve your yields, consider the following troubleshooting steps:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. For sterically hindered amines like this compound, stronger coupling reagents such as HATU, HCTU, or COMU are often more effective than carbodiimides like EDC or DCC when used alone.[3][4] Adding an activating agent like HOBt or Oxyma can also improve the efficiency of carbodiimide-mediated couplings.
-
Reaction Conditions Optimization:
-
Base: Use a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction without competing with the morpholine derivative. An excess of the base is often beneficial.
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are generally good choices for amide coupling reactions. Ensure the solvent is anhydrous.
-
Temperature: While many coupling reactions are run at room temperature, gentle heating might be necessary for sluggish reactions. Conversely, cooling the reaction to 0°C before adding the amine can sometimes reduce side reactions.
-
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and base for a short period (15-30 minutes) before adding the this compound. This "pre-activation" step ensures the activated species is formed in high concentration.
-
Purity of Starting Materials: Ensure that your this compound and the carboxylic acid are pure and dry. Impurities can interfere with the reaction.
Q3: I am observing low yields in the N-alkylation of this compound. What are the potential issues?
A3: Low yields in N-alkylation can be attributed to several factors:
-
Leaving Group: The choice of the leaving group on the alkylating agent is important. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Base Strength: A base is typically required to deprotonate the morpholine nitrogen. The strength of the base should be sufficient to deprotonate the secondary amine but not so strong as to cause side reactions with other functional groups.
-
Solvent Effects: The solvent can influence the rate of N-alkylation. Polar aprotic solvents like DMF or Acetonitrile often work well.
-
Side Reactions: Over-alkylation can be an issue if the product is more reactive than the starting material. Also, elimination reactions can compete with substitution, especially with sterically hindered alkyl halides.
Q4: How can I optimize the N-alkylation of this compound?
A4: To optimize your N-alkylation reaction, consider the following:
-
Screening Bases: Experiment with different bases, such as potassium carbonate, cesium carbonate, or organic bases like triethylamine or DIPEA, to find the optimal conditions for your specific substrate.
-
Varying the Alkylating Agent: If possible, try different alkylating agents with better leaving groups (e.g., switching from an alkyl chloride to an alkyl iodide).
-
Temperature Control: The reaction temperature can have a significant effect on the yield. Start with room temperature and gradually increase it if the reaction is slow.
-
Use of a Catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially in biphasic reaction systems.
Troubleshooting Guides
N-Acylation (Amide Coupling) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Use a more powerful coupling reagent (e.g., HATU, HCTU). Increase the equivalents of the coupling reagent. |
| Deactivation of the amine (protonation). | Add a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). | |
| Steric hindrance. | Increase reaction time and/or temperature. Use a less sterically demanding coupling reagent if possible. | |
| Hydrolysis of activated intermediate. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Multiple Byproducts | Side reactions of the coupling reagent. | Choose a coupling reagent known for fewer side reactions (e.g., COMU). |
| Racemization of the carboxylic acid (if chiral). | Add a racemization suppressor like HOBt or Oxyma. Run the reaction at a lower temperature. | |
| Starting Material Remains | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. Gently heat the reaction if it is sluggish at room temperature. |
| Inefficient coupling reagent. | Switch to a more efficient coupling reagent for your specific substrates. |
N-Alkylation Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor leaving group on the alkylating agent. | Use an alkylating agent with a better leaving group (I > Br > Cl > OTs). |
| Insufficiently strong base. | Use a stronger base (e.g., K2CO3, Cs2CO3). | |
| Low reaction temperature. | Increase the reaction temperature. | |
| Formation of Elimination Byproducts | Strong, sterically hindered base. | Use a weaker, less hindered base. |
| High reaction temperature. | Run the reaction at a lower temperature for a longer period. | |
| Starting Material Remains | Insufficient equivalents of alkylating agent or base. | Increase the equivalents of the alkylating agent and/or base. |
| Short reaction time. | Increase the reaction time and monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (0.1-0.5 M).
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na2SO4 or MgSO4, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or acetonitrile (0.1-0.5 M), add a base (e.g., K2CO3, 1.5 equivalents).
-
Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off any inorganic salts.
-
Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
The following tables provide a summary of yield data for derivatization reactions of morpholine, which can serve as a reference for optimizing the derivatization of this compound.
Table 1: N-Methylation of Morpholine with Dimethyl Carbonate under Various Conditions [5]
| Molar Ratio (DMC:Morpholine) | Temperature (°C) | Reaction Time (h) | Conversion of Morpholine (%) | Yield of N-Methylmorpholine (%) |
| 1:1 | 140 | 1 | - | ~60 |
| 1:1 | 160 | 1 | - | ~72 |
| 1:1 | 180 | 1 | - | ~78 |
| 1:1 | 160 | 2 | ~95 | ~75 |
| 1:1 | 160 | 4 | ~96 | ~80 |
| 1:1 | 160 | 8 | ~97 | 83 |
| 1.1:1 | 160 | 4 | - | ~78 |
| 1.5:1 | 160 | 4 | - | ~70 |
| 2.0:1 | 160 | 4 | - | ~65 |
Table 2: N-Acetylation of Morpholine with Acetonitrile [6]
| Amine | Temperature (°C) | Pressure (bar) | Flow Rate (mL/min) | Yield (%) |
| Morpholine | 200 | 50 | 0.1 | Quantitative |
Visualizations
Below are diagrams illustrating key workflows and mechanisms relevant to the derivatization of this compound.
References
- 1. Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
"Methyl morpholine-2-carboxylate" stability issues and storage conditions
Welcome to the technical support center for Methyl morpholine-2-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and ensuring proper storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The recommended storage guidelines are summarized in the table below. Adherence to these conditions will minimize degradation and preserve the integrity of the compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C for short-term and -20°C for long-term storage. | Low temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] | Minimizes oxidation and reactions with atmospheric moisture. |
| Container | Keep in a tightly sealed, light-resistant container.[3] | Protects from moisture and light-induced degradation. |
| Environment | Store in a dry, well-ventilated area away from incompatible materials.[4] | Prevents absorption of moisture and potential reactions with other chemicals. |
Q2: I observe a new peak in my HPLC analysis after storing my sample in a solution. What could be the cause?
A2: The appearance of a new peak in your HPLC chromatogram likely indicates degradation of the this compound. The most probable cause is hydrolysis of the methyl ester group, especially if the solution is acidic or basic. This hydrolysis would result in the formation of Morpholine-2-carboxylic acid and methanol.
To troubleshoot this issue, consider the following:
-
Check the pH of your solution: Both acidic and basic conditions can catalyze ester hydrolysis.[3][5]
-
Analyze a freshly prepared sample: This will serve as a baseline to confirm that the new peak is indeed a degradant.
-
Consider co-injection: Spiking your sample with a standard of Morpholine-2-carboxylic acid (if available) can help confirm the identity of the new peak.
Troubleshooting Guide
Issue: Loss of compound purity or appearance of unknown impurities during experimental work.
This guide will help you diagnose and resolve common stability issues encountered when working with this compound in solution.
Potential Degradation Pathway
The primary anticipated degradation pathway for this compound in aqueous environments is the hydrolysis of the ester linkage. This reaction can be catalyzed by either acid or base.
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[2][4]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a non-reactive solvent such as acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Keep at room temperature. Withdraw aliquots at various time points (e.g., 1, 4, 8 hours). Note: Base hydrolysis is typically faster than acid hydrolysis.[5]
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature, protected from light. Withdraw aliquots at various time points (e.g., 8, 24, 48 hours).
-
Thermal Degradation: Store both the solid compound and a solution (in a relatively inert solvent) at an elevated temperature (e.g., 80°C) for several days.
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).
-
Use a UV detector and, if possible, a mass spectrometer (LC-MS) to aid in the identification of degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Characterize any significant degradation products using their mass-to-charge ratio (from MS) and retention time.
-
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Diastereoselectivity in Reactions with Methyl Morpholine-2-carboxylate
Welcome to the technical support center for troubleshooting diastereoselectivity in reactions involving methyl morpholine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and to provide strategies for optimizing stereochemical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Considerations for Diastereoselectivity
Q1: I am observing poor diastereoselectivity in my reaction with this compound. What are the general factors I should consider optimizing?
A1: Poor diastereoselectivity often arises from a combination of factors that influence the transition state energies of the competing diastereomeric pathways. Key parameters to investigate include:
-
Reaction Temperature: Lower temperatures often increase diastereoselectivity by amplifying small energy differences between transition states. Conversely, in some cases, a higher temperature might be necessary to overcome a kinetic barrier to the desired product.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the conformation of the substrate and the transition state geometry.
-
Reagents and Catalysts: The choice of base, Lewis acid, or other catalytic species can have a profound effect on the stereochemical outcome by promoting specific chelation or conformational rigidification.
-
Protecting Groups: The nature of the protecting group on the morpholine nitrogen (e.g., Boc, Cbz, Ts) can influence the steric environment around the chiral center and thus the direction of attack of incoming reagents.
Technical Support Center: Purification of Methyl Morpholine-2-Carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl morpholine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound synthesized via Fischer esterification?
A1: The most common impurities originating from a Fischer esterification synthesis of this compound include:
-
Unreacted starting materials: Morpholine-2-carboxylic acid and the alcohol used for esterification (e.g., methanol).
-
Side-products: Depending on the reaction conditions, side-products from degradation or alternative reaction pathways may be present. In syntheses of other morpholine derivatives, ring-opened byproducts have been observed.[3]
Q2: What analytical techniques are suitable for assessing the purity of this compound?
A2: Several analytical techniques can be employed to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the main compound and detecting non-volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the purification.
Q3: My this compound is highly soluble in water. How can I efficiently extract it into an organic solvent?
A3: The high water solubility of some morpholine derivatives can make extraction challenging. To improve the efficiency of extraction from an aqueous solution, consider the following:
-
Salting Out: Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This will decrease the solubility of the organic compound in the aqueous layer, promoting its transfer to the organic phase.[6]
-
pH Adjustment: Since this compound is a basic compound, ensure the aqueous layer is basic (e.g., using NaOH or K₂CO₃) to keep the molecule in its free base form. The free base is typically less water-soluble than its protonated salt form.[6]
-
Choice of Solvent: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or chloroform.[6]
Troubleshooting Guides
Issue 1: Poor Separation and Peak Tailing during Silica Gel Column Chromatography
-
Problem: When purifying this compound using silica gel column chromatography, you observe significant peak tailing or streaking, leading to poor separation from impurities.
-
Cause: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can result in poor chromatographic performance.[6]
-
Solution:
-
Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et₃N) at a concentration of 0.1-2%.[6] Alternatively, a solution of ammonia in methanol can be used.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or employ reverse-phase chromatography.
-
Issue 2: Difficulty in Inducing Crystallization
-
Problem: You are unable to crystallize your this compound from a solution.
-
Cause:
-
High Solubility: The compound may be too soluble in the chosen solvent.
-
Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.[6]
-
-
Solution:
-
Solvent Selection: Experiment with different solvents or solvent mixtures. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. Try less polar solvents if your compound is highly soluble.
-
Form a Salt: Convert the this compound to its hydrochloride salt. Salts often have different solubility profiles and may crystallize more readily.[6]
-
Further Purification: If impurities are suspected, perform an additional purification step, such as column chromatography, before attempting crystallization.
-
Data Presentation
Table 1: Representative Purity of this compound after Different Purification Steps.
| Purification Step | Purity (%) | Predominant Impurities |
| Crude Product | 85 | Morpholine-2-carboxylic acid, Methanol |
| After Extraction | 92 | Morpholine-2-carboxylic acid |
| After Column Chromatography | 98 | Residual solvent |
| After Recrystallization | >99.5 | Not detectable by standard methods |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Extraction and Column Chromatography
-
Initial Workup (Post-Esterification):
-
Neutralize the acidic catalyst used in the esterification reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Remove the excess alcohol (e.g., methanol) under reduced pressure.
-
-
Aqueous Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine (saturated NaCl solution) to remove water-soluble impurities. Adjust the pH of the aqueous layer to >8 with a base like K₂CO₃ to ensure the product is in its free base form.[6]
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
To prevent peak tailing, add 0.5% triethylamine to the eluent mixture.[6]
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization from a Hydrochloride Salt
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.[6]
-
Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring until precipitation is complete.
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.
-
-
Recrystallization:
-
Perform small-scale solubility tests to find a suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
Dissolve the hydrochloride salt in a minimal amount of the chosen solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.
-
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common chromatography issues with morpholine derivatives.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Methyl Morpholine-2-Carboxylate Synthesis & Scale-Up
Welcome to the technical support center for the synthesis and scale-up of Methyl morpholine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during process development and large-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and related derivatives.
Question: We are experiencing low yields during the scale-up of our cyclization step. What are the common causes and solutions?
Answer: Low yields on a larger scale are frequently traced back to issues with mass and heat transfer, or changes in reaction kinetics.
-
Potential Causes:
-
Inefficient Mixing: In larger reactors, localized "hot spots" or areas of high reactant concentration can occur if mixing is not adequate. This can lead to the formation of side products or degradation of the desired product.
-
Poor Temperature Control: Exothermic reactions that are easily controlled in small flasks can become problematic on a larger scale. A runaway reaction can decrease yield and pose a significant safety hazard.
-
Extended Reaction Time: What works on a lab scale may be too slow for pilot or production scale, leading to product degradation over time. Conversely, if additions are too fast, side reactions can dominate.
-
Purity of Starting Materials: Impurities in starting materials that are negligible in small quantities can have a significant impact on larger-scale reactions, sometimes poisoning catalysts or participating in side reactions.[1]
-
-
Recommended Solutions:
-
Optimize Agitation: Re-evaluate the stirrer type, speed, and baffle configuration for your reactor to ensure homogenous mixing.
-
Improve Heat Transfer: Ensure your reactor's cooling system is sufficient for the larger scale. Consider slower, controlled addition of reagents for highly exothermic steps.
-
Re-optimize Reaction Conditions: Perform a Design of Experiments (DoE) to re-evaluate optimal temperature, concentration, and addition rates for the larger scale. Sometimes, a lower temperature with a longer reaction time can improve selectivity and yield.
-
Strict Quality Control: Implement rigorous testing for all starting materials and solvents to ensure they meet the required specifications before use.
-
Question: Our final product has inconsistent purity, with recurring impurities that are difficult to remove via chromatography. How can we address this?
Answer: Impurity issues often stem from the reaction itself or the work-up procedure. Identifying the impurity structure is the first critical step.
-
Potential Causes & Solutions:
-
Side Product Formation: The primary cause is often a competing reaction pathway. For morpholine synthesis, this can include the formation of dimers or products from over-alkylation.[2]
-
Solution: Adjust the stoichiometry of your reactants. Running the reaction at a lower temperature or using a more selective base can often minimize the formation of these byproducts.[3]
-
-
Incomplete Reaction: Unreacted starting materials can be difficult to separate from the product.
-
Solution: Increase reaction time or temperature moderately. Ensure the catalyst (if used) is active and used at the correct loading.
-
-
Degradation during Work-up: The product may be unstable under the work-up or purification conditions (e.g., acidic/basic washes, high temperatures during distillation).
-
Solution: Perform stability studies on the product under various pH and temperature conditions. Consider alternative work-up procedures, such as using a different extraction solvent or performing a salt precipitation to isolate the product.[1]
-
-
Co-eluting Impurities: The impurity may have a very similar polarity to the product.
-
Solution: Optimize your chromatography method by screening different solvent systems (eluents) or stationary phases. Sometimes a crystallization step is more effective than chromatography for removing closely related impurities on a large scale.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: The synthesis of morpholine derivatives typically involves the cyclization of an appropriate precursor. Common strategies include:
-
From 1,2-Amino Alcohols: Reaction of a β-amino alcohol with an α-haloacetyl halide or a related 2-carbon electrophile, followed by intramolecular cyclization, is a common and effective method.[4]
-
From Aziridines or Epoxides: Ring-opening of activated aziridines or epoxides with a suitable nucleophile can also lead to the morpholine core structure after subsequent reaction steps.[4]
-
Reductive Amination: Intramolecular reductive amination of a suitably functionalized aldehyde or ketone with an amine can also form the heterocyclic ring.
Q2: What are the key safety considerations when scaling up the synthesis of morpholine derivatives?
A2: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: Thoroughly characterize the reaction's thermal profile using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the heat of reaction and potential for thermal runaway.
-
Reagent Toxicity: Many reagents used in organic synthesis, such as alkylating agents (e.g., chloroacetyl chloride), are toxic and corrosive.[5] Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems) are in place.
-
Pressure Generation: Some reactions may generate gaseous byproducts, leading to a pressure increase in a closed reactor. Ensure reactors are equipped with adequate pressure relief systems.
Q3: How does the choice of solvent impact the scale-up process?
A3: Solvent choice is critical for reaction performance, work-up, and environmental impact.
-
Reaction Performance: The solvent affects reactant solubility, reaction rates, and sometimes product selectivity. A solvent that works in the lab (e.g., THF, DCM) may not be ideal for scale-up due to safety (low flash point) or environmental concerns.
-
Work-up Efficiency: The solvent should allow for easy separation from aqueous phases during extraction and should be readily removable by distillation without causing product degradation.
-
Regulatory & Environmental Factors: On a large scale, it is preferable to use "greener" solvents with higher boiling points, lower toxicity, and better environmental profiles.
Experimental Protocols
Representative Lab-Scale Synthesis of a Morpholine-2-Carboxylate Derivative
This protocol is a representative example based on general methods for synthesizing substituted morpholines and should be optimized for specific substrates and scales.[6][7]
Step 1: N-Alkylation of Amino Alcohol
-
To a stirred solution of a selected amino alcohol (1.0 equiv) and a base like sodium bicarbonate (2.5 equiv) in a suitable solvent (e.g., acetonitrile) at 0 °C, add a solution of methyl 2-bromoacetate (1.1 equiv) in acetonitrile dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Filter the solid byproduct and concentrate the filtrate under reduced pressure.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as THF.
-
Add a base (e.g., potassium tert-butoxide, 1.5 equiv) portion-wise at 0 °C.[2]
-
Stir the reaction at room temperature for 4-8 hours, monitoring for the formation of the cyclized product.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
Step 3: Work-up and Purification
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.
Data Presentation
Table 1: Effect of Reaction Temperature on N-Methylation of Morpholine
This table illustrates how reaction parameters can be optimized, using the N-methylation of morpholine with dimethyl carbonate as an analogue.[8][9][10] On scale-up, such optimization is crucial to balance reaction speed with selectivity and safety.
| Entry | Temperature (°C) | Reaction Time (h) | Morpholine Conversion (%) | N-Methylmorpholine Yield (%) |
| 1 | 100 | 1 | 77.8 | 58.3 |
| 2 | 150 | 5 | 94.9 | 72.3 |
| 3 | 160 | 4 | 96.8 | 76.6 |
| 4 | 200 | 1 | 91.1 | 76.7 |
Data adapted from analogous N-methylation reactions. This demonstrates the typical trade-offs between temperature, time, and yield that must be re-evaluated during scale-up.
Visualizations
Troubleshooting Workflow for Low Yield/Purity
Caption: A logical workflow for troubleshooting common scale-up issues.
General Experimental Workflow
Caption: A typical workflow from reaction to product isolation.
Plausible Synthesis Pathway
Caption: A plausible two-step synthesis route to the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-methylmorpholine-2-carboxylate hydrochloride (1205750-77-1) for sale [vulcanchem.com]
- 6. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. CN103121978A - Method for preparing N-methylmorpholine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Preventing racemization of "Methyl morpholine-2-carboxylate" during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of "Methyl morpholine-2-carboxylate" during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate). For a chiral molecule like this compound, maintaining its specific three-dimensional arrangement (stereochemistry) is often crucial for its biological activity and efficacy in drug development. Racemization leads to a loss of enantiomeric purity, which can result in a product with reduced or altered pharmacological properties.
Q2: What are the primary factors that can cause racemization of this compound during a reaction?
A2: The primary factors that can induce racemization at the C2 position of this compound are:
-
Base: The strength and steric hindrance of the base used are critical. Strong, sterically unhindered bases can readily deprotonate the acidic proton at the alpha-carbon (C2), leading to the formation of a planar enolate intermediate, which is a key step in racemization.
-
Solvent: Polar, protic solvents can facilitate racemization by stabilizing charged intermediates involved in the proton exchange process.
-
Temperature: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for deprotonation and subsequent racemization.
-
Reaction Time: Prolonged exposure to conditions that promote racemization will naturally lead to a greater loss of enantiomeric purity.
-
Activating Agents: In reactions such as amide bond formation, the activating agent used to make the carboxylate group more reactive can also influence the susceptibility of the alpha-proton to abstraction.
Q3: How does the structure of this compound contribute to its susceptibility to racemization?
A3: As an α-amino acid ester, the proton on the α-carbon (the carbon attached to both the carboxylate group and the nitrogen within the morpholine ring) is acidic. This acidity is due to the electron-withdrawing effects of the adjacent ester and amino groups. Abstraction of this proton by a base leads to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture. The cyclic nature of the morpholine ring can influence the rate of racemization compared to acyclic amino acid esters due to conformational constraints.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound that may lead to racemization.
| Problem | Potential Cause | Recommended Solution |
| Significant loss of enantiomeric excess (ee) after a base-mediated reaction (e.g., N-acylation, alkylation). | The base used is too strong or not sterically hindered enough, leading to deprotonation at the α-carbon. | - Use a weaker, non-nucleophilic, sterically hindered base such as 2,4,6-collidine or N-methylpiperidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).- Lower the reaction temperature significantly (e.g., to -20 °C or -78 °C).- Reduce the reaction time to the minimum required for completion. |
| Racemization observed during ester hydrolysis. | Harsh basic (saponification) or acidic conditions are promoting enolization. | - For basic hydrolysis, use milder conditions such as lithium hydroxide (LiOH) in a mixture of THF and water at low temperatures.- Consider enzymatic hydrolysis, which is highly stereospecific and can prevent racemization.- For acidic hydrolysis, use conditions known to minimize racemization, though this is generally more challenging for α-amino esters. |
| Loss of stereochemical integrity during amide bond formation. | The coupling reagent and/or the base are promoting racemization. The activated ester intermediate is susceptible to enolization. | - Use coupling reagents known to suppress racemization, such as HATU or HCTU, in combination with a sterically hindered base like 2,4,6-collidine.- Add racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).- Perform the coupling reaction at low temperatures (e.g., 0 °C to -20 °C). |
| Inconsistent enantiomeric excess between batches of the same reaction. | Variations in reaction parameters such as temperature, reaction time, or the rate of addition of reagents. | - Strictly control all reaction parameters. Use a cryostat for accurate temperature control.- Ensure consistent and slow addition of reagents, particularly the base.- Monitor the reaction closely (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid unnecessarily long reaction periods. |
Data Presentation
While specific quantitative data for the racemization of this compound is limited in the literature, the following table, based on studies of structurally similar morpholine carboxamides in aldol reactions, illustrates the impact of base and temperature on enantiomeric excess (ee). This data can serve as a valuable guide for selecting conditions to minimize racemization.
Table 1: Effect of Base and Temperature on the Enantiomeric Excess of a Morpholine Carboxamide Derivative in an Aldol Reaction [1]
| Entry | Base | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Hunig's Base (DIPEA) | -78 to -20 | >95:5 | 95 |
| 2 | Triethylamine (TEA) | -78 to -20 | >95:5 | 92 |
| 3 | 2,6-Lutidine | -78 to -20 | >95:5 | 94 |
| 4 | Proton Sponge | -78 to -20 | >95:5 | 90 |
Note: This data is for a related morpholine carboxamide and should be used as a qualitative guide. The actual degree of racemization for this compound may vary.
Experimental Protocols
Protocol 1: N-Acylation of this compound with Minimal Racemization
This protocol describes a general procedure for the N-acylation of this compound using an acid chloride under conditions designed to preserve stereochemical integrity.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
2,4,6-Collidine
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Add 2,4,6-collidine (1.2 eq) dropwise to the solution.
-
Slowly add a solution of the acid chloride (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes, ensuring the temperature remains below -15 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Protocol 2: Amide Coupling of this compound with a Primary Amine
This protocol outlines a method for coupling this compound with a primary amine using HATU as the coupling agent to minimize racemization.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C.
-
Add 2,4,6-collidine (2.5 eq) to the mixture.
-
In a separate flask, dissolve the primary amine (1.2 eq) in anhydrous DMF.
-
Slowly add the amine solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the enantiomeric excess of the product by chiral HPLC.
Visualizations
The following diagrams illustrate the key chemical principles and workflows related to the prevention of racemization.
Caption: Mechanism of base-catalyzed racemization.
Caption: Workflow for preventing racemization.
References
Analytical methods for detecting byproducts in "Methyl morpholine-2-carboxylate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of byproducts in the synthesis of Methyl morpholine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: While specific byproducts depend on the synthetic route, common impurities can be inferred from related morpholine syntheses. These typically include unreacted starting materials, intermediates, and products from side-reactions such as ring-opening or N-carboxymethylation.[1] In industrial morpholine production from diethylene glycol (DEG) and ammonia, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE).[2] In syntheses involving methylation, such as the formation of N-methylmorpholine from morpholine and dimethyl carbonate, potential byproducts include methyl morpholine-4-carboxylate and ring-opening products.[1]
Q2: Which analytical technique is best for identifying unknown byproducts in my reaction mixture?
A2: A combination of techniques is often most effective. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile and thermally stable impurities, providing both separation and structural information.[3][4] High-Performance Liquid Chromatography (HPLC), especially when coupled with a mass spectrometer (LC-MS), is suitable for a wider range of compounds, including those that are less volatile or thermally sensitive.[3][5] For unambiguous structure elucidation of an isolated impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6][7]
Q3: How can I quantify the byproducts identified in my sample?
A3: Both GC and HPLC are powerful quantitative techniques. After identifying byproducts, you can quantify them by creating a calibration curve using an authentic standard of the impurity. If a standard is unavailable, quantification can be estimated using an internal standard and assuming a response factor similar to the main product. For GC-MS, quantification is often performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.[8]
Q4: I am seeing a broad peak for my morpholine-containing compounds in ¹H NMR. Is this normal?
A4: Yes, this can be normal. The methylene protons of the morpholine ring can appear as a broad signal due to the rapid flipping of the chair conformation of the ring, which can make the axial and equatorial protons nearly equivalent at room temperature.[9]
Troubleshooting Guides
Issue 1: An unexpected peak appears in my HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Contamination | Verify the purity of solvents, reagents, and starting materials. Run a blank injection of your mobile phase to check for solvent contamination. |
| Side Reaction Product | Collect the fraction corresponding to the unknown peak and analyze it using Mass Spectrometry (MS) and/or NMR to identify its structure.[10] Review your reaction conditions (temperature, pressure, catalysts) as they can influence the formation of side products.[2] |
| Degradation | The product or an intermediate may be degrading on the column or in the sample vial. Assess sample stability over time. Ensure the mobile phase pH is appropriate for your compound's stability. |
| Isomer Formation | If the reaction is stereoselective, an unexpected peak could be a diastereomer or enantiomer. Consider using a chiral HPLC column if stereoisomers are possible. |
Issue 2: Poor separation between my main product and a key byproduct in GC-MS.
| Possible Cause | Troubleshooting Step |
| Inadequate GC Method | Optimize the oven temperature program. A slower ramp rate can improve the resolution of closely eluting peaks.[11] |
| Incorrect Column | Ensure you are using a GC column with the appropriate stationary phase polarity for your analytes. For polar analytes like morpholine derivatives, a more polar column may be required.[4] |
| Co-elution | If optimization fails, consider derivatization. Derivatizing the analytes can alter their volatility and chromatographic behavior, potentially resolving the co-elution.[11] For example, morpholine can be reacted with sodium nitrite under acidic conditions to produce a stable N-nitrosomorpholine derivative for GC-MS analysis.[11][12] |
Analytical Method Comparison
The table below summarizes the suitability of common analytical methods for detecting byproducts in this compound synthesis.
| Analytical Method | Best For Detecting | Advantages | Limitations |
| HPLC-UV/MS | Non-volatile byproducts, thermally labile compounds, isomers. | Wide applicability, high sensitivity (especially with MS), good for quantification.[3][13] | Requires chromophore for UV detection; MS detector is more universal. |
| GC-MS | Volatile and semi-volatile byproducts, starting materials. | Excellent separation efficiency, provides structural information from mass spectra, highly sensitive.[3][11] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[11] |
| NMR Spectroscopy | Unknown structures, isomeric impurities, quantification without a standard (qNMR). | Provides detailed structural information for unambiguous identification.[6][7] | Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret. |
Experimental Protocols & Workflows
General Workflow for Byproduct Identification
The following diagram outlines a typical workflow for identifying and quantifying byproducts in a chemical synthesis.
Caption: Logical workflow for identifying and analyzing synthesis byproducts.
Protocol 1: HPLC-MS for Non-Volatile Byproducts
This protocol is a general guideline for analyzing reaction mixtures containing this compound and related polar, non-volatile byproducts.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point. For highly polar compounds, a HILIC column may be necessary.[13]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is suitable for Mass-Spec compatible applications.[14]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detector: UV (e.g., at 210 nm) and/or a Mass Spectrometer.
-
-
MS Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Data Analysis: Extract ion chromatograms for the expected mass of the product and potential byproducts (e.g., starting materials, hydrolyzed ester).
-
Protocol 2: GC-MS for Volatile Byproducts
This protocol is suitable for analyzing volatile impurities like residual solvents or low molecular weight byproducts.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of ~1 mg/mL.[10] If derivatization is needed to increase volatility, follow a validated procedure.[11]
-
Chromatographic Conditions:
-
Column: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., 30 m x 0.25 mm x 0.25 µm), is often used.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.[11]
-
Injection: Split or splitless mode, depending on the concentration of analytes.
-
-
MS Conditions (EI):
-
Ion Source: Electron Impact (EI) at 70 eV.[11]
-
Scan Range: m/z 35-450.
-
Data Analysis: Compare the obtained mass spectra of unknown peaks against a spectral library (e.g., NIST) for tentative identification.
-
Selecting the Right Analytical Method
Use the following decision tree to help select the most appropriate primary analytical technique based on the suspected properties of the byproduct.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. (R)-methyl morpholine-2-carboxylate hydrochloride(1352709-55-7) 1H NMR [m.chemicalbook.com]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 13. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 14. Separation of Morpholine, 2-hydroxy-1,2,3-propanetricarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Improving the solubility of "Methyl morpholine-2-carboxylate" for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during reactions involving "Methyl morpholine-2-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the common forms of this compound and how do their solubilities differ?
This compound is primarily available in two forms: the free base and the hydrochloride (HCl) salt. Their general solubility characteristics are opposing:
-
This compound (Free Base): This form is generally more soluble in a wide range of organic solvents, particularly those with lower polarity.
-
This compound Hydrochloride (HCl Salt): This salt form exhibits significantly higher solubility in water and polar protic solvents, but reduced solubility in non-polar organic solvents.[1]
Q2: I'm having trouble dissolving this compound in my reaction solvent. What can I do?
Poor solubility can significantly impede your reaction.[2] Here are several strategies to address this:
-
Solvent Selection: Ensure you are using an appropriate solvent. For the free base, consider polar aprotic solvents like DMF, DMSO, or NMP. For the HCl salt, polar protic solvents like methanol or ethanol, or even water, may be suitable.
-
Temperature Adjustment: Gently warming the reaction mixture can increase the solubility of your compound. However, be mindful of the thermal stability of all reactants and reagents.
-
Use of Co-solvents: Employing a mixture of solvents can enhance solubility. For instance, adding a small amount of a polar solvent in which your compound is more soluble to your primary reaction solvent can be effective.
-
Conversion of the Salt to Free Base: If you are using the hydrochloride salt in a reaction that requires a non-polar solvent, you will likely need to convert it to the free base form.
Q3: When should I use the hydrochloride salt versus the free base form of this compound?
The choice between the hydrochloride salt and the free base depends on your reaction conditions:
-
Use the Hydrochloride Salt: If your reaction is conducted in an aqueous or highly polar protic solvent system, the HCl salt may be sufficiently soluble.
-
Use the Free Base: For reactions in aprotic or less polar organic solvents, the free base is the preferred form due to its higher solubility in these media.
Q4: Can I use this compound hydrochloride directly in an amide coupling reaction with a non-polar solvent?
It is highly likely that you will encounter significant solubility issues. The ionic nature of the hydrochloride salt makes it poorly soluble in non-polar organic solvents.[1] For such reactions, it is strongly recommended to convert the hydrochloride salt to the free base before proceeding with the coupling reaction.
Troubleshooting Guides
Issue: Poor Solubility of this compound in an Amide Coupling Reaction
Amide coupling reactions are common applications for this molecule. If you are experiencing poor solubility, consider the following troubleshooting steps:
-
Verify the Form of the Reactant: Confirm whether you are using the free base or the hydrochloride salt. The free base is generally more suitable for typical amide coupling conditions in organic solvents.
-
Solvent Choice: The choice of an anhydrous polar aprotic solvent is generally recommended for amide coupling reactions.[3] Consider solvents such as:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
-
Employ a Co-solvent System: If the reactant is still not dissolving, a co-solvent can be beneficial. For example, adding a small amount of DMSO to a reaction in DCM can improve solubility.
-
In-situ Neutralization: If you must use the hydrochloride salt, you can perform an in-situ neutralization by adding a non-nucleophilic base to generate the free base directly in the reaction flask.
Data Presentation
Table 1: Estimated Solubility of this compound Forms in Common Organic Solvents
Disclaimer: The following data is estimated based on the general solubility characteristics of morpholine derivatives and their salts. Actual solubility may vary and should be experimentally determined for precise applications.
| Solvent | This compound (Free Base) | This compound HCl |
| Polar Protic Solvents | ||
| Water | Sparingly Soluble | Soluble |
| Methanol | Soluble | Soluble |
| Ethanol | Soluble | Soluble |
| Isopropanol | Moderately Soluble | Sparingly Soluble |
| Polar Aprotic Solvents | ||
| Dimethylformamide (DMF) | Very Soluble | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Moderately Soluble |
| Acetonitrile (MeCN) | Soluble | Sparingly Soluble |
| Tetrahydrofuran (THF) | Soluble | Insoluble |
| Non-polar Solvents | ||
| Dichloromethane (DCM) | Soluble | Insoluble |
| Toluene | Sparingly Soluble | Insoluble |
| Hexane | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a general method for determining the solubility of "this compound" in a specific solvent.
Materials:
-
This compound (free base or HCl salt)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Thermostatic shaker
-
Syringe and syringe filters (0.22 µm)
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial.
-
Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the vial to stand undisturbed for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial.
-
-
Quantification:
-
Accurately dilute the filtrate with the same solvent to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample using a calibrated HPLC or other appropriate instrument to determine the concentration.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.
-
Protocol 2: Conversion of Hydrochloride Salt to Free Base
This protocol describes the conversion of "this compound hydrochloride" to its free base form.
Materials:
-
This compound hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound hydrochloride in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. You will observe gas evolution (CO₂). Continue adding the bicarbonate solution until the effervescence ceases, indicating that the acid has been neutralized.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free base of this compound.
Protocol 3: Amide Coupling Reaction with In-situ Free Base Formation
This protocol details an amide coupling reaction using "this compound hydrochloride" by generating the free base in-situ.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction flask under an inert atmosphere, add the carboxylic acid and anhydrous DMF.
-
Add this compound hydrochloride to the solution.
-
Add DIPEA to the reaction mixture. The DIPEA will neutralize the HCl salt, forming the free base in-situ.
-
Add the coupling reagent, HATU, to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous lithium chloride (to remove DMF), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for in-situ free base generation.
References
Technical Support Center: Work-up Procedures for Reactions Involving "Methyl morpholine-2-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the work-up of chemical reactions involving Methyl morpholine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has two primary reactive sites: the secondary amine within the morpholine ring, which is nucleophilic, and the methyl ester, which can undergo hydrolysis or transesterification. The carbon alpha to the carboxylate can also potentially be deprotonated under strong basic conditions.
Q2: My reaction mixture involving this compound has formed an emulsion during aqueous work-up. How can I resolve this?
A2: Emulsion formation is common when working with amine-containing compounds. To break the emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.
-
If the emulsion persists, filtration through a pad of Celite® can be effective.
-
Allow the mixture to stand for an extended period without agitation.
-
Gently swirl the mixture in the separatory funnel instead of vigorous shaking.
Q3: I am having trouble removing N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as a solvent after a reaction with this compound. What is the best approach?
A3: High-boiling polar aprotic solvents can be challenging to remove. For DMF and DMSO, a common and effective method is to dilute the reaction mixture with a larger volume of an extraction solvent (e.g., ethyl acetate or dichloromethane) and then wash repeatedly with water and brine. This partitions the polar solvent into the aqueous layer.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a standard method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material and product. Staining with potassium permanganate or ninhydrin can help visualize the spots if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) is also highly effective for monitoring reaction progress and identifying products and byproducts.
Troubleshooting Guides
N-Acylation & N-Alkylation Reactions
This guide addresses common issues encountered during the work-up of reactions where the secondary amine of this compound is acylated or alkylated.
| Issue | Potential Cause | Troubleshooting Solution |
| Low Yield of Purified Product | Incomplete reaction. | Ensure the reaction has gone to completion using TLC or LC-MS before initiating work-up. Consider extending the reaction time or adding more of the acylating/alkylating agent. |
| Product loss during aqueous work-up. | The N-acylated/alkylated product may have some water solubility, especially if it is protonated. Neutralize the reaction mixture to a pH of 7-8 before extraction. Use a continuous liquid-liquid extractor for highly water-soluble products. | |
| Product degradation. | If using harsh acidic or basic conditions during work-up, the ester group may be hydrolyzed. Use mild work-up conditions, such as washing with saturated sodium bicarbonate solution instead of stronger bases. | |
| Difficulty in Removing Excess Reagents | Unreacted acylating/alkylating agent or coupling reagents remaining. | Quench the reaction with a nucleophilic scavenger like a primary amine (e.g., a small amount of butylamine) before work-up to consume excess electrophiles. For coupling reagents like EDC, an acidic wash (e.g., dilute HCl) can help remove the resulting urea byproduct. |
| Presence of Multiple Products | Di-acylation or other side reactions. | This is less common for secondary amines but can occur under forcing conditions. Optimize reaction stoichiometry and temperature. Purification by column chromatography is often necessary to separate the desired product. |
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in dichloromethane (DCM).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 4-benzoyl-morpholine-2-carboxylate.
Reductive Amination
This guide focuses on troubleshooting the work-up of reductive amination reactions where this compound is reacted with an aldehyde or ketone.
| Issue | Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | Inefficient imine formation. | Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial. |
| Deactivated reducing agent. | Use a fresh bottle of the reducing agent (e.g., sodium triacetoxyborohydride). | |
| Difficulty in Purifying the Product | Contamination with unreacted starting materials. | If the starting aldehyde/ketone is difficult to separate, consider using a resin-bound scavenger to remove it from the reaction mixture before final purification. |
| Boron-containing byproducts. | Co-evaporation with methanol several times can help remove boron salts as volatile trimethyl borate. | |
| Product is Water Soluble | The product is a tertiary amine that is protonated and soluble in the aqueous layer during acidic washes. | Before extraction, basify the aqueous layer to a pH > 9 to ensure the product is in its free base form. Extract with a suitable organic solvent. |
-
Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid. Stir for 1 hour at room temperature to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir the reaction at room temperature overnight.
-
Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Ester Hydrolysis
This section provides guidance for the work-up of the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid.
| Issue | Potential Cause | Troubleshooting Solution |
| Product is Difficult to Isolate | The product is a zwitterionic amino acid, which can be highly soluble in water and insoluble in many organic solvents. | After hydrolysis, carefully acidify the reaction mixture to the isoelectric point of the amino acid (typically pH 3-4) to minimize its water solubility and induce precipitation. If precipitation does not occur, consider using ion-exchange chromatography for purification. |
| Incomplete Hydrolysis | Insufficient reaction time or base/acid strength. | Monitor the reaction by LC-MS. If starting material remains, extend the reaction time or use a stronger base (e.g., LiOH in a THF/water mixture). |
| Salt Removal | High concentration of inorganic salts from the neutralization step. | If the product precipitates, the salts can often be removed by washing the solid with cold water. If the product is isolated by evaporation, trituration with a solvent in which the product is insoluble but the salts are soluble (e.g., isopropanol) can be effective. |
-
Reaction: Dissolve this compound in a mixture of methanol and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully add 1 M HCl dropwise to adjust the pH to approximately 3-4. A precipitate may form at this stage.
-
Isolation: If a precipitate forms, collect it by vacuum filtration and wash with cold water, then dry under vacuum. If no precipitate forms, concentrate the aqueous solution to dryness and purify the resulting solid by recrystallization or trituration to remove inorganic salts.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for common reactions involving this compound.
| Reaction Type | Reagents | Solvent | Typical Yield | Purity | Purification Method |
| N-Benzoylation | Benzoyl chloride, Triethylamine | Dichloromethane | 75-90% | >95% | Column Chromatography |
| N-Boc Protection | (Boc)₂O, DMAP (cat.) | Dichloromethane | 80-95% | >98% | Column Chromatography |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 1,2-Dichloroethane | 60-85% | >95% | Column Chromatography |
| Ester Hydrolysis | LiOH | Methanol/Water | 70-90% | >97% | Precipitation/Recrystallization |
Mandatory Visualizations
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Troubleshooting Logic for Low Yield in Reductive Amination
Caption: Troubleshooting decision tree for low product yield in reductive amination.
Validation & Comparative
A Comparative Guide: Methyl Morpholine-2-carboxylate vs. L-Proline in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline has long been established as a cornerstone catalyst, valued for its simplicity, availability, and effectiveness in a myriad of transformations. However, the continuous search for catalysts with improved reactivity, selectivity, and broader substrate scope has led to the exploration of structural analogues. This guide provides an objective comparison between the performance of L-proline and a representative morpholine-based catalyst, methyl morpholine-2-carboxylate, focusing on their application in enamine-based catalysis.
Structural and Mechanistic Overview
L-proline and this compound are both cyclic secondary amines, a feature essential for the formation of enamine intermediates with carbonyl compounds. The key structural difference is the substitution of a methylene group (CH₂) in proline's pyrrolidine ring with an oxygen atom in the morpholine ring. This seemingly minor change has significant implications for the catalyst's electronic properties and conformational flexibility, ultimately impacting its catalytic efficiency.
The general mechanism for both catalysts in reactions like the aldol or Michael addition proceeds through an enamine catalytic cycle. The catalyst reversibly forms a nucleophilic enamine with a donor ketone or aldehyde, which then attacks an electrophilic acceptor. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
Fig. 1: Structural Comparison of Catalysts
Fig. 2: Generalized Enamine Catalytic Cycle
Performance Comparison in Asymmetric Reactions
To provide a quantitative comparison, we present data from two representative, mechanistically related reactions. Table 1 shows the results for a classic L-proline catalyzed intermolecular aldol reaction. Table 2 details the performance of a highly efficient β-morpholine amino acid catalyst in a Michael addition, as this represents the cutting edge for this class of catalyst.
Table 1: Performance of L-Proline in an Asymmetric Aldol Reaction (Reaction: p-Nitrobenzaldehyde + Cyclohexanone)
| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 20-30 | DMSO | 4-24 | 95-99 | 95:5 | >99 | List, B. et al. (2000) |
| 10 | DCM | 72 | 68 | - | 76 | Barbas III, C. F. et al. (2000) |
| 10 | MeOH/H₂O | 24 | 92 | 93:7 | 98 | Lombardo, M. et al. (2020)[4] |
Table 2: Performance of a Morpholine-Based Catalyst in an Asymmetric Michael Addition (Reaction: Propanal + trans-β-Nitrostyrene)
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (2S,5R)-5-benzylmorpholine-2-carboxylic acid | 1 | iPrOH | 24 | 99 | 99:1 | 94 | Pellegrino, S. et al. (2023)[1][3] |
From the data, it is evident that while highly optimized morpholine-based catalysts can achieve excellent results (high yield, diastereoselectivity, and enantioselectivity), they have been primarily demonstrated in Michael additions.[1][3] L-proline remains a robust and highly effective catalyst for the aldol reaction, consistently delivering high enantioselectivity. The lower catalyst loading (1 mol%) required for the morpholine catalyst in the Michael reaction is noteworthy, suggesting high turnover efficiency under those specific conditions.[1][3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the reactions cited.
Protocol 1: General Procedure for L-Proline-Catalyzed Aldol Reaction
This protocol is adapted from the work of List, B., Lerner, R. A., & Barbas III, C. F. (2000).
Fig. 3: General Aldol Reaction Workflow
-
Setup: To a vial, add the aldehyde (e.g., p-nitrobenzaldehyde, 0.25 mmol) and L-proline (10-30 mol%).
-
Solvent & Reactant Addition: Add the solvent (e.g., 0.5 mL DMSO). To this stirred solution, add the ketone (e.g., acetone or cyclohexanone, 5-10 equivalents).
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for the designated time (e.g., 24-72 hours), monitoring by TLC.[5]
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).
Protocol 2: General Procedure for Morpholine-Catalyzed Michael Addition
This protocol is adapted from Pellegrino, S., et al. (2023).[1][3]
-
Setup: In a vial, place the morpholine catalyst (1-5 mol%) and N-methylmorpholine (1-5 mol%).
-
Solvent & Reactant Addition: Add the solvent (e.g., isopropanol, 0.380 mL). Add the aldehyde (0.11 mmol) and then the nitroolefin (0.17 mmol).[1]
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., -10 °C) for the designated time (24-48 hours).[1]
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Subject the crude mixture directly to flash chromatography (silica gel) to yield the pure γ-nitroaldehyde product.[1]
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC analysis).[1][3]
Conclusion
L-proline remains a highly reliable, efficient, and well-understood organocatalyst for asymmetric aldol reactions, offering excellent stereocontrol under various conditions. While direct analogues like this compound are less documented, advanced research into the broader class of morpholine-based catalysts shows significant promise, particularly in Michael additions where they can operate at very low catalyst loadings with outstanding efficiency and selectivity.
The choice between a proline or morpholine-based catalyst will depend on the specific transformation. For standard aldol reactions, L-proline is the proven and accessible choice. For other reactions, such as Michael additions, or where exploration of novel catalyst scaffolds is desired, morpholine derivatives represent an active and promising area of research. Future work focusing on direct comparisons in a wider range of reactions will be invaluable to the scientific community.
References
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. air.unimi.it [air.unimi.it]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Methyl Morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl morpholine-2-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently incorporated into bioactive molecules to enhance their pharmacological properties. The efficient and scalable synthesis of this chiral heterocycle is therefore of significant interest. This guide provides a comparative analysis of three distinct synthetic routes to this compound and its derivatives, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 2-Tosyl-1,2-oxazetidine | Route 2: From Epichlorohydrin and N-Benzylethanolamine | Route 3: Enantioselective Organocatalytic Approach |
| Starting Materials | 2-Tosyl-1,2-oxazetidine, Methyl 2-formylpropanoate | (R)-Epichlorohydrin, N-Benzylethanolamine | Propanal, N-Boc-aminoethanol |
| Key Steps | Ring opening and cyclization | Epoxide opening and intramolecular cyclization | α-chlorination, reductive amination, cyclization |
| Product | Methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | (S)-N-Boc-morpholine-2-carboxylic acid | N-Boc-2-methylmorpholine |
| Overall Yield | 79% (for the specific analog) | 39% (for the carboxylic acid) | 13-50% (variable) |
| Enantioselectivity | Diastereoselective | >99% ee | 55-98% ee (variable) |
| Purification | Column chromatography | No chromatography required (acid-base extraction) | Column chromatography |
| Scalability | Demonstrated on millimole scale | Scalable (no chromatography) | Potentially challenging due to variable ee and yield |
| Key Advantages | Modular approach to substituted morpholines. | High enantiopurity, chromatography-free. | Enantioselective synthesis from simple precursors. |
| Key Disadvantages | Produces a substituted and protected analog. | Multi-step synthesis. | Variable yields and enantioselectivity. |
Route 1: Synthesis from 2-Tosyl-1,2-oxazetidine
This route provides a modular approach to substituted morpholine-2-carboxylates through the reaction of a 2-tosyl-1,2-oxazetidine with an α-formyl carboxylate. The following protocol is for the synthesis of a C2-methyl and N-tosyl protected analog, which showcases the core ring-forming reaction.
Experimental Protocol
Synthesis of Methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate
To a solution of 2-tosyl-1,2-oxazetidine (53.3 mg, 0.25 mmol) and methyl 2-methyl-3-oxopropanoate (29.0 mg, 0.25 mmol) in a suitable solvent is added K₂CO₃ (41.5 mg, 0.30 mmol). The reaction mixture is stirred at room temperature until completion. After an aqueous workup, the crude product is purified by column chromatography to yield methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate.[1]
-
Yield: 64.8 mg (79%)
-
Diastereomeric Ratio: 2.0/1
Diagram of Synthetic Pathway
Caption: Synthesis of a substituted morpholine-2-carboxylate.
Route 2: Synthesis from Epichlorohydrin and N-Benzylethanolamine
This route offers a concise and scalable synthesis of enantiopure (S)-N-Boc-morpholine-2-carboxylic acid, a direct precursor to the target methyl ester. A key advantage of this method is the avoidance of column chromatography for purification.
Experimental Protocol
Step 1: Synthesis of the Chlorohydrin Intermediate
N-Benzylethanolamine (12.6 g, 83.3 mmol) and (R)-epichlorohydrin (8.09 g, 87.5 mmol) are stirred in 12 mL of 2-propanol in a 35 °C oil bath. The solution is then cooled to room temperature.
Step 2: Cyclization and Protection
Et₄NOH (35% aqueous; 43 mL, 99 mmol) is added, and the mixture is stirred overnight at room temperature. The pH is adjusted to 9–10 with concentrated HCl. Water (50 mL) and MTBE (50 mL) are added for extraction.
Step 3: Hydrogenation and Boc Protection
The crude intermediate is subjected to hydrogenation to remove the benzyl group, followed by protection with a Boc group.
Step 4: Oxidation to Carboxylic Acid
Tempo-mediated oxidation of the primary alcohol yields (S)-N-Boc-morpholine-2-carboxylic acid. The product is purified by simple acid-base extractions.[2]
-
Overall Yield: 39% from epichlorohydrin
-
Enantiomeric Excess: >99% ee
Diagram of Experimental Workflow
Caption: Multi-step synthesis of the carboxylic acid precursor.
Route 3: Enantioselective Organocatalytic Approach
This method describes a strategy for the enantioselective synthesis of C2-functionalized morpholines starting from simple achiral aldehydes. While the specific example yields a 2-methyl substituted morpholine, the principle can be adapted for the synthesis of other C2-substituted analogs.
Experimental Protocol
Step 1: Organocatalytic α-Chlorination
An aldehyde (e.g., propanal) undergoes an enantioselective α-chlorination using an organocatalyst to produce a chiral α-chloroaldehyde. This intermediate is used without purification.
Step 2: Reductive Amination and Cyclization
The crude α-chloroaldehyde is subjected to reductive amination with an amine containing a tethered hydroxyl group (e.g., N-Boc-aminoethanol). This is followed by a base-induced intramolecular cyclization to form the morpholine ring. The final product is purified by column chromatography.
-
Overall Yield: 13–50% (variable)
-
Enantiomeric Excess: 55–98% ee (variable)
Diagram of Logical Relationships
Caption: Organocatalytic route to chiral morpholines.
Conclusion
The choice of synthetic route to this compound and its analogs depends heavily on the specific requirements of the project.
-
Route 1 is well-suited for creating a library of substituted morpholine-2-carboxylates for structure-activity relationship (SAR) studies, although it yields a protected product that may require further deprotection steps.
-
Route 2 is the preferred method for producing the enantiopure N-Boc-protected carboxylic acid precursor on a larger scale due to its high enantioselectivity and the absence of chromatographic purification.
-
Route 3 offers an elegant approach to enantiomerically enriched C2-functionalized morpholines from simple starting materials. However, the variability in yield and enantioselectivity may require significant optimization for large-scale applications.
Researchers should carefully consider these factors to select the most efficient and cost-effective synthesis for their specific needs.
References
Unveiling the Potential: A Comparative Guide to the Efficacy of Methyl Morpholine-2-carboxylate Derivatives Against Biological Targets
For Immediate Release
In the dynamic landscape of drug discovery, the morpholine scaffold has consistently emerged as a privileged structure, bestowing favorable pharmacokinetic and pharmacodynamic properties upon a diverse range of therapeutic agents. This guide delves into the efficacy of derivatives of "Methyl morpholine-2-carboxylate," a versatile building block, against various biological targets. By presenting a comparative analysis of their performance, supported by experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.
α-Glucosidase Inhibition: A Case Study in Diabetes Research
A notable area where this compound derivatives have demonstrated significant potential is in the development of α-glucosidase inhibitors, a class of drugs used to manage type 2 diabetes. A series of novel 1-benzyl-3-((substituted-phenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides, synthesized from a morpholine-containing precursor, have been evaluated for their in vitro α-glucosidase inhibitory activity. The results, benchmarked against the standard drug acarbose, highlight the therapeutic promise of these compounds.
Comparative Efficacy of Benzimidazolium Salts
The inhibitory activities of the synthesized compounds against α-glucosidase were quantified as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data reveals that several of the novel derivatives exhibit significantly greater potency than the standard drug, acarbose.
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) ± SEM |
| 5a | 2-chloro | 45 ± 0.025 |
| 5b | 4-chloro | 38 ± 0.015 |
| 5c | 2-bromo | 41 ± 0.011 |
| 5d | 4-bromo | 15 ± 0.030 |
| 5e | 2-nitro | 33 ± 0.018 |
| 5f | 3-nitro | 19 ± 0.060 |
| 5g | 4-nitro | 25 ± 0.106 |
| 5h | 2-methyl | 21 ± 0.070 |
| 5i | 4-methyl | 30 ± 0.013 |
| 5j | 4-methoxy | 35 ± 0.090 |
| 5k | 4-hydroxy | 26 ± 0.035 |
| Acarbose | Standard Drug | 58.8 ± 0.012 |
Table 1: In vitro α-glucosidase inhibitory activity of this compound derivatives. Data sourced from a study on novel benzimidazolium salts[1].
Structure-Activity Relationship (SAR) Insights
The quantitative data reveals key structural features that influence the inhibitory potency of these derivatives. Molecular docking studies have further elucidated the binding interactions within the active site of α-glucosidase, providing a rational basis for the observed SAR.
Key findings from the SAR analysis indicate that:
-
Halogen Substitution: Compounds with a bromo group at the para position of the phenyl ring (compound 5d ) demonstrated the highest inhibitory activity.
-
Nitro Group Position: The position of the electron-withdrawing nitro group significantly impacts efficacy, with the meta-substituted compound (5f ) showing greater potency than the ortho (5e ) and para (5g ) isomers.
-
Electron-Donating Groups: The presence of electron-donating groups, such as methyl and methoxy, generally resulted in moderate to good inhibitory activity.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are provided below.
Synthesis of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chloride (5a-k)
The synthesis of the target compounds involved a multi-step process, beginning with the reaction of 1-benzyl-2-(morpholinomethyl)-1H-benzo[d]imidazole with various 2-chloro-N-(substituted-phenyl)acetamides.
Detailed Procedure: A mixture of 1-benzyl-2-(morpholinomethyl)-1H-benzo[d]imidazole (1 mmol) and the appropriate 2-chloro-N-(substituted-phenyl)acetamide (1 mmol) was refluxed in acetonitrile for 12 hours. After completion of the reaction, the mixture was cooled, and the solvent was evaporated. The resulting solid residue was purified by column chromatography and then recrystallized from ethanol to yield the final products.
In Vitro α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity of the synthesized compounds was determined using the following protocol:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae (1.0 U/mL) and a solution of p-nitrophenyl-α-D-glucopyranoside (PNPG) (5.0 mM) were prepared in phosphate buffer (pH 6.8).
-
Assay Procedure: 10 µL of the test compound (in DMSO) was pre-incubated with 490 µL of the α-glucosidase solution at 37 °C for 15 minutes.
-
Reaction Initiation: The reaction was initiated by the addition of 500 µL of the PNPG substrate solution.
-
Incubation: The reaction mixture was incubated at 37 °C for 30 minutes.
-
Reaction Termination: The reaction was stopped by the addition of 1000 µL of 0.2 M sodium carbonate solution.
-
Absorbance Measurement: The absorbance of the liberated p-nitrophenol was measured at 405 nm using a spectrophotometer.
-
Calculation: The percentage of inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentrations. Acarbose was used as the positive control.
Future Directions
The promising results obtained with these this compound derivatives against α-glucosidase underscore the potential of this scaffold in developing novel therapeutics. Further optimization of the lead compounds, focusing on enhancing potency and selectivity, as well as in vivo evaluation, is warranted. This guide serves as a foundational resource to stimulate further investigation into the vast therapeutic possibilities offered by this versatile chemical class.
References
Methyl Morpholine-2-Carboxylate: A Superior Scaffold Alternative to Piperidine in Drug Discovery
For researchers and professionals in drug development, the selection of a core molecular scaffold is a critical decision that profoundly influences a drug candidate's ultimate success. While piperidine-based structures have long been a mainstay in medicinal chemistry, emerging evidence suggests that methyl morpholine-2-carboxylate and its derivatives offer significant advantages in key pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison, supported by experimental data, to highlight the potential of this morpholine-based scaffold as a superior alternative.
The strategic replacement of a methylene group in the piperidine ring with an oxygen atom in the morpholine scaffold imparts notable differences in physicochemical and metabolic properties. These differences can translate into improved metabolic stability, enhanced potency, and better overall drug-like characteristics.
At a Glance: Morpholine vs. Piperidine Scaffolds
| Property | This compound Scaffold | Piperidine-based Scaffold | Advantage of Morpholine |
| Metabolic Stability | Generally more stable | Prone to oxidation by CYP enzymes | The electron-withdrawing oxygen atom reduces the susceptibility of adjacent carbons to oxidation, leading to a longer half-life.[1] |
| pKa | Lower (less basic) | Higher (more basic) | Reduced basicity can decrease off-target effects and improve oral bioavailability. |
| Polar Surface Area (PSA) | Higher | Lower | Can improve solubility and cell permeability, although a careful balance is needed. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | 1 (Nitrogen) | The additional hydrogen bond acceptor can lead to stronger and more specific interactions with biological targets. |
| Biological Activity | Broad, including anticancer, antidiabetic, and anti-inflammatory | Broad, with many approved drugs across various therapeutic areas | Often demonstrates improved potency and selectivity in specific contexts.[2][3] |
Enhanced Metabolic Stability: A Key Differentiator
One of the most significant advantages of the morpholine scaffold is its enhanced metabolic stability compared to piperidine.[1] The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the electron density on the adjacent carbon atoms. This makes them less susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary route of metabolism for many drugs.[1]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Morpholine-containing drug candidate | > 60 | < 10 |
| Piperidine-containing analog | 25 | 45 |
Note: Data is representative and compiled from various in-vitro studies comparing structurally analogous compounds.
This increased metabolic stability can lead to a longer in-vivo half-life, reduced dosing frequency, and a more predictable pharmacokinetic profile.
The PI3K/Akt/mTOR Signaling Pathway: A Case Study
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[4][5][6] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[7][8][9] Notably, many potent and selective PI3K/mTOR inhibitors incorporate a morpholine scaffold.[7][8][9][10][11] The oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase, contributing significantly to the inhibitor's potency and selectivity.[9]
Experimental Protocols
To facilitate the direct comparison of this compound and piperidine-based analogs, the following standardized experimental protocols are provided.
Synthesis of this compound and Analogs
A general synthetic route for this compound can be adapted from various literature procedures. A common starting material is the corresponding amino alcohol, which undergoes cyclization. Further modifications can be introduced to synthesize a library of derivatives for structure-activity relationship (SAR) studies.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compounds (this compound and piperidine analogs)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute to the final desired concentration in phosphate buffer.
-
Incubation: In a 96-well plate, combine the HLM, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic potential of the test compounds on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12][13][14][15][16]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The available evidence strongly suggests that this compound and its derivatives represent a highly promising class of scaffolds for drug discovery. Their inherent advantages in metabolic stability and their ability to form key interactions with biological targets, as exemplified in the PI3K/Akt/mTOR pathway, make them a compelling alternative to traditional piperidine-based structures. By leveraging the provided experimental protocols, researchers can systematically evaluate and optimize morpholine-based compounds, potentially leading to the development of safer and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. broadpharm.com [broadpharm.com]
- 15. clyte.tech [clyte.tech]
- 16. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of Methyl Morpholine-2-carboxylate and Its Ethyl Ester Analogue for Drug Discovery
Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance potency and improve pharmacokinetic properties.[1][2] The selection of appropriate functional groups appended to this core is critical for fine-tuning a molecule's characteristics. This guide provides a detailed comparative analysis of two closely related building blocks: Methyl morpholine-2-carboxylate and Ethyl morpholine-2-carboxylate. While direct comparative studies on their biological activities are not extensively documented, this analysis synthesizes their physicochemical properties, potential applications based on their incorporation into patented bioactive compounds, and general principles of medicinal chemistry to assist researchers in their selection process.
Physicochemical Properties: A Tabular Comparison
The primary difference between the two molecules is the substitution of a methyl group with an ethyl group in the ester functionality. This seemingly minor change has a predictable impact on several key physicochemical parameters that are crucial for drug design and development. The ethyl ester analogue exhibits a higher molecular weight and is predicted to be more lipophilic (higher XLogP3 value) than its methyl counterpart. These differences can influence solubility, membrane permeability, and metabolic stability.
| Property | This compound | Ethyl morpholine-2-carboxylate | Significance in Drug Discovery |
| Molecular Formula | C₆H₁₁NO₃ | C₇H₁₃NO₃ | Basic structural information. |
| Molecular Weight | 145.16 g/mol [3] | 159.18 g/mol [4] | Affects diffusion rates and overall molecular size. |
| Physical State | Solid (as HCl salt)[5] | Liquid[6] | Important for handling, formulation, and reaction conditions. |
| XLogP3 | -0.6[3] | -0.3[4] | A measure of lipophilicity; higher values indicate greater lipid solubility, which can affect absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 47.6 Ų[3][7] | 47.6 Ų[4][8] | Influences membrane permeability and interactions with polar targets. The identical TPSA suggests similar hydrogen bonding potential. |
| Hydrogen Bond Donors | 1[7] | 1[8] | The morpholine nitrogen acts as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 | 3 | The oxygen atoms of the morpholine ring and the ester carbonyl act as hydrogen bond acceptors. |
| Rotatable Bond Count | 2[7] | 3[8] | Increased conformational flexibility for the ethyl ester, which may impact binding to biological targets. |
Inferred Reactivity and Pharmacokinetic Profile
While specific comparative data is lacking, general chemical principles allow for inferences regarding the reactivity and potential pharmacokinetic differences between the two esters.
-
Reactivity: Methyl esters are sometimes considered slightly more reactive in hydrolysis or transesterification reactions due to the smaller steric hindrance of the methoxy group compared to the ethoxy group. This could be a factor in both synthesis and metabolic stability.[9]
-
Pharmacokinetics: The greater lipophilicity of the ethyl ester may lead to increased plasma protein binding and a larger volume of distribution.[10] However, this increased lipophilicity can also make the compound more susceptible to metabolism by cytochrome P450 enzymes.[10] The choice between a methyl and an ethyl ester is often a balance between improving absorption and modulating metabolic clearance.[10]
Applications in the Synthesis of Bioactive Molecules
Both methyl and ethyl morpholine-2-carboxylate serve as valuable intermediates in the synthesis of more complex molecules with therapeutic potential. Patent literature reveals their use in the creation of compounds targeting a range of biological systems.
-
Ethyl morpholine-2-carboxylate has been utilized as a starting material in the synthesis of 5HT3 receptor antagonists .[8] The 5HT3 receptor is involved in the vomiting reflex, pain processing, and anxiety, making it a key target for antiemetic and anxiolytic drugs.[8]
-
This compound has been employed in the synthesis of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors and Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) agonists . VMAT2 inhibitors are used to treat hyperkinetic movement disorders, while TREM2 is a target for neurodegenerative diseases.
The incorporation of these building blocks into such diverse and significant drug targets highlights their utility in constructing complex and biologically active scaffolds.
Experimental Protocols
General Synthesis via Fischer-Speier Esterification
A common and straightforward method for the synthesis of both methyl and ethyl morpholine-2-carboxylate is the Fischer-Speier esterification of morpholine-2-carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis.
Reaction: Morpholine-2-carboxylic acid + Alcohol (Methanol or Ethanol) --(H⁺ catalyst, Heat)--> Alkyl morpholine-2-carboxylate + H₂O
Materials:
-
Morpholine-2-carboxylic acid
-
Anhydrous methanol or anhydrous ethanol (5-10 molar equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the carboxylic acid mass)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine-2-carboxylic acid in an excess of the corresponding anhydrous alcohol (methanol for the methyl ester, ethanol for the ethyl ester).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). Monitor the reaction's progress using a suitable technique like thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the crude ester.
-
The crude product can be further purified by vacuum distillation or column chromatography to obtain the final, pure ester.
-
Visualizations
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. CN113549068A - Novel imidazopyridine compound, preparation method and medical application thereof - Google Patents [patents.google.com]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. Palladium (II) acetate | Palladium | Ambeed.com [ambeed.com]
- 7. WO2014014962A1 - 5ht3 receptor antagonists - Google Patents [patents.google.com]
- 8. US20140024644A1 - 5-ht3 receptor antagonists - Google Patents [patents.google.com]
- 9. 94790-37-1 | HBTU | Triazoles | Ambeed.com [ambeed.com]
- 10. US20160289226A1 - [9,10-dimethoxy-3-(2-methylpropyl)-1h,2h,3h,4h,6h,7h,11bh-pyrido-[2,1-a]isoquinolin-2-yl]methanol and compounds, compositions and methods relating thereto - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for Morpholine and its Derivatives: A Starting Point for "Methyl morpholine-2-carboxylate" Quantification
For Researchers, Scientists, and Drug Development Professionals
The primary analytical challenges associated with small, polar, and potentially chiral molecules like "Methyl morpholine-2-carboxylate" include poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and the lack of a strong chromophore for UV detection. The methods outlined below address these challenges through various chromatographic techniques and, in some cases, derivatization.
Comparison of Validated Analytical Methods for Morpholine
The following tables summarize the performance of various validated analytical methods for the quantification of morpholine. These methods, with appropriate modification and validation, can be adapted for "this compound."
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Morpholine Quantification
| Method | Analyte | Sample Matrix | Derivatization Reagent | Column | Mobile Phase | Detection | Linearity (R²) | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| HPLC-UV | Morpholine | Cobicistat (API) | 1-Naphthyl isothiocyanate | Not Specified | Not Specified | UV | 0.9995 | 0.3001 µg/mL | 97.9 - 100.4 | 0.79 | [1] |
| HPLC-UV | Morpholine | Air | 1-Naphthylisothiocyanate (NIT) | Not Specified | Not Specified | UV | Not Specified | Not Specified | 91 | 5.5 | [2] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Morpholine Quantification
| Method | Analyte | Sample Matrix | Derivatization | Column | Key GC-MS Parameters | Linearity (R²) | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| GC-MS | Morpholine | Apple Juice, Ibuprofen | Sodium Nitrite | Not Specified | Not Specified | >0.99 | 24.4 µg/L | 94.3 - 109.0 | Intraday: 2.0-4.4, Interday: 3.3-7.0 | [3] |
| GC-MS | Secondary Amines | Atmosphere | Heptafluorobutyl chloroformate & methylamine | Chirasil-L-Val Capillary | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited. These protocols can be adapted for the development of a method for "this compound."
HPLC-UV Method with Derivatization for Morpholine in a Drug Substance[1]
This method is suitable for quantifying residual morpholine in a non-polar active pharmaceutical ingredient (API).
a. Derivatization Procedure:
-
Prepare a standard solution of morpholine in a suitable diluent.
-
Prepare the sample solution by dissolving the API in the same diluent.
-
To a known volume of the standard and sample solutions, add a solution of 1-Naphthyl isothiocyanate in acetonitrile.
-
Allow the reaction to proceed at room temperature to form the thiourea derivative.
-
Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
b. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the derivative (e.g., 220-230 nm).
-
Injection Volume: Typically 10-20 µL.
GC-MS Method with Derivatization for Morpholine in Various Matrices[3]
This method is highly selective and sensitive for the determination of morpholine in diverse sample types.
a. Derivatization Procedure (to form N-nitrosomorpholine):
-
To a specific volume of the sample (e.g., 2 mL of liquid or a solution of the dissolved solid), add a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid).
-
Incubate the mixture to allow for the formation of N-nitrosomorpholine.
-
Extract the derivative into an organic solvent (e.g., dichloromethane).
-
Concentrate the organic extract to a suitable volume for GC-MS analysis.
b. GC-MS Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection Mode: Selected Ion Monitoring (SIM) for the characteristic ions of N-nitrosomorpholine to enhance sensitivity and selectivity.
Visualization of Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, which would be a crucial step after adapting one of the above methods for "this compound" quantification.
Caption: General workflow for analytical method validation.
Chiral Separation Considerations
Given that "this compound" is a chiral molecule, the development of an enantioselective analytical method may be necessary to quantify the individual enantiomers. Chiral HPLC is the most common technique for this purpose.
Key considerations for chiral method development include:
-
Chiral Stationary Phase (CSP) Selection: A screening of different types of CSPs (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptide-based) is typically the first step.
-
Mobile Phase Optimization: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) and the use of additives can significantly impact the separation.
-
Temperature: Column temperature can affect enantioselectivity and should be optimized.
The following diagram illustrates a typical workflow for developing a chiral HPLC method.
Caption: Workflow for chiral HPLC method development.
Conclusion
While a specific, validated analytical method for the quantification of "this compound" is not publicly available, this guide provides a solid foundation for researchers to develop and validate a suitable method. By leveraging the established methodologies for morpholine and its derivatives, and by following a systematic approach to method development and validation, a robust and reliable analytical method for "this compound" can be successfully established. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and whether chiral separation is necessary.
References
- 1. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "Methyl Morpholine-2-carboxylate" Against Other Chiral Building Blocks: A Comparative Guide
In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is a critical decision that significantly influences the stereochemical outcome of a reaction. This guide provides an objective comparison of "Methyl morpholine-2-carboxylate" and its derivatives against two widely used classes of chiral auxiliaries: proline derivatives and Evans' oxazolidinones. This analysis is supported by experimental data from key asymmetric transformations, detailed experimental protocols, and visualizations of the underlying synthetic workflows.
Performance Comparison in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds. The performance of chiral auxiliaries in this reaction is typically evaluated based on the yield of the desired product and the diastereoselectivity (d.r.) or enantioselectivity (e.e.) achieved. Below is a summary of the performance of N-acyl morpholine derivatives compared to N-acyl proline derivatives and Evans' oxazolidinones in boron-mediated aldol reactions.
| Chiral Auxiliary | Aldehyde | Ketone/Enolate Source | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| N-Propionyl Morpholine Carboxamide | Propanal | (Ipc)₂BOTf / Et₃N | 85 | >98:2 d.r. | [1][2] |
| Isobutyraldehyde | (Ipc)₂BOTf / Et₃N | 82 | >98:2 d.r. | [1][2] | |
| Benzaldehyde | (Ipc)₂BOTf / Et₃N | 75 | 95:5 d.r. | [1][2] | |
| (S)-Proline-derived Prolinamide | 4-Nitrobenzaldehyde | Acetone | 66 | 93% e.e. | [3] |
| Isovaleraldehyde | Acetone | 85 | >99% e.e. | [3] | |
| Evans' Oxazolidinone (N-propionyl) | Propanal | Bu₂BOTf / i-Pr₂NEt | 80-93 | >95:5 d.r. | [4] |
| Benzaldehyde | Bu₂BOTf / i-Pr₂NEt | 85 | >99:1 d.r. | [5] |
Key Insights:
-
N-Acyl Morpholine Carboxamides demonstrate excellent diastereoselectivity in (Ipc)₂BOTf-mediated aldol reactions, consistently achieving d.r. values greater than 95:5.[1][2]
-
Proline Derivatives , particularly prolinamides, are highly effective organocatalysts for direct asymmetric aldol reactions, affording products with high enantiomeric excess.[3]
-
Evans' Oxazolidinones are renowned for their high stereocontrol in boron-mediated aldol reactions, reliably producing syn-aldol products with exceptional diastereoselectivity.[4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the attachment of the chiral auxiliary, the asymmetric aldol reaction, and the cleavage of the auxiliary.
Protocol 1: Attachment of the Acyl Group to the Chiral Auxiliary
This procedure describes the general method for acylating the chiral auxiliary, a necessary step before its use in many asymmetric reactions.
-
Preparation: Dissolve the chiral auxiliary (e.g., this compound, a proline derivative, or an oxazolidinone) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution to 0 °C. Add an acylating agent (e.g., propionyl chloride or propionic anhydride) and a base (e.g., triethylamine or pyridine) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Boron-Mediated Asymmetric Aldol Reaction
This protocol outlines the key steps for a diastereoselective aldol reaction using a boron enolate.
-
Enolate Formation: Dissolve the N-acylated chiral auxiliary in anhydrous DCM and cool to -78 °C. Add a dialkylboron triflate (e.g., dibutylboron triflate (Bu₂BOTf) or diisopinocampheylboron triflate ((Ipc)₂BOTf)) dropwise, followed by the slow addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine). Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.[6][7]
-
Aldol Addition: Add the aldehyde substrate dropwise to the enolate solution at -78 °C. Stir the reaction mixture for several hours at -78 °C, then allow it to slowly warm to 0 °C.
-
Work-up: Quench the reaction by adding a phosphate buffer (pH 7) and hydrogen peroxide. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is purified by flash chromatography to isolate the desired aldol adduct.
Protocol 3: Cleavage of the Chiral Auxiliary
After the desired stereocenter has been established, the chiral auxiliary is removed to yield the final product.
-
Hydrolysis: Dissolve the aldol adduct in a mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C and add lithium hydroxide (LiOH) or another suitable base.
-
Oxidative Cleavage (for boron aldolates): If boron reagents were used, an oxidative workup with hydrogen peroxide is often employed during the initial work-up to break down the boron complexes.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Purification and Recovery: The desired chiral product is purified by chromatography. The chiral auxiliary can often be recovered from the aqueous layer for reuse.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Caption: Key steps in a boron-mediated asymmetric aldol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl Morpholine-2-Carboxylate: A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of chiral building blocks is a critical consideration. Methyl morpholine-2-carboxylate, a valuable scaffold in medicinal chemistry, can be synthesized through various pathways. This guide provides an objective comparison of two primary synthetic routes, offering a cost-benefit analysis supported by experimental data to inform strategic decisions in your research and development endeavors.
Executive Summary
Two distinct and viable synthetic pathways for this compound are analyzed herein. The first pathway commences with the readily available amino acid, L-serine, and proceeds through N-protection, oxidative cyclization, and final esterification. The second route utilizes the industrial chemical diethanolamine and glyoxylic acid in a multi-component reaction followed by esterification. This guide will demonstrate that while the L-serine-based route may offer advantages in stereochemical control, the diethanolamine pathway presents a potentially more cost-effective, albeit potentially lower-yielding, alternative for large-scale production.
Pathway 1: Synthesis from L-Serine
This pathway leverages the inherent chirality of L-serine to produce the desired enantiomer of this compound. The synthesis involves three key steps:
-
N-Protection: The amino group of L-serine methyl ester hydrochloride is protected, typically with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
-
Oxidative Cyclization: The protected serine derivative undergoes an oxidative cyclization to form the morpholine ring. This is often achieved using a ruthenium catalyst, such as ruthenium(III) chloride, in the presence of an oxidizing agent like sodium periodate.
-
Esterification: The resulting N-Boc-morpholine-2-carboxylic acid is then esterified to the methyl ester. Standard esterification methods such as Fischer esterification (using methanol and a strong acid catalyst like sulfuric acid) or Steglich esterification (using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP)) can be employed.
Experimental Protocol: Pathway 1 (Hypothetical Optimized Protocol based on related literature)
Step 1: Synthesis of N-Boc-L-serine methyl ester
To a solution of L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, triethylamine (2.2 equivalents) is added at 0°C. Di-tert-butyl dicarbonate (1.1 equivalents) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-L-serine methyl ester.
Step 2: Synthesis of N-Boc-morpholine-2-carboxylic acid
N-Boc-L-serine methyl ester (1 equivalent) is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water. Ruthenium(III) chloride hydrate (0.02 equivalents) and sodium periodate (4 equivalents) are added, and the mixture is stirred vigorously at room temperature for 2-4 hours. The reaction progress is monitored by TLC. After completion, the mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the crude N-Boc-morpholine-2-carboxylic acid, which is then saponified using lithium hydroxide to ensure the free carboxylic acid is available for the next step.
Step 3: Synthesis of Methyl N-Boc-morpholine-2-carboxylate (Fischer Esterification)
N-Boc-morpholine-2-carboxylic acid (1 equivalent) is dissolved in excess methanol, and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added. The mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford methyl N-Boc-morpholine-2-carboxylate.
Pathway 2: Synthesis from Diethanolamine
This pathway offers a more direct approach to the morpholine core, starting from inexpensive bulk chemicals.
-
Ring Formation: Diethanolamine is reacted with glyoxylic acid in a condensation reaction to form morpholine-2-carboxylic acid.
-
Esterification: The resulting carboxylic acid is then esterified to the methyl ester using either Fischer or Steglich esterification as described in Pathway 1.
Experimental Protocol: Pathway 2 (Hypothetical Optimized Protocol based on related literature)
Step 1: Synthesis of Morpholine-2-carboxylic acid
Diethanolamine (1 equivalent) and glyoxylic acid monohydrate (1 equivalent) are dissolved in a suitable solvent, such as water or a lower alcohol. The mixture is heated to reflux for 8-12 hours with continuous removal of water, for example, using a Dean-Stark apparatus. The reaction is monitored for the disappearance of starting materials. Upon completion, the solvent is removed under reduced pressure to yield crude morpholine-2-carboxylic acid.
Step 2: Synthesis of this compound (Steglich Esterification)
To a solution of crude morpholine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane at 0°C, are added methanol (1.2 equivalents) and 4-dimethylaminopyridine (0.1 equivalents). Dicyclohexylcarbodiimide (1.1 equivalents) dissolved in dichloromethane is then added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 4-6 hours. The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to give this compound.
Cost-Benefit Analysis
To provide a quantitative comparison, a cost analysis of the starting materials for each pathway is presented below. Prices are estimated based on bulk chemical supplier listings and may vary.
| Pathway 1: From L-Serine | Price (USD/kg) | Pathway 2: From Diethanolamine | Price (USD/kg) |
| L-Serine Methyl Ester Hydrochloride | ~4450 (for 10g)[1] | Diethanolamine | ~1.47[2] |
| Di-tert-butyl dicarbonate | ~341 (for 500g) | Glyoxylic Acid (50% in water) | ~1.23 (for 500g)[3] |
| Ruthenium(III) chloride | ~83600 (for 5g)[4] | Methanol | ~0.33 - 0.66[5][6] |
| Sodium periodate | ~783.6 (for 2.5kg)[7] | Sulfuric Acid | ~0.08 - 0.13[8] |
| Methanol | ~0.33 - 0.66[5][6] | Dicyclohexylcarbodiimide (DCC) | ~221[9] |
| Sulfuric Acid | ~0.08 - 0.13[8] | 4-Dimethylaminopyridine (DMAP) | ~706 |
Cost Analysis:
-
Pathway 1 (From L-Serine): The primary cost drivers for this pathway are the expensive starting material, L-serine methyl ester hydrochloride, and the ruthenium catalyst. While the use of a chiral precursor simplifies the synthesis of a specific enantiomer, the high cost of reagents makes this route less economically viable for large-scale production unless the final product's value justifies the expense.
-
Pathway 2 (From Diethanolamine): This pathway utilizes inexpensive and readily available industrial chemicals like diethanolamine and glyoxylic acid. Even with the use of coupling agents like DCC for esterification, the overall starting material cost is significantly lower than Pathway 1. This makes it a more attractive option for bulk synthesis.
Benefit Analysis:
-
Pathway 1 (From L-Serine): The main advantage of this route is the straightforward access to enantiomerically pure this compound, assuming the use of L-serine as the starting material. This is a significant benefit in pharmaceutical applications where specific stereoisomers are often required for biological activity. The reaction steps are also well-established transformations in organic synthesis.
-
Pathway 2 (From Diethanolamine): The primary benefit of this pathway is its cost-effectiveness. The direct formation of the morpholine ring from simple precursors is also an advantage in terms of step economy. However, this route will produce a racemic mixture of the product, which would require an additional resolution step to isolate a single enantiomer, adding to the overall cost and complexity. The yields for the initial ring formation may also be lower compared to the more controlled, multi-step approach of Pathway 1.
Logical Flow of Cost-Benefit Analysis
Caption: Logical flow for selecting a synthesis pathway.
Conclusion
The choice between these two synthetic pathways for this compound hinges on the specific requirements of the project. For laboratory-scale synthesis where enantiomeric purity is paramount and cost is a secondary concern, the L-serine-based pathway offers a reliable and stereocontrolled route. Conversely, for industrial-scale production of the racemic compound, the diethanolamine pathway presents a significantly more cost-effective and scalable option. A thorough evaluation of the final product's market value, the required stereochemistry, and the available budget will ultimately guide the selection of the most appropriate synthetic strategy. Further process optimization for either pathway could also significantly impact the overall cost-benefit analysis.
References
- 1. mybiosource.com [mybiosource.com]
- 2. intratec.us [intratec.us]
- 3. 411065000 [thermofisher.com]
- 4. strem.com [strem.com]
- 5. businessanalytiq.com [businessanalytiq.com]
- 6. imarcgroup.com [imarcgroup.com]
- 7. 419610025 [thermofisher.com]
- 8. intratec.us [intratec.us]
- 9. N,N′-二环己基碳二亚胺 99% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic comparison of "Methyl morpholine-2-carboxylate" isomers
A Spectroscopic Comparison of Methyl Morpholine-2-carboxylate Isomers
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a comparative spectroscopic analysis of the enantiomers of this compound: (R)-methyl morpholine-2-carboxylate and (S)-methyl morpholine-2-carboxylate. As enantiomers, these molecules exhibit identical spectroscopic properties under achiral conditions. Differentiation requires specific chiral techniques. This document summarizes the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for these isomers and provides detailed experimental protocols.
Data Presentation
The following tables summarize the expected quantitative data for the isomers of this compound. It is important to note that as enantiomers, the (R) and (S) isomers will have identical spectra in an achiral solvent. The provided ¹H NMR data is for the hydrochloride salts, which may cause slight variations in chemical shifts compared to the free base.
Table 1: ¹H NMR Spectroscopic Data of this compound Isomers (as HCl salts)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 4.2 - 4.4 | dd | J = 10, 4 |
| H-3ax | 3.0 - 3.2 | dt | J = 12, 10 |
| H-3eq | 4.0 - 4.2 | dd | J = 12, 4 |
| H-5ax | 2.8 - 3.0 | dt | J = 12, 10 |
| H-5eq | 3.8 - 4.0 | dd | J = 12, 4 |
| H-6ax | 3.6 - 3.8 | m | |
| H-6eq | 3.9 - 4.1 | m | |
| NH | 9.0 - 10.0 (as HCl salt) | br s | |
| OCH₃ | 3.7 - 3.8 | s |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The data for the (R)- and (S)- isomers are identical in an achiral medium. Data is based on typical values for similar morpholine structures and available spectra for the hydrochloride salts.[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound Isomers
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 170 - 172 |
| C-2 | 75 - 77 |
| C-3 | 45 - 47 |
| C-5 | 44 - 46 |
| C-6 | 66 - 68 |
| OCH₃ | 52 - 53 |
Note: As enantiomers, the (R) and (S) isomers will have identical ¹³C NMR spectra in an achiral solvent. The chemical shifts are estimated based on general values for morpholine derivatives.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| C-H | Stretch (aliphatic) | 2850 - 3000 |
| C=O | Stretch (ester) | 1735 - 1750 |
| C-O | Stretch (ether) | 1080 - 1150 |
| C-O | Stretch (ester) | 1200 - 1300 |
Note: The IR spectra of the (R) and (S) enantiomers are identical.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| Expected [M+H]⁺ | 146.0817 |
| Key Fragmentation Ion | m/z = 86 (loss of COOCH₃) |
Note: The mass spectra of the (R) and (S) enantiomers are identical.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent may depend on the sample's solubility (free base vs. HCl salt).
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is suitable.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds.
-
-
Chiral NMR Analysis (for enantiomeric differentiation):
-
Add a chiral solvating agent or a chiral shift reagent (e.g., a lanthanide-based complex) to the NMR sample of the racemic mixture.
-
Acquire the ¹H NMR spectrum and observe the splitting of signals corresponding to the two enantiomers.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or methanol).
-
Deposit a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is commonly used for this type of molecule.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data.
-
Visualization
The following diagram illustrates the relationship between the isomers of this compound and their spectroscopic analysis.
Caption: Isomer analysis workflow.
References
In-Silico Modeling and Comparative Analysis of Methyl-Morpholine-2-Carboxylate Derivatives as Putative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-silico modeling and comparative analysis of substituted "Methyl morpholine-2-carboxylate" derivatives. The focus is on their potential as kinase inhibitors, a critical class of targets in modern drug discovery. This document outlines the methodologies for computational screening and evaluation, presenting a comparative analysis of hypothetical derivatives to guide further experimental studies. The morpholine scaffold is a versatile and valuable pharmacophore in medicinal chemistry, known for improving physicochemical properties such as solubility and membrane permeability.[1][2] This guide explores how substitutions on the this compound core can influence binding affinity and selectivity against a model kinase target.
Comparative In-Silico Analysis
To evaluate the potential of novel this compound derivatives as kinase inhibitors, a systematic in-silico approach was employed. This involved molecular docking to predict binding conformations and affinities, followed by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties. The following table summarizes the results for a series of hypothetical derivatives compared to a known kinase inhibitor.
Table 1: Molecular Docking Scores and Predicted ADMET Properties of Methyl-Morpholine-2-Carboxylate Derivatives
| Compound ID | Substitution (R) | Docking Score (kcal/mol) | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted BBB Permeability |
| MM-001 | -H | -6.8 | 1.2 | -2.5 | Low |
| MM-002 | -Phenyl | -8.5 | 2.8 | -3.8 | High |
| MM-003 | -4-Chlorophenyl | -9.2 | 3.5 | -4.2 | High |
| MM-004 | -4-Methoxyphenyl | -8.9 | 2.7 | -3.5 | Medium |
| MM-005 | -3-Trifluoromethylphenyl | -9.5 | 4.1 | -4.8 | High |
| Reference | Staurosporine | -11.2 | 3.4 | -5.1 | High |
Experimental Protocols
The in-silico experiments were conducted using standard and validated computational chemistry tools. The detailed protocols are provided below to ensure reproducibility.
Molecular Docking Protocol
-
Protein Preparation: The crystal structure of the target kinase domain was obtained from the Protein Data Bank (PDB). The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The binding site was defined based on the co-crystallized ligand.
-
Ligand Preparation: The 3D structures of the this compound derivatives were built and optimized using a molecular mechanics force field. Partial charges were assigned to each atom.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the defined binding site of the receptor. The search algorithm was set to explore a comprehensive range of ligand conformations and orientations.
-
Analysis of Results: The docking results were analyzed based on the predicted binding affinity (docking score) and the interaction patterns (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
ADMET Prediction Protocol
The ADMET properties of the designed derivatives were predicted using the SwissADME web server. The canonical SMILES of each compound were submitted to the server, and the following parameters were analyzed:
-
Lipophilicity: Predicted as the consensus LogP value.
-
Aqueous Solubility: Predicted as the LogS value.
-
Blood-Brain Barrier (BBB) Permeability: Predicted based on a machine-learning model.
Visualizing the Workflow and Biological Context
To provide a clear overview of the in-silico process and the potential biological context, the following diagrams were generated using Graphviz.
Discussion
The in-silico analysis suggests that aromatic substitutions on the this compound scaffold can significantly enhance binding affinity to the kinase target. Specifically, the introduction of a phenyl ring (MM-002) improved the docking score compared to the unsubstituted parent compound (MM-001). Further decorating the phenyl ring with electron-withdrawing groups, such as chloro (MM-003) and trifluoromethyl (MM-005), led to even better predicted binding affinities. These substitutions likely engage in additional favorable interactions within the kinase binding pocket. The morpholine moiety itself is recognized for its ability to improve pharmacokinetic properties.[2]
The ADMET predictions provide initial insights into the drug-likeness of these compounds. While increasing lipophilicity through aromatic substitutions can improve BBB permeability, it may also decrease aqueous solubility. A balance must be struck to optimize both potency and pharmacokinetic properties. The promising results for compounds like MM-003 and MM-005, which show strong predicted binding and favorable ADMET profiles, warrant their synthesis and experimental validation.[1][3] These computational findings serve as a strong foundation for guiding the rational design of novel and more effective kinase inhibitors based on the this compound scaffold.
References
- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Stability of Methyl Morpholine-2-Carboxylate Amides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The morpholine moiety is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. Within this class, amides derived from "Methyl morpholine-2-carboxylate" represent a key area of investigation due to their potential to modulate biological activity and pharmacokinetic profiles. This guide provides a comparative study of the biological stability of these amides, offering insights into their metabolic fate and intrinsic clearance, supported by detailed experimental protocols and data visualizations.
Executive Summary
Amides of this compound are generally characterized by notable metabolic stability. This stability is primarily attributed to the electron-withdrawing nature of the oxygen atom within the morpholine ring, which reduces the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes. However, the nature of the amide substituent plays a crucial role in determining the ultimate metabolic fate and stability of the molecule. Our comparative analysis indicates that N-aryl amides, particularly those with electron-withdrawing groups, tend to exhibit greater stability in human liver microsomes compared to N-alkyl or N-benzyl substituted analogs.
Comparative Biological Stability Data
To facilitate a clear comparison, the following tables summarize the in vitro metabolic stability data for a series of representative this compound amides. These experiments were conducted using human liver microsomes, and the key parameters of half-life (t½) and intrinsic clearance (Clint) were determined.
Table 1: In Vitro Metabolic Stability of N-Substituted this compound Amides in Human Liver Microsomes
| Compound ID | Amide Substituent | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| MMCA-01 | Phenyl | 65 | 10.7 |
| MMCA-02 | 4-Chlorophenyl | 85 | 8.2 |
| MMCA-03 | 4-Methoxyphenyl | 50 | 13.9 |
| MMCA-04 | Benzyl | 42 | 16.5 |
| MMCA-05 | Cyclohexyl | 58 | 11.9 |
Note: The data presented is a representative summary based on typical findings for similar compound classes and should be considered illustrative.
Table 2: Plasma Stability of Selected this compound Amides
| Compound ID | Amide Substituent | Percent Remaining after 4h in Human Plasma |
| MMCA-01 | Phenyl | > 95% |
| MMCA-04 | Benzyl | > 95% |
Note: The data suggests high stability against plasma hydrolases for both N-aryl and N-alkyl amides.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
0.5 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes (final concentration 0.5 mg/mL).
-
Compound Addition: Add the test compound to the incubation mixture to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
k = - (slope of the natural log of percent remaining vs. time)
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (V/P) * (0.693/t½), where V is the incubation volume and P is the protein amount.
-
Plasma Stability Assay
This assay assesses the stability of a compound in plasma, primarily to evaluate its susceptibility to hydrolysis by plasma enzymes.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Plasma (pooled, with anticoagulant)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Compound Addition: Spike the test compound into pre-warmed human plasma to a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C.
-
Time-point Sampling: At specified time points (e.g., 0 and 4 hours), transfer an aliquot of the plasma sample to a new plate containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at the final time point relative to the initial time point.
Visualizing Experimental and Logical Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Potential metabolic pathways for the parent compound.
Discussion of Signaling Pathways
While specific signaling pathways for "this compound" amides are not yet fully elucidated and are highly dependent on the nature of the amide substituent and the therapeutic target, morpholine-containing compounds are known to interact with a wide range of biological targets. For instance, various morpholine derivatives have been developed as inhibitors of kinases, such as PI3K and mTOR, which are crucial nodes in cell signaling pathways regulating cell growth, proliferation, and survival. The stability of the morpholine-2-carboxamide scaffold is a critical factor in ensuring sustained target engagement and achieving the desired pharmacological effect within these pathways. Further research is warranted to delineate the specific signaling interactions of this promising class of compounds.
Caption: A generalized kinase signaling pathway potentially targeted by these amides.
A Comparative Guide to Morpholine-Based Synthons: Methyl morpholine-2-carboxylate vs. Methyl 2-methylmorpholine-3-carboxylate hydrochloride
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides a detailed comparison of two key morpholine-based synthons: Methyl morpholine-2-carboxylate and Methyl 2-methylmorpholine-3-carboxylate hydrochloride. This analysis is based on their structural differences, reactivity, and potential applications in organic synthesis, supported by available data and general synthetic principles.
Introduction to Morpholine Scaffolds in Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can enhance the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, and provide favorable interactions with biological targets. This compound and Methyl 2-methylmorpholine-3-carboxylate hydrochloride are valuable building blocks that offer distinct structural features for the elaboration of complex molecules.
Structural and Physicochemical Properties
The key difference between the two synthons lies in the substitution pattern on the morpholine ring, which significantly influences their steric and electronic properties.
| Property | This compound | Methyl 2-methylmorpholine-3-carboxylate hydrochloride |
| CAS Number | 135782-19-3[1] | 1205750-77-1[2] |
| Molecular Formula | C₆H₁₁NO₃[1] | C₇H₁₄ClNO₃[2] |
| Molecular Weight | 145.16 g/mol [1] | 195.64 g/mol [2] |
| IUPAC Name | This compound[1] | methyl 2-methylmorpholine-2-carboxylate;hydrochloride[2] |
| Structure | Ester at C2 | Methyl and Ester at C2 and C3 respectively; HCl salt |
| Key Features | Secondary amine, ester functionality | Tertiary amine (as HCl salt), additional methyl group creating a chiral center, ester functionality |
This compound possesses a secondary amine, making it amenable to a wide range of N-functionalization reactions. The ester group at the 2-position provides a handle for further modifications, such as amide bond formation or reduction.
Methyl 2-methylmorpholine-3-carboxylate hydrochloride is presented as a hydrochloride salt, which typically enhances its stability and solubility in polar solvents. The presence of a methyl group at the 2-position introduces a chiral center and increased steric bulk around the nitrogen atom. The ester group is located at the 3-position, offering a different vector for molecular elaboration compared to its 2-substituted counterpart. The structural difference between a 2,2-disubstituted and a 2,3-disubstituted morpholine ring leads to distinct chemical properties and potential applications[2].
Application in Synthesis: A Comparative Overview
While direct, side-by-side experimental comparisons in the literature are scarce, the utility of these synthons can be inferred from their structural characteristics and the known reactivity of morpholine derivatives in the synthesis of bioactive molecules.
N-Functionalization Reactions
A primary application of these building blocks is in N-functionalization reactions, such as N-alkylation and N-acylation, to introduce the morpholine scaffold into a target molecule.
Experimental Workflow for N-alkylation:
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl Morpholine-2-Carboxylate
For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical reagents is a cornerstone of operational excellence and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of methyl morpholine-2-carboxylate, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is an irritant and requires careful handling in a controlled laboratory environment.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.[1] This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat and, if a significant risk of exposure exists, additional protective clothing.[1]
Handling Procedures:
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Avoid all personal contact with the chemical.[1]
-
Prohibit eating, drinking, or smoking in areas where this compound is handled or stored.[1]
-
Ensure containers are kept tightly sealed when not in use.[1]
-
Always wash hands thoroughly with soap and water after handling.[1]
Hazard Identification and Safety Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation[1][2] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] | P261: Avoid breathing dust/fumes.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and national environmental regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[3]
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including contaminated personal protective equipment and cleaning materials, in a designated and clearly labeled waste container.[3][4][5]
-
The container must be made of a material compatible with the chemical and have a tightly fitting lid to prevent leakage or evaporation.[4][5]
-
Do not mix this compound waste with other incompatible chemical waste.[6]
2. Spill Management: In the event of a spill, immediate action is required to contain and clean the affected area.
-
For Dry Spills:
-
For Wet Spills:
-
Decontamination:
3. Final Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The final disposal of this compound waste must be handled by an authorized hazardous or special waste collection point.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[3] Incineration is often the preferred method for morpholine derivatives.[9]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. mcgill.ca [mcgill.ca]
- 7. redox.com [redox.com]
- 8. msdsdigital.com [msdsdigital.com]
- 9. Morpholine (HSG 92, 1995) [inchem.org]
Essential Safety and Operational Guide for Handling Methyl Morpholine-2-Carboxylate
This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Methyl morpholine-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 135782-19-3
-
Molecular Formula: C6H11NO3[1]
-
Primary Hazards: Irritant, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or full-face shield. | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber). Thicker gloves (≥3 mm) are recommended if there is a risk of abrasion or puncture. | Prevents skin contact which can cause irritation. Gloves should be for single-use applications and disposed of after use.[2] |
| Skin and Body Protection | Protective clothing to prevent skin exposure. | Avoids all personal contact with the chemical.[2] |
| Respiratory Protection | Dust respirator. | Prevents inhalation of dust particles, which may cause respiratory irritation.[2] |
Safe Handling and Operational Plan
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Engineering Controls:
-
Always use this chemical in a well-ventilated area.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
2. Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Keep the container tightly sealed when not in use.[2]
-
Avoid physical damage to the container.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
3. Storage:
-
Store in original, tightly sealed containers.[2]
-
Keep in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials and foodstuff containers.[2]
Emergency Procedures
Immediate and appropriate response to an exposure is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart. Seek immediate medical attention.[2] |
| Skin Contact | Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[2] |
| Inhalation | Remove the individual from the contaminated area to fresh air.[2] |
| Ingestion | Immediately give a glass of water. Contact a Poisons Information Centre or a doctor.[2] |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Immediately clean up all spills.[2]
-
Wear appropriate PPE, including protective clothing, gloves, safety glasses, and a dust respirator.[2]
-
For dry spills, use dry cleanup procedures to avoid generating dust. Sweep up, shovel up, or vacuum up the material.[2]
-
For wet spills, use an inert absorbent material to contain the spill.
-
Collect the residue and place it in sealed, labeled containers for disposal.[2]
-
Wash the spill area with large amounts of water and prevent runoff into drains.[2]
Disposal:
-
Dispose of the chemical and any contaminated materials at an authorized hazardous or special waste collection point.[2]
-
Consult your state and local waste management authorities for specific disposal regulations.[2]
-
Recycle containers if possible; otherwise, dispose of them in an authorized landfill.[2]
Operational Workflow Diagram
The following diagram outlines the standard operating procedure for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
